molecular formula C12H22N2O2 B15592898 cyclo(Leu-Leu)

cyclo(Leu-Leu)

Cat. No.: B15592898
M. Wt: 226.32 g/mol
InChI Key: XWYXUMDVQIOAPR-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(Leu-Leu) is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality cyclo(Leu-Leu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclo(Leu-Leu) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

(3R,6R)-3,6-bis(2-methylpropyl)piperazine-2,5-dione

InChI

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m1/s1

InChI Key

XWYXUMDVQIOAPR-NXEZZACHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide, is a member of the 2,5-diketopiperazine (DKP) class of natural products. These compounds are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. Possessing a rigid cyclic structure, cyclo(Leu-Leu) and its analogs exhibit a range of interesting biological activities, making them a subject of considerable interest in the fields of chemical biology and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to cyclo(Leu-Leu), with a focus on its potential as a quorum sensing inhibitor and a glycosidase inhibitor.

Chemical Properties and Structure

Cyclo(Leu-Leu), systematically named (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione, is a chiral molecule formed from the condensation of two L-leucine amino acid residues. Its rigid bicyclic structure is responsible for its distinct physicochemical properties.

Table 1: Chemical and Physical Properties of cyclo(Leu-Leu)

PropertyValueReference
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
CAS Number 952-45-4
Appearance White powder[2]
Melting Point 280.0 °C
Boiling Point 445.2 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[3]
SMILES CC(C)C[C@H]1C(=O)N--INVALID-LINK--CC(C)C

Experimental Protocols

Synthesis of cyclo(Leu-Leu)

This protocol is adapted from methods for the synthesis of similar cyclic dipeptides.

Materials:

  • L-leucine

  • Ethylene (B1197577) glycol

  • Inert gas (e.g., Nitrogen or Argon)

  • Ethanol (B145695) (for recrystallization)

  • Reaction flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a reaction flask, add L-leucine.

  • Add ethylene glycol to the flask.

  • Flush the reaction vessel with an inert gas.

  • Heat the reaction mixture to 180°C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Add water to the mixture and store at 4°C overnight to allow for precipitation.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from ethanol to yield white crystals of cyclo(Leu-Leu).

Purification of cyclo(Leu-Leu)

1. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel

  • Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., 0% to 50% ethyl acetate).

  • Procedure:

    • Dissolve the crude cyclo(Leu-Leu) in a minimal amount of the initial mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., 10% to 90% acetonitrile).

  • Detection: UV at 214 nm.

  • Procedure:

    • Dissolve the partially purified cyclo(Leu-Leu) in the initial mobile phase.

    • Inject the solution onto the HPLC column.

    • Run the gradient and collect the peak corresponding to cyclo(Leu-Leu).

    • Lyophilize the collected fraction to obtain the pure compound.

Analysis of cyclo(Leu-Leu)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure:

    • Dissolve a small amount of purified cyclo(Leu-Leu) in CDCl₃.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The spectra should be consistent with the structure of (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione.

2. Mass Spectrometry (MS):

  • Ionization Method: Electrospray Ionization (ESI)

  • Procedure:

    • Dissolve a small amount of purified cyclo(Leu-Leu) in a suitable solvent (e.g., methanol).

    • Infuse the solution into the mass spectrometer.

    • The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 227.17.

Biological Activities and Signaling Pathways

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Many pathogenic bacteria use QS to coordinate the expression of virulence factors. Cyclic dipeptides, including cyclo(Leu-Leu) and its analogs, have been shown to interfere with QS systems, making them attractive candidates for the development of anti-virulence agents. The general mechanism involves the inhibition of signal molecule binding to their cognate receptors.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule synthesizes Receptor Receptor Protein Signal_Molecule->Receptor binds to Extracellular_Signal Extracellular Autoinducers Signal_Molecule->Extracellular_Signal diffusion Gene_Expression Virulence Gene Expression Receptor->Gene_Expression activates Virulence_Factors Virulence Factors Gene_Expression->Virulence_Factors produces cyclo_Leu_Leu cyclo(Leu-Leu) cyclo_Leu_Leu->Receptor competes for binding Extracellular_Signal->Receptor

Caption: Quorum sensing inhibition by cyclo(Leu-Leu).

The diagram illustrates how cyclo(Leu-Leu) can act as a competitive inhibitor, preventing the binding of native autoinducer molecules to their receptor proteins. This disruption of the signaling cascade leads to the downregulation of virulence gene expression.

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They are involved in numerous biological processes, and their inhibition has therapeutic potential in areas such as diabetes, viral infections, and cancer. Cyclo(Leu-Leu) has been identified as a glycosidase inhibitor. The mechanism of inhibition likely involves the mimicry of the transition state of the glycosidic bond cleavage.

Caption: Glycosidase inhibition by cyclo(Leu-Leu).

This diagram depicts how cyclo(Leu-Leu), acting as a transition state analog, can bind tightly to the active site of a glycosidase. This binding forms a stable, inactive enzyme-inhibitor complex, thereby preventing the natural substrate from binding and being hydrolyzed.

Conclusion

Cyclo(Leu-Leu) is a fascinating cyclic dipeptide with well-defined chemical properties and significant biological potential. Its ability to interfere with bacterial quorum sensing and inhibit glycosidase activity positions it as a valuable lead compound for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and further investigate the properties and applications of this promising molecule. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by cyclo(Leu-Leu) to fully realize its therapeutic potential.

References

cyclo(Leu-Leu) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclo(Leu-Leu), a cyclic dipeptide with emerging interest in various scientific fields. This document details its chemical properties, known biological activities, and provides generalized experimental protocols and potential signaling pathways based on current research on related compounds.

Core Compound Details

Cyclo(Leu-Leu), also known as (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, is a cyclic dipeptide formed from the condensation of two L-leucine amino acid residues.

PropertyValueCitation
CAS Number 952-45-4
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol

It is important to note that while the CAS number 952-45-4 specifically refers to the (3S,6S) stereoisomer, the term cyclo(Leu-Leu) is sometimes used more broadly in commercial listings. For scientific accuracy, specifying the stereochemistry is crucial.

Biological Activities and Potential Applications

Cyclo(Leu-Leu) is a secondary metabolite found in various fungi and bacteria. While research specifically on cyclo(Leu-Leu) is not as extensive as for other cyclic dipeptides, preliminary studies and research on structurally similar compounds suggest a range of potential biological activities.

Known and Potential Biological Activities:

  • Glycosidase Inhibitor: Some studies have indicated that cyclo(Leu-Leu) may act as a glycosidase inhibitor, suggesting potential applications in studying and modulating carbohydrate metabolism.

  • Quorum Sensing (QS) Inhibition: While detailed mechanisms for cyclo(Leu-Leu) are still under investigation, many cyclic dipeptides are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. This suggests that cyclo(Leu-Leu) could be a candidate for the development of novel anti-pathogenic agents that disarm bacteria rather than killing them, potentially reducing the development of antibiotic resistance.

  • Antimicrobial and Antifungal Activity: As a class of compounds, cyclic dipeptides are known to exhibit a broad range of antimicrobial and antifungal properties. The specific spectrum and efficacy of cyclo(Leu-Leu) are areas of ongoing research.

  • Cytotoxic Activity: Research into related cyclic dipeptides, such as cyclo(Ile-Leu), has shown cytotoxic effects against various cancer cell lines. This suggests that cyclo(Leu-Leu) warrants investigation for its potential as an anticancer agent.

Experimental Protocols

Detailed experimental protocols specifically for cyclo(Leu-Leu) are limited in publicly available literature. However, the following are generalized methodologies for the isolation, purification, and biological activity assessment of cyclic dipeptides, which can be adapted for the study of cyclo(Leu-Leu).

Isolation and Purification of cyclo(Leu-Leu) from Fungal Cultures

This protocol provides a general method for the extraction and purification of cyclic dipeptides from fungal sources.

Experimental Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_purification Purification a Fungal Culture in Liquid Medium b Filtration to Separate Mycelium and Broth a->b c Solvent Extraction of Broth (e.g., Ethyl Acetate) b->c d Concentration of Organic Extract c->d e Column Chromatography (Silica Gel) d->e f Fraction Collection based on Polarity e->f g Thin-Layer Chromatography (TLC) Monitoring f->g h Further Purification (e.g., HPLC) g->h Pool active fractions i Pure cyclo(Leu-Leu) h->i

A generalized workflow for the isolation and purification of cyclo(Leu-Leu).
Quorum Sensing Inhibition Assay (Violacein Inhibition)

This assay is a common method to screen for QS inhibitors using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in a QS-dependent manner.

Experimental Workflow for Violacein Inhibition Assay

G a Overnight Culture of C. violaceum c Inoculate wells with C. violaceum a->c b Prepare Serial Dilutions of cyclo(Leu-Leu) in a 96-well plate b->c d Incubate at 30°C for 24-48 hours c->d e Quantify Violacein Production (Absorbance at ~585 nm) d->e f Assess Bacterial Growth (OD600) d->f g Calculate Percentage of Violacein Inhibition e->g f->g

A typical workflow for assessing quorum sensing inhibition.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Experimental Workflow for MTT Cytotoxicity Assay

G a Seed Cancer Cells in a 96-well Plate b Incubate for 24 hours for Cell Adherence a->b c Treat Cells with Various Concentrations of cyclo(Leu-Leu) b->c d Incubate for a Defined Period (e.g., 24-72 hours) c->d e Add MTT Reagent to each well d->e f Incubate for 2-4 hours to allow formazan (B1609692) formation e->f g Solubilize Formazan Crystals (e.g., with DMSO) f->g h Measure Absorbance at ~570 nm g->h i Calculate Cell Viability and IC50 Value h->i

A standard workflow for determining the cytotoxicity of a compound.

Signaling Pathways

The precise signaling pathways modulated by cyclo(Leu-Leu) are not yet well-defined. However, based on the activities of related cyclic dipeptides, a likely target is the bacterial quorum sensing (QS) system.

Hypothesized Quorum Sensing Inhibition Pathway

Many cyclic dipeptides are known to act as antagonists of QS receptors. In Gram-negative bacteria, this often involves interference with the LuxR-type receptors, which are transcriptional regulators that bind to acyl-homoserine lactone (AHL) autoinducers.

G cluster_bacteria Bacterial Cell AHL AHL Autoinducer LuxR LuxR-type Receptor AHL->LuxR Binds and Activates DNA Target Genes LuxR->DNA Binds to DNA Promoter Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Activates Transcription cLL cyclo(Leu-Leu) cLL->LuxR Potential Antagonist

A potential mechanism of quorum sensing inhibition by cyclo(Leu-Leu).

In this proposed pathway, cyclo(Leu-Leu) may act as a competitive inhibitor of the LuxR-type receptor, preventing the binding of the native AHL autoinducer. This would lead to the downregulation of genes responsible for virulence factor production and biofilm formation, thereby attenuating the pathogenicity of the bacteria. Further research is required to validate this specific mechanism for cyclo(Leu-Leu).

Conclusion

Cyclo(Leu-Leu) is a naturally occurring cyclic dipeptide with potential for a range of biological activities, including quorum sensing inhibition and cytotoxicity. While research specifically focused on this compound is still in its early stages, the established methodologies and known mechanisms of action for related cyclic dipeptides provide a solid framework for future investigation. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic and scientific potential of cyclo(Leu-Leu).

A Technical Guide to the Natural Sources and Analysis of Cyclo(L-Leucyl-L-Leucyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyclo(L-Leucyl-L-Leucyl), a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP), focusing on its natural origins, biological significance, and the methodologies required for its study. CDPs are a class of secondary metabolites produced by a wide array of organisms and are of significant interest due to their diverse and potent biological activities.[1] Cyclo(Leu-Leu) and its analogs, characterized by a stable piperazine-2,5-dione ring, exhibit antimicrobial, antiviral, and cell-signaling properties, making them promising candidates for therapeutic development.[2][3]

Natural Sources of Cyclo(Leu-Leu) and Related Diketopiperazines

Cyclo(Leu-Leu) and its isomers have been isolated from a diverse range of microorganisms, including bacteria, fungi, and actinomycetes, thriving in both terrestrial and marine environments.[4][5] These compounds are often produced as secondary metabolites and can play roles in chemical defense, symbiosis, and cell-to-cell communication. While specific yield data for cyclo(Leu-Leu) is often context-dependent and not always published, the following table summarizes known microbial sources.

Source Organism CategorySpecific Species/StrainSource TypeObserved Concentration / Biological ContextReferences
Bacteria Lactobacillus plantarumFood-associatedIdentified in culture filtrate; exhibits antiviral and antibacterial activity.[3][6][7]
Bacillus amyloliquefaciensMarine / RhizosphereMitigates biofilm formation and virulence in Listeria monocytogenes.[8]
Pseudomonas sesami BC42Plant-associatedProduces cyclo(L-Leu-L-Pro) and other isomers that inhibit fungal growth. 100 µg/mL showed significant antifungal activity.[9][10]
Streptomyces sp.Marine / SoilKnown producers of various bioactive diketopiperazines, including cyclo(Leu-Pro).[4][9][11]
Achromobacter xylosoxidansEnvironmentalProduces cyclo(L-Leu-L-Pro) which inhibits aflatoxin production in Aspergillus parasiticus with an IC50 of 0.20 mg/mL.[11]
Fungi Alternaria alternataPlant PathogenA known source of proline-containing diketopiperazines like maculosin, an analog of cyclo(Leu-Pro).[4][5]
Penicillium oxalicumSoil / FoodA known producer of various cyclic dipeptides.[1]
Aspergillus versicolor TS08Marine Sponge-associatedProduces various bioactive metabolites; related species are known DKP producers.[12]
Other Wine (various)Fermented BeverageCyclo(Leu-Pro) has been quantified in various Greek wines, with concentrations ranging from 0.1 to 1 mg/L.[13]

Biological Activities and Signaling Pathways

Cyclic dipeptides are recognized as important signaling molecules, particularly in microbial communication systems like quorum sensing (QS).[14][15] These molecules can modulate gene expression, influencing processes such as biofilm formation, virulence factor production, and antibiotic resistance.[14][15][16]

While the precise signaling cascade for cyclo(Leu-Leu) is an area of ongoing research, the pathways modulated by structurally similar CDPs offer a valuable model. For instance, cyclo(Phe-Pro), a well-studied CDP produced by Vibrio vulnificus, acts as a QS signal to confer resistance against oxidative stress.[17] It triggers a complex regulatory cascade involving ToxR, LeuO, and the master stress regulator RpoS.[2][17] This pathway illustrates how a CDP can act as an external cue to prepare the bacterial population for environmental challenges.

G cluster_pathway Hypothesized Signaling Pathway for CDP-mediated Stress Response cFP Cyclic Dipeptide (e.g., cyclo(Phe-Pro)) ToxR ToxR (Transmembrane Regulator) cFP->ToxR Activates LeuO LeuO (Transcriptional Regulator) ToxR->LeuO Upregulates Transcription vHU vHUα / vHUβ (Histone-like Proteins) LeuO->vHU Upregulates Transcription RpoS_mRNA rpoS mRNA vHU->RpoS_mRNA Stabilizes RpoS RpoS (Stress Sigma Factor) RpoS_mRNA->RpoS Translation katG katG gene (Hydroperoxidase I) RpoS->katG Induces Transcription HPI Hydroperoxidase I (Enzyme) katG->HPI Translation Stress Oxidative Stress (e.g., H₂O₂) HPI->Stress Detoxifies Resistance Stress Resistance HPI->Resistance Leads to

Caption: CDP signaling pathway in V. vulnificus leading to oxidative stress resistance.[17][18]

Experimental Protocols: Isolation and Identification

The recovery and characterization of cyclo(Leu-Leu) from natural sources is a multi-step process requiring careful extraction and purification followed by robust analytical techniques. The general workflow is applicable to most microbial cultures.

G cluster_workflow General Experimental Workflow for Cyclo(Leu-Leu) Isolation A 1. Microbial Cultivation (Liquid Broth Culture) B 2. Biomass Separation (Filtration / Centrifugation) A->B C 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D 4. Solvent Evaporation (Rotary Evaporation) C->D E Crude Extract D->E F 5. Chromatographic Purification (Silica Column, Prep-TLC, HPLC) E->F G Purified Fractions F->G H 6. Structure Elucidation (MS, ¹H-NMR, ¹³C-NMR) G->H I Identified Cyclo(Leu-Leu) H->I

Caption: Workflow for the isolation and identification of cyclo(Leu-Leu) from cultures.

Detailed Methodology:

  • Microbial Culture and Extraction:

    • Cultivation: Inoculate the desired microbial strain (e.g., Lactobacillus plantarum, Streptomyces sp.) into a suitable liquid medium (e.g., MRS broth, ISP2 broth).[6] Incubate under optimal growth conditions (temperature, agitation, time).

    • Separation: After the incubation period, separate the microbial cells from the culture broth via filtration or centrifugation. The target compounds may be in the supernatant or within the cells.

    • Extraction: Extract the cell-free supernatant (or lysed cells) multiple times with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297).[19] Combine the organic phases.

  • Purification and Fractionation:

    • Concentration: Remove the organic solvent from the pooled extracts under reduced pressure using a rotary evaporator to yield a crude extract.

    • Column Chromatography: Subject the crude extract to silica (B1680970) gel column chromatography.[19] Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the extract into fractions.[19]

    • Fraction Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing compounds with the expected polarity.[19]

    • High-Performance Liquid Chromatography (HPLC): For final purification, subject the promising fractions to preparative or semi-preparative HPLC, typically using a C18 column with a water-acetonitrile or water-methanol mobile phase.[7][19]

  • Structural Elucidation and Quantification:

    • Mass Spectrometry (MS): Analyze the purified compound using Mass Spectrometry (e.g., GC-MS or LC-MS) to determine its molecular weight and fragmentation pattern, which provides clues to its structure.[13][19][20]

    • Nuclear Magnetic Resonance (NMR): Confirm the precise chemical structure, including stereochemistry, using 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy.[19]

    • Quantification: For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[20] A calibration curve is generated using a pure analytical standard of cyclo(Leu-Leu) to determine its concentration in the original culture.[20]

References

An In-depth Technical Guide to the Biosynthesis of cyclo(Leu-Leu) in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-leucyl), often abbreviated as cyclo(Leu-Leu), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products. These molecules are of significant interest to the scientific and pharmaceutical communities due to their structural rigidity, stability against enzymatic degradation, and diverse biological activities, including antimicrobial and antitumor properties. In fungi, the biosynthesis of cyclo(Leu-Leu) is a complex process primarily attributed to two distinct enzymatic pathways: the Non-Ribosomal Peptide Synthetase (NRPS) machinery and the more recently characterized Cyclodipeptide Synthases (CDPSs). This technical guide provides a comprehensive overview of the current understanding of these biosynthetic routes in fungi, detailing the enzymatic mechanisms, genetic basis, and regulatory aspects. It also includes a compilation of available quantitative data for related compounds, detailed experimental protocols for the study of these pathways, and visual representations of the key processes to facilitate a deeper understanding for research and drug development purposes.

Introduction to cyclo(Leu-Leu) and its Significance

Cyclo(Leu-Leu) is a heterocyclic organic molecule formed from the condensation of two L-leucine amino acid residues. As a member of the DKP family, it shares a conserved piperazine-2,5-dione core structure. Fungi, including species of Aspergillus and Penicillium, are known producers of a vast array of secondary metabolites, with DKPs being a prominent class. The biological activities of cyclo(Leu-Leu) and other DKPs make them attractive scaffolds for the development of novel therapeutic agents. Understanding their biosynthesis is crucial for harnessing their full potential through synthetic biology and metabolic engineering approaches.

Biosynthetic Pathways of cyclo(Leu-Leu) in Fungi

Fungi have evolved sophisticated enzymatic systems to produce cyclodipeptides like cyclo(Leu-Leu). The two primary pathways identified to date are mediated by Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, multidomain enzymes that act as molecular assembly lines to synthesize peptides without the use of ribosomes. In fungi, NRPSs are a major route for the production of complex peptides, including many DKPs.

Mechanism of NRPS-mediated cyclo(Leu-Leu) Synthesis:

The biosynthesis of a dipeptide by an NRPS generally involves the following steps:

  • Adenylation (A) domain: Selects and activates the specific amino acid (in this case, L-leucine) by hydrolyzing ATP to form an aminoacyl-AMP intermediate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated aminoacyl group is then transferred to the thiol group of a 4'-phosphopantetheine (B1211885) (Ppant) arm attached to the T domain.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between two successively loaded amino acids on adjacent T domains.

  • Cyclization and Release: In many fungal NRPSs, the cyclization and release of the dipeptide to form the DKP is not catalyzed by a canonical thioesterase (TE) domain as is common in bacteria. Instead, a specialized terminal Condensation (CT) domain or a unique couplet of a C domain and a T domain is responsible for the intramolecular cyclization and release of the final cyclo(Leu-Leu) product. This has been particularly noted in the biosynthesis of other fungal DKPs like gliotoxin (B1671588) in Aspergillus fumigatus.[1][2]

While a specific NRPS dedicated solely to cyclo(Leu-Leu) production has yet to be fully characterized, the genomic era has revealed numerous NRPS gene clusters in fungi, many of which are predicted to synthesize DKPs.[3][4]

Diagram of the NRPS-mediated cyclo(Leu-Leu) Biosynthesis Pathway:

NRPS_pathway cluster_module1 Module 1 cluster_module2 Module 2 cluster_release Release Module m1 A T m2 C A T m1:f1->m2:f0 release CT TC m2:f2->release:f0 cLL cyclo(Leu-Leu) release:f1->cLL Leu1 L-Leucine Leu1->m1:f0 Leu2 L-Leucine Leu2->m2:f1 ATP1 ATP ATP1->m1:f0 ATP2 ATP ATP2->m2:f1

Caption: NRPS-mediated biosynthesis of cyclo(Leu-Leu).

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more streamlined, tRNA-dependent pathway for cyclodipeptide synthesis. These enzymes utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates.

Mechanism of CDPS-mediated cyclo(Leu-Leu) Synthesis:

The catalytic cycle of a CDPS involves a ping-pong mechanism:

  • Binding of the first L-leucyl-tRNALeu: The CDPS binds the first charged tRNA molecule.

  • Acyl-enzyme intermediate formation: The L-leucyl moiety is transferred from the tRNA to a conserved serine residue in the active site of the CDPS, forming a covalent acyl-enzyme intermediate. The deacylated tRNA is then released.

  • Binding of the second L-leucyl-tRNALeu: A second charged tRNA molecule binds to the enzyme.

  • Dipeptide formation: The amino group of the second L-leucine attacks the carbonyl carbon of the enzyme-bound L-leucine, forming a dipeptidyl-enzyme intermediate.

  • Cyclization and Release: The N-terminal amino group of the dipeptide then attacks the ester bond linking the dipeptide to the enzyme, leading to intramolecular cyclization and the release of cyclo(Leu-Leu).

Recent genomic analyses have identified a class of CDPSs (Type I) exclusively in the fungal genus Fusarium, which have been experimentally shown to produce cyclodipeptides such as cyclo(Leu-Ile) and cyclo(Pro-Leu).[3] This strongly suggests that a homologous CDPS is likely responsible for cyclo(Leu-Leu) synthesis in other fungal species.

Diagram of the CDPS-mediated cyclo(Leu-Leu) Biosynthesis Pathway:

CDPS_pathway Leu_tRNA1 L-leucyl-tRNA CDPS CDPS Leu_tRNA1->CDPS Leu_tRNA2 L-leucyl-tRNA Acyl_enzyme Leu-CDPS (Acyl-enzyme intermediate) Leu_tRNA2->Acyl_enzyme CDPS->Acyl_enzyme Transfer of Leu Dipeptidyl_enzyme Leu-Leu-CDPS (Dipeptidyl-enzyme intermediate) Acyl_enzyme->Dipeptidyl_enzyme Peptide bond formation tRNA1 tRNA Acyl_enzyme->tRNA1 Release cLL cyclo(Leu-Leu) Dipeptidyl_enzyme->cLL Cyclization & Release tRNA2 tRNA Dipeptidyl_enzyme->tRNA2 Release cLL->CDPS Enzyme regeneration

Caption: CDPS-mediated biosynthesis of cyclo(Leu-Leu).

Quantitative Data

While specific quantitative data for cyclo(Leu-Leu) synthase from a fungal source is limited in the current literature, data from related fungal cyclopeptide synthetases can provide valuable context for researchers.

CompoundProducing Organism (Expression Host)Enzyme SystemTiter/YieldReference
BeauvericinAspergillus niger (heterologous)NRPS (Beauvericin Synthetase)~600 mg/L[5]
BassianolideAspergillus niger (heterologous)NRPS (Bassianolide Synthetase)~350 mg/L[5]
Hexa-bassianolideAspergillus niger (heterologous, engineered)Hybrid NRPS1.3 g/L[6]
Tryptoquialanine AnalogSaccharomyces cerevisiae (heterologous)NRPS (AnaPS)Rate: 1.47 ± 0.047 min⁻¹[7]
Fumiquinazoline FSaccharomyces cerevisiae (heterologous)NRPS (TqaA)Rate: 0.40 ± 0.014 min⁻¹[7]
cyclo(L-Pro-d-Leu)Bacillus cereusNot specifiedMIC against A. flavus: 8 µg/mL[8]
cyclo(l-Leu-l-Pro)Achromobacter xylosoxidansNot specifiedIC₅₀ for aflatoxin inhibition: 0.20 mg/mL[9]

Experimental Protocols

The following sections outline generalized protocols for the study of cyclo(Leu-Leu) biosynthesis in fungi, based on established methodologies for fungal secondary metabolite research.

Identification and Quantification of cyclo(Leu-Leu)

This protocol describes the extraction and analysis of cyclo(Leu-Leu) from fungal cultures.

Materials:

  • Fungal culture grown in a suitable production medium

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • cyclo(Leu-Leu) standard

Procedure:

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate and the mycelium (after homogenization) separately with an equal volume of ethyl acetate three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (optional):

    • The crude extract can be further purified using SPE or preparative TLC to enrich for cyclo(Leu-Leu).

  • Analysis:

    • TLC: Dissolve the crude or purified extract in a small volume of solvent and spot onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform:methanol). Visualize the spots under UV light and/or with a suitable staining reagent. Compare the Rf value to that of a cyclo(Leu-Leu) standard.

    • GC-MS/LC-MS: For definitive identification and quantification, analyze the extract by GC-MS or LC-MS. Compare the retention time and mass spectrum of the detected peak with those of a cyclo(Leu-Leu) standard.[10][11]

Workflow for cyclo(Leu-Leu) Identification and Quantification:

analysis_workflow start Fungal Culture extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration Rotary Evaporation extraction->concentration tlc TLC Analysis concentration->tlc ms GC-MS or LC-MS Analysis concentration->ms identification Identification tlc->identification quantification Quantification ms->quantification ms->identification

Caption: Workflow for cyclo(Leu-Leu) analysis.

Heterologous Expression of a Putative cyclo(Leu-Leu) Synthase Gene

This protocol provides a general framework for expressing a candidate NRPS or CDPS gene in a heterologous fungal host, such as Aspergillus oryzae or Aspergillus nidulans, to confirm its function.[12][13]

Materials:

  • Fungal strain of interest (source of the gene)

  • Genomic DNA extraction kit

  • PCR reagents and primers specific to the candidate gene

  • Fungal expression vector (e.g., with a strong constitutive or inducible promoter)

  • Restriction enzymes and ligase, or a recombination-based cloning system (e.g., yeast homologous recombination)

  • Protoplast preparation reagents for the host strain

  • PEG-CaCl₂ solution for transformation

  • Selective growth media for the host strain

Procedure:

  • Gene Cloning:

    • Isolate genomic DNA from the fungus of interest.

    • Amplify the full-length open reading frame of the candidate synthase gene using PCR.

    • Clone the amplified gene into a suitable fungal expression vector under the control of a strong promoter.

  • Host Transformation:

    • Prepare protoplasts from the heterologous host strain (A. oryzae or A. nidulans).

    • Transform the protoplasts with the expression vector using a PEG-CaCl₂ mediated method.

    • Plate the transformed protoplasts on selective media and incubate to obtain transformants.

  • Expression and Analysis:

    • Cultivate the transformants in a suitable production medium.

    • After a suitable incubation period, extract the culture as described in section 4.1.

    • Analyze the extracts for the production of cyclo(Leu-Leu) using TLC and GC-MS/LC-MS to confirm the function of the candidate gene.

Regulation of cyclo(Leu-Leu) Biosynthesis

The production of secondary metabolites, including cyclo(Leu-Leu), in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulators of cyclo(Leu-Leu) biosynthesis are not yet fully elucidated, the general principles of fungal secondary metabolism regulation apply.

Key Regulatory Factors:

  • Global Regulators: In Aspergillus species, global regulatory proteins such as LaeA and the Velvet complex (VeA, VelB, VosA) play a crucial role in controlling the expression of numerous secondary metabolite gene clusters.[5][14] These regulators respond to environmental cues like light, pH, and nutrient availability.

  • Pathway-Specific Transcription Factors: Most biosynthetic gene clusters for secondary metabolites contain a pathway-specific transcription factor that controls the expression of the genes within that cluster.

  • Environmental Signals: The production of cyclo(Leu-Leu) is likely influenced by various environmental factors, including carbon and nitrogen sources, pH, temperature, and the presence of other microorganisms.[1]

  • Cell Wall Integrity (CWI) Pathway: The CWI signaling pathway, a MAPK cascade, has been shown to influence the production of various secondary metabolites in fungi, linking cell stress responses to chemical defense and competition.

Diagram of Regulatory Influences on cyclo(Leu-Leu) Biosynthesis:

regulation_pathway Environmental_Cues Environmental Cues (Light, pH, Nutrients) Global_Regulators Global Regulators (e.g., LaeA, Velvet Complex) Environmental_Cues->Global_Regulators CWI_Pathway Cell Wall Integrity Pathway Environmental_Cues->CWI_Pathway Pathway_Specific_TF Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_TF CWI_Pathway->Pathway_Specific_TF Synthase_Gene cyclo(Leu-Leu) Synthase Gene (NRPS or CDPS) Pathway_Specific_TF->Synthase_Gene cLL_Production cyclo(Leu-Leu) Production Synthase_Gene->cLL_Production

Caption: Regulatory network influencing cyclo(Leu-Leu) production.

Conclusion and Future Perspectives

The biosynthesis of cyclo(Leu-Leu) in fungi is a fascinating example of the metabolic diversity of these organisms. While the general machinery involving NRPSs and CDPSs is understood, the specific enzymes and regulatory networks controlling the production of this particular diketopiperazine are still areas of active research. Future work will likely focus on the identification and characterization of specific cyclo(Leu-Leu) synthases from various fungal species, the elucidation of their detailed catalytic mechanisms, and the unraveling of the signaling pathways that govern their expression. This knowledge will be instrumental for the rational design of engineered fungal strains for the high-level production of cyclo(Leu-Leu) and novel, structurally related compounds with enhanced therapeutic properties. The application of advanced synthetic biology tools, such as CRISPR-Cas9-based genome editing, will undoubtedly accelerate progress in this exciting field.

References

Cyclo(Leu-Leu): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Leu-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of interest in biomedical research. These cyclic peptides are secondary metabolites produced by a variety of microorganisms, including bacteria and fungi, and are known to exhibit a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of cyclo(Leu-Leu) and its analogs. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation and drug development efforts. While specific data for cyclo(Leu-Leu) is still emerging, this guide draws upon research on closely related cyclic dipeptides to provide a foundational understanding of its potential therapeutic applications, including antimicrobial, quorum sensing inhibitory, anti-inflammatory, and cytotoxic activities.

Introduction

Cyclic dipeptides (CDPs), including cyclo(Leu-Leu), represent a diverse and promising class of bioactive compounds. Their rigid cyclic structure, formed from the condensation of two amino acids, in this case, two leucine (B10760876) residues, confers unique physicochemical properties that often translate to significant biological effects. The inherent stability and ability to interact with specific biological targets make CDPs attractive scaffolds for drug discovery. This guide will delve into the known and hypothesized mechanisms through which cyclo(Leu-Leu) exerts its effects at the cellular and molecular levels.

Biological Activities and Potential Mechanisms of Action

Cyclo(Leu-Leu) and related cyclic dipeptides have been reported to possess a variety of biological activities. The primary mechanisms of action are believed to involve the modulation of key cellular processes such as microbial communication, inflammatory responses, and cell viability.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for cyclo(Leu-Leu) are not widely published, related cyclic dipeptides like cyclo(L-Leu-L-Pro) have demonstrated significant antimicrobial and antifungal properties. The proposed mechanism for some CDPs involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. The inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides can interfere with QS signaling pathways, thereby reducing the production of virulence factors and the formation of biofilms. They may act by competing with the natural signaling molecules (autoinducers) for binding to their cognate receptors.

Anti-inflammatory Activity

Certain cyclic dipeptides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[1] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.[2][3][4]

Cytotoxic Activity

The cytotoxic effects of cyclic dipeptides against various cancer cell lines have been reported. The underlying mechanism is often linked to the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.

Glycosidase Inhibition

Cyclo(leu-leu) has been identified as a glycosidase inhibitor, which may contribute to its biological activities by interfering with the biosynthesis of aminoacylated proteins.[5]

Quantitative Data

Specific quantitative data for the biological activities of cyclo(Leu-Leu) is limited in the current literature. However, data from closely related cyclic dipeptides provide a valuable reference for its potential potency.

CompoundActivityAssayOrganism/Cell LineValueReference
Cyclo(L-Leu-L-Pro)AntifungalAflatoxin Production InhibitionAspergillus parasiticus SYS-4IC50: 0.2 mg/mL[6]
Cyclo(L-Leu-L-Pro)AntibacterialBroth MicrodilutionVancomycin-resistant Enterococcus faecalis (3 strains)MIC: 12.5 µg/mL[7]
Cyclo(L-Leu-L-Pro)AntifoulingLarval Attachment InhibitionBalanus amphitriteEC50: 0.15 mM[7]
Cyclo(L-Leu-L-Pro)AntibacterialBroth MicrodilutionSalmonella entericaMIC: 11 µg/mL[8]
Cyclo(L-Leu-L-Pro)AntibacterialBroth MicrodilutionBacillus cereusMIC: 16 µg/mL[8]
Cyclo(L-Leu-L-Pro)AntibacterialBroth MicrodilutionStaphylococcus aureusMIC: 30 µg/mL[8]
Cyclo(L-Leu-L-Pro)AntibacterialBroth MicrodilutionListeria monocytogenes ATCC 19111MIC: 512 µg/mL[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of cyclo(Leu-Leu).

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method to determine the antimicrobial activity of cyclo(Leu-Leu).

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Cyclo(Leu-Leu)

  • Suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.[9]

  • Preparation of Cyclo(Leu-Leu) Dilutions: Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent. In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations.[9]

  • Inoculation and Incubation: Add 100 µL of the diluted bacterial inoculum to each well containing the cyclo(Leu-Leu) dilutions. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[9]

  • Determination of MIC: The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible bacterial growth.[9]

MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of cyclo(Leu-Leu) against adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cyclo(Leu-Leu)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Treatment with Cyclo(Leu-Leu): Prepare serial dilutions of cyclo(Leu-Leu) in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control. Incubate for 48-72 hours.[9]

  • MTT Addition and Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Formazan Solubilization and Absorbance Measurement: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[10]

Quorum Sensing Inhibition Assay (Violacein Inhibition)

This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in response to QS signals.

Materials:

  • Chromobacterium violaceum

  • Luria-Bertani (LB) broth

  • Cyclo(Leu-Leu)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.[9]

  • Assay Setup: In a 96-well plate, add serial dilutions of cyclo(Leu-Leu) in LB broth.[9]

  • Inoculation: Inoculate each well with the overnight culture of C. violaceum. Include positive and negative controls.[9]

  • Incubation and Violacein Quantification: Incubate the plate at 30°C for 24 hours. Visually assess the inhibition of purple violacein production. For quantitative analysis, lyse the cells and extract the violacein with a suitable solvent (e.g., DMSO). Measure the absorbance of the extracted violacein at 585 nm.[9]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothesized mechanism of action for cyclo(Leu-Leu) in key cellular pathways.

Quorum Sensing Inhibition Workflow

Quorum_Sensing_Inhibition cluster_workflow Experimental Workflow: Quorum Sensing Inhibition Assay cluster_mechanism Hypothesized Mechanism prep Prepare C. violaceum Culture dilute Serial Dilution of cyclo(Leu-Leu) inoculate Inoculate Plates dilute->inoculate incubate Incubate (30°C, 24h) inoculate->incubate quantify Quantify Violacein (Absorbance at 585 nm) incubate->quantify AHL Autoinducer (AHL) Receptor LuxR-type Receptor AHL->Receptor Binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates cLL cyclo(Leu-Leu) cLL->Receptor Competitively Inhibits Biofilm Biofilm Formation Gene_Expression->Biofilm Violacein Violacein Production Gene_Expression->Violacein

Quorum Sensing Inhibition Workflow and Mechanism.
Hypothesized Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_pathway Hypothesized Anti-inflammatory Action of cyclo(Leu-Leu) cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates to Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_active->Transcription Nucleus Nucleus Inflammation Inflammation Transcription->Inflammation cLL cyclo(Leu-Leu) cLL->IKK Inhibits (?)

References

Cyclo(Leu-Leu): A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of significant interest in the field of therapeutic research. These naturally occurring secondary metabolites, produced by a variety of microorganisms including bacteria and fungi, exhibit a diverse range of bioactive properties. The rigid cyclic structure of cyclo(Leu-Leu) confers enhanced stability and bioavailability compared to its linear counterpart, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic applications of cyclo(Leu-Leu), summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to facilitate further research and drug development endeavors.

Potential Therapeutic Applications

Cyclo(Leu-Leu) and its related cyclic dipeptides have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective effects. The following sections delve into the specifics of these potential therapeutic applications, presenting available quantitative data and the experimental protocols used to ascertain these activities.

Antimicrobial and Antifungal Activity

Cyclic dipeptides are known to possess potent antimicrobial and antifungal properties. While specific minimum inhibitory concentration (MIC) values for cyclo(Leu-Leu) are not extensively documented in publicly available literature, data from the closely related compound, cyclo(L-Leu-L-Pro), provides a strong indication of the potential efficacy of this class of molecules against a range of pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of cyclo(L-Leu-L-Pro) against Various Microorganisms

MicroorganismTypeMIC (µg/mL)Reference
Salmonella entericaGram-negative bacteria11[1]
Escherichia fergusoniiGram-negative bacteria230[1]
Enterococcus faecalisGram-positive bacteria28[1]
Bacillus cereusGram-positive bacteria30[1]
Staphylococcus aureusGram-positive bacteria30[1]
Fusarium oxysporumFungus16[1]
Aspergillus flavusFungus16[1]
Aspergillus nigerFungus17[1]
Penicillium expansumFungus18[1]
Candida albicansFungus50[1]
Candida metapsilosisFungus32[1]
Candida parapsilosisFungus30[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][3]

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Cyclo(Leu-Leu) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.[2]

  • Serial Dilution: Two-fold serial dilutions of the cyclo(Leu-Leu) stock solution are performed in the 96-well plate containing broth medium.[4]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (negative control) and broth with the inoculum (positive control) are included.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[2]

  • MIC Determination: The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible growth of the microorganism.[2]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Perform Serial Dilutions of cyclo(Leu-Leu) prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of cyclic dipeptides against various cancer cell lines. While specific IC50 values for cyclo(Leu-Leu) are limited, the data for related compounds suggest a promising area for further investigation.

Table 2: Cytotoxicity (IC50) of Related Cyclic Dipeptides against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
cyclo(Pro-Leu)HT-29Colon Cancer101.56[5]
cyclo(Pro-Leu)MCF-7Breast Cancer78.78[5]
cyclo(Pro-Leu)A375Melanoma51.13[5]
cyclo(Pro-Leu)K562Leukemia21.72[5]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Cyclo(Leu-Leu) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[7]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of cyclo(Leu-Leu) and incubated for a specified period (e.g., 48-72 hours).[7]

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[4]

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to an untreated control, and the IC50 value is determined from the dose-response curve.[4]

experimental_workflow_mtt cluster_setup Setup cluster_incubation Incubation cluster_readout Readout seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with cyclo(Leu-Leu) seed_cells->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs analyze Calculate IC50 measure_abs->analyze

Experimental workflow for the MTT cytotoxicity assay.

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation.[8] Inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides have been shown to interfere with QS signaling.

Table 3: Quorum Sensing Inhibition by a Tryptophan-containing Cyclic Dipeptide Analog

AssayTarget OrganismConcentration% InhibitionReference
Violacein (B1683560) ProductionC. violaceum CV0261 mg/mL~50%
Pyocyanin ProductionP. aeruginosa PAO11 mM~40%
Biofilm FormationP. aeruginosa PAO11 mM53%
Experimental Protocol: Violacein Inhibition Assay

This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein under the control of QS.[9][10]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • Cyclo(Leu-Leu) stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture: An overnight culture of C. violaceum is grown in LB broth.

  • Assay Setup: In a 96-well plate, the bacterial culture is added along with serial dilutions of cyclo(Leu-Leu).

  • Incubation: The plate is incubated at 30°C for 24-48 hours.

  • Quantification: The violacein pigment is extracted from the bacterial cells using a solvent (e.g., DMSO), and the absorbance is measured at 585 nm.

  • Data Analysis: The percentage of violacein inhibition is calculated relative to an untreated control.

experimental_workflow_qs cluster_culture Culture cluster_treatment Treatment cluster_quantification Quantification grow_culture Grow Overnight Culture of C. violaceum setup_plate Setup 96-well Plate with Culture and cyclo(Leu-Leu) grow_culture->setup_plate incubate_plate Incubate for 24-48h setup_plate->incubate_plate extract_violacein Extract Violacein incubate_plate->extract_violacein measure_absorbance Measure Absorbance at 585 nm extract_violacein->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition

Experimental workflow for the violacein inhibition assay.

Signaling Pathway Modulation

The precise molecular mechanisms and signaling pathways modulated by cyclo(Leu-Leu) are still under investigation. However, studies on other cyclic dipeptides suggest potential interactions with key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation, cell survival, and proliferation.[11][12]

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of other cyclic dipeptides, it is hypothesized that cyclo(Leu-Leu) may exert its effects by modulating the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. Cyclo(Leu-Leu) may interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.

signaling_pathway_nfkb cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Pathway cluster_inhibition Inhibition stimulus e.g., LPS IKK IKK Activation stimulus->IKK IkBa_deg IκBα Degradation IKK->IkBa_deg NFkB_trans NF-κB Nuclear Translocation IkBa_deg->NFkB_trans gene_exp Pro-inflammatory Gene Expression NFkB_trans->gene_exp cyclo_Leu_Leu cyclo(Leu-Leu) cyclo_Leu_Leu->IkBa_deg Inhibits

Hypothesized inhibition of the NF-κB signaling pathway by cyclo(Leu-Leu).

Conclusion and Future Directions

Cyclo(Leu-Leu) represents a promising natural product with a diverse range of potential therapeutic applications. Its demonstrated antimicrobial and antifungal properties, coupled with the potential for anticancer and anti-inflammatory activities, warrant further in-depth investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by cyclo(Leu-Leu) to fully understand its mechanisms of action. Moreover, comprehensive in vivo studies are necessary to evaluate its efficacy and safety profile in preclinical models of disease. The development of efficient and scalable synthetic routes will also be crucial for advancing cyclo(Leu-Leu) and its analogs toward clinical applications. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this intriguing cyclic dipeptide.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial spectrum of cyclo(Leu-Leu), a cyclic dipeptide with emerging biological significance. While research into its specific antimicrobial properties is still in its nascent stages, this document synthesizes the available data, outlines relevant experimental methodologies, and visualizes key processes to support further investigation and drug development efforts.

Introduction to Cyclo(Leu-Leu)

Cyclo(Leu-Leu), also known as (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are prevalent in nature, produced by a wide array of organisms including bacteria, fungi, and plants, and are known to exhibit a diverse range of biological activities. While many DKPs have been studied for their antimicrobial properties, the specific spectrum of activity for cyclo(Leu-Leu) is an area of growing interest. This molecule has been identified as a secondary metabolite in various microorganisms, and initial studies have begun to shed light on its potential as an antimicrobial agent.

Antimicrobial Spectrum of Cyclo(Leu-Leu)

The available scientific literature indicates that cyclo(Leu-Leu) possesses antibacterial activity. A key study first reported the isolation of (3S, 6S)-3,6-diisobutylpiperazine-2,5-dione from a marine sponge-associated Bacillus sp. and highlighted it as the first report of its antibacterial activity[1]. While the detailed quantitative data from this initial report is not widely available, the finding establishes a foundation for its antimicrobial potential.

Other studies have identified cyclo(Leu-Leu) in microorganisms known for producing antifungal compounds, such as Lactobacillus plantarum and Loigolactobacillus coryniformis, suggesting a potential role in antifungal activity as well[2]. However, specific minimum inhibitory concentration (MIC) values against a broad range of microbial pathogens are not yet extensively documented in publicly accessible literature.

Table 1: Summary of Reported Antimicrobial Activity of Cyclo(Leu-Leu)

MicroorganismTypeActivity ReportedQuantitative Data (e.g., MIC)Source
Not SpecifiedBacteriaAntibacterialData not available in reviewed literature[1]
Not SpecifiedFungiAntifungal (inferred)Data not available in reviewed literature[2]

Note: The field would greatly benefit from further studies to quantify the antimicrobial spectrum of cyclo(Leu-Leu) against a comprehensive panel of bacteria and fungi.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed, generalized methodologies for key experiments to determine the antimicrobial spectrum of a compound like cyclo(Leu-Leu). These protocols are based on standard microbiological practices.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common and standardized technique.

  • Materials:

    • Cyclo(Leu-Leu) stock solution (e.g., in DMSO)

    • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • 96-well microtiter plates

    • Microbial inoculum standardized to 0.5 McFarland turbidity

    • Positive control (microorganism in broth without compound)

    • Negative control (broth only)

    • Solvent control (microorganism in broth with the highest concentration of the solvent used)

  • Protocol:

    • Prepare serial two-fold dilutions of the cyclo(Leu-Leu) stock solution in the appropriate broth directly in the 96-well plate.

    • Prepare the microbial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted inoculum to each well containing the cyclo(Leu-Leu) dilutions and the control wells.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of cyclo(Leu-Leu) in which there is no visible growth.

3.2. Disc Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Materials:

    • Cyclo(Leu-Leu) solution of a known concentration

    • Sterile filter paper discs

    • Agar (B569324) plates with appropriate medium (e.g., Mueller-Hinton Agar)

    • Standardized microbial inoculum (0.5 McFarland)

    • Sterile swabs

  • Protocol:

    • Prepare a lawn of the test microorganism by evenly streaking a sterile swab dipped in the standardized inoculum across the surface of the agar plate.

    • Impregnate sterile filter paper discs with a known amount of the cyclo(Leu-Leu) solution.

    • Allow the solvent to evaporate from the discs in a sterile environment.

    • Place the impregnated discs onto the surface of the inoculated agar plate.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Visualizations

4.1. Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Cyclo(Leu-Leu) Stock Solution MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Disc_Diffusion Disc Diffusion Assay Compound->Disc_Diffusion Inoculum Standardized Microbial Inoculum Inoculum->MIC_Assay Inoculum->Disc_Diffusion MIC_Value Quantitative MIC Value MIC_Assay->MIC_Value Zone_Of_Inhibition Qualitative Zone of Inhibition Disc_Diffusion->Zone_Of_Inhibition

Caption: Workflow for determining the antimicrobial activity of cyclo(Leu-Leu).

4.2. Hypothetical Signaling Pathway for Antibacterial Action

As the precise mechanism of action for cyclo(Leu-Leu) has not been elucidated, the following diagram illustrates a generalized and hypothetical signaling pathway for a cyclic dipeptide interfering with bacterial quorum sensing, a known target for some DKPs.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell QS_Receptor Quorum Sensing Receptor Virulence_Genes Virulence Gene Expression QS_Receptor->Virulence_Genes Activation Autoinducer Autoinducer (e.g., AHL) Autoinducer->QS_Receptor Normal Binding Cyclo_Leu_Leu Cyclo(Leu-Leu) Cyclo_Leu_Leu->QS_Receptor Antagonistic Binding

Caption: Hypothetical inhibition of bacterial quorum sensing by cyclo(Leu-Leu).

Conclusion and Future Directions

Cyclo(Leu-Leu) is an emerging cyclic dipeptide with demonstrated, albeit not yet fully characterized, antimicrobial activity. The initial findings of its antibacterial properties warrant a more in-depth investigation into its spectrum of activity against a diverse panel of clinically relevant pathogens. Future research should focus on:

  • Quantitative Antimicrobial Spectrum Analysis: Determining the MIC values of cyclo(Leu-Leu) against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which cyclo(Leu-Leu) exerts its antimicrobial effects.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of cyclo(Leu-Leu) in animal models of infection.

A thorough understanding of these aspects will be crucial for the development of cyclo(Leu-Leu) as a potential novel antimicrobial agent.

References

The Cytotoxic Landscape of Cyclo(Leu-Leu): An In-depth Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Cyclo(L-Leucyl-L-Leucine), often abbreviated as cyclo(Leu-Leu), is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules. These cyclic peptides have garnered significant interest within the scientific community for their diverse biological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of cyclo(Leu-Leu) and its related compounds on cancer cells, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.

Quantitative Cytotoxic Data

While specific IC50 values for cyclo(Leu-Leu) across a broad range of cancer cell lines are not extensively documented in publicly available literature, studies on structurally similar cyclic dipeptides provide valuable insights into its potential efficacy. The following table summarizes the available quantitative data on the cytotoxic effects of cyclo(Ile-Leu), a closely related cyclic dipeptide, on different cancer cell lines. It is important to note that this data should be considered indicative, and further research is required to establish the specific cytotoxic profile of cyclo(Leu-Leu).

CompoundCell LineCancer TypeConcentrationObserved Effect
Cyclo(Ile-Leu)HepG2Hepatocellular Carcinoma50 µg/mLEvident growth inhibition[1]
Cyclo(Ile-Leu)LNCaPProstate Cancer50 µg/mLEvident growth inhibition[1]

Experimental Protocols

To facilitate further research into the cytotoxic properties of cyclo(Leu-Leu), this section provides detailed methodologies for key experiments commonly employed in this field.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Cyclo(Leu-Leu)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of cyclo(Leu-Leu) in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the prepared cyclo(Leu-Leu) solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.

Materials:

  • Cancer cell lines

  • Cyclo(Leu-Leu)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of cyclo(Leu-Leu) for a specified time.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by cyclo(Leu-Leu).

Signaling Pathways and Visualizations

The precise molecular mechanisms underlying the cytotoxic effects of cyclo(Leu-Leu) are still under investigation. However, based on studies of related compounds, a hypothetical signaling pathway involving the induction of apoptosis can be proposed. Research on L-leucyl-L-leucine methyl ester suggests a mechanism involving lysosomal destabilization and the release of cathepsins, which can then activate the intrinsic apoptosis pathway.[2]

Hypothetical Apoptotic Pathway Induced by Cyclo(Leu-Leu)

The following diagram illustrates a potential signaling cascade initiated by cyclo(Leu-Leu), leading to cancer cell death.

Hypothetical Apoptotic Pathway of Cyclo(Leu-Leu) Cyclo_Leu_Leu Cyclo(Leu-Leu) Lysosome Lysosomal Destabilization Cyclo_Leu_Leu->Lysosome Cathepsins Cathepsin Release Lysosome->Cathepsins Bid Bid Cathepsins->Bid Cleavage tBid tBid Bid->tBid Bax Bax tBid->Bax Bak Bak tBid->Bak Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activation Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of Cyclo(Leu-Leu) induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening and evaluating the cytotoxic effects of compounds like cyclo(Leu-Leu).

Experimental Workflow for Cytotoxicity Screening Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Cyclo(Leu-Leu) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action Study (e.g., Western Blot for Apoptotic Proteins) IC50->Mechanism_Study Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for assessing the cytotoxicity of compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leucyl-L-Leucyl), often abbreviated as cyclo(Leu-Leu), is a member of the diketopiperazine (DKP) class of cyclic dipeptides. These compounds, formed by the condensation of two amino acids, are prevalent in nature and exhibit a wide array of biological activities. Their rigid structure and stability make them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of cyclo(Leu-Leu) and related diketopiperazines, covering their synthesis, chemical properties, and biological functions, with a focus on their antimicrobial, anticancer, and quorum sensing inhibitory activities. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and application in drug development.

Introduction

Diketopiperazines (DKPs), the smallest class of cyclic peptides, are formed from the condensation of two α-amino acids[1]. Their rigid six-membered ring structure, containing two cis-amide bonds, provides a unique conformational scaffold that is often associated with a range of biological activities[2]. These activities include antimicrobial, antifungal, antiviral, antitumor, and neuroprotective effects[1][2]. The structural diversity of DKPs arises from the variety of amino acid side chains that can be incorporated into the ring.

Cyclo(Leu-Leu) is a simple DKP formed from two leucine (B10760876) residues. Its chemical formula is C₁₂H₂₂N₂O₂ and it has a molecular weight of 226.32 g/mol . This guide will delve into the technical details of cyclo(Leu-Leu) and its closely related analogs, providing researchers with the necessary information to explore their therapeutic potential.

Synthesis and Characterization

The synthesis of cyclo(Leu-Leu) and other diketopiperazines can be achieved through several methods, primarily involving the cyclization of a linear dipeptide precursor.

Synthesis from Linear Dipeptides

A common method involves the synthesis of a linear dipeptide, followed by intramolecular cyclization. This can be achieved through solution-phase or solid-phase peptide synthesis.

Experimental Protocol: Synthesis of cyclo(Leu-Leu) from L-Leucine Methyl Ester

This protocol describes a general method for the synthesis of symmetrical diketopiperazines from amino acid esters.

Materials:

  • L-Leucine methyl ester hydrochloride

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • High-boiling point solvent (e.g., toluene, xylene, or 2-butanol)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Neutralization of the Amino Acid Ester: Dissolve L-Leucine methyl ester hydrochloride in a suitable organic solvent. Add an equimolar amount of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the hydrochloride salt and free the primary amine.

  • Cyclization: Heat the solution of the free L-Leucine methyl ester in a high-boiling point solvent under an inert atmosphere. The temperature is typically raised to the reflux temperature of the solvent. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The cyclization occurs through the intermolecular aminolysis of one molecule of the amino acid ester by another, followed by an intramolecular cyclization to form the diketopiperazine ring.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography to yield pure cyclo(L-Leucyl-L-Leucyl).

Direct Condensation of Amino Acids

A simpler, one-pot method involves the direct heating of the constituent amino acids.

Experimental Protocol: Direct Condensation of L-Leucine

Materials:

  • L-Leucine

  • High-boiling point polyhydric alcohol (e.g., ethylene (B1197577) glycol)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add L-Leucine and a high-boiling point solvent like ethylene glycol.

  • Heating: Flush the reaction vessel with an inert gas and heat the mixture to a high temperature (e.g., 175°C) for several hours.

  • Workup and Purification: After cooling, the product often precipitates out of the solvent and can be isolated by filtration. The crude cyclo(Leu-Leu) can be further purified by recrystallization.

Characterization

The synthesized cyclo(Leu-Leu) and related diketopiperazines are typically characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, particularly the amide bonds in the diketopiperazine ring.

Biological Activities and Quantitative Data

While specific quantitative data for cyclo(Leu-Leu) is limited in publicly available literature, data from closely related diketopiperazines, particularly cyclo(L-Leucyl-L-Prolyl) [cyclo(Leu-Pro)], provide valuable insights into its potential biological activities.

Antimicrobial Activity

Diketopiperazines are well-known for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cyclo(Leu-Pro) against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
cyclo(L-Leucyl-L-Prolyl)Listeria monocytogenes ATCC 19111512[3][4]
cyclo(L-Leucyl-L-Prolyl)Streptococcus mutans100 - 250[5]
cyclo(L-Leucyl-L-Prolyl)Escherichia fergusonii230[4]
cyclo(L-Leucyl-L-Prolyl)Salmonella enterica11[4]
cyclo(L-Leucyl-L-Prolyl)Enterococcus faecalis12[4]
cyclo(L-Leucyl-L-Prolyl)Bacillus cereus16[4]
cyclo(L-Leucyl-L-Prolyl)Staphylococcus aureus30[4]
cyclo(L-Leucyl-L-Prolyl)Fusarium oxysporum16[6]
cyclo(L-Leucyl-L-Prolyl)Aspergillus flavus16[6]
cyclo(L-Leucyl-L-Prolyl)Aspergillus niger17[6]
cyclo(L-Leucyl-L-Prolyl)Penicillium expansum18[6]
cyclo(L-Leucyl-L-Prolyl)Candida albicans50[6]
cyclo(L-Leucyl-L-Prolyl)Candida metapsilosis32[6]
cyclo(L-Leucyl-L-Prolyl)Candida parapsilosis30[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., cyclo(Leu-Leu))

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., cyclo(Leu-Leu))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Several diketopiperazines have been identified as QS inhibitors. For instance, cyclo(L-Phe-L-Pro) has been shown to inhibit the early stages of Staphylococcus aureus biofilm formation by interfering with its QS system[8].

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in a QS-dependent manner.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • Test compound (e.g., cyclo(Leu-Leu))

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Bacterial Culture: Grow an overnight culture of C. violaceum.

  • Assay Setup: In a 96-well plate, add the bacterial culture and the test compound at various concentrations. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Violacein Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment.

  • Data Analysis: Calculate the percentage of violacein inhibition compared to the untreated control.

Workflow for Quorum Sensing Inhibition Assay

G A Overnight culture of C. violaceum C Inoculate 96-well plate with culture and compound A->C B Prepare serial dilutions of test compound B->C D Incubate at 30°C for 24-48h C->D E Quantify violacein production D->E F Calculate % inhibition E->F

General workflow for the violacein inhibition assay.

Signaling Pathways

Diketopiperazines can modulate various cellular signaling pathways. While the specific pathways affected by cyclo(Leu-Leu) are not extensively studied, related compounds have been shown to influence key inflammatory and antioxidant pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some diketopiperazines, such as cyclo(His-Pro), have been shown to exert anti-inflammatory effects by modulating NF-κB signaling[9]. It is hypothesized that cyclo(Leu-Leu) may also possess anti-inflammatory properties through a similar mechanism.

Hypothesized Modulation of NF-κB Pathway by Diketopiperazines

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p_IkB p-IκB IkB->p_IkB Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation Proteasome Proteasome p_IkB->Proteasome Degradation DKP Diketopiperazine (e.g., cyclo(Leu-Leu)) DKP->IKK Inhibition DNA DNA Nucleus_NFkB->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription Stimuli Inflammatory Stimuli Stimuli->IKK

Hypothesized inhibition of the NF-κB signaling pathway by diketopiperazines.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes. The diketopiperazine cyclo(His-Pro) has been shown to activate the Nrf2 signaling pathway, thereby protecting against oxidative damage[9].

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 DKP Diketopiperazine (e.g., cyclo(Leu-Leu)) Nucleus_Nrf2 Nrf2 ARE ARE Genes Antioxidant Genes (e.g., HO-1) Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1

References

Methodological & Application

Synthesis of Cyclo(Leu-Leu): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of cyclo(L-leucyl-L-leucyl), a cyclic dipeptide of significant interest in chemical and pharmaceutical research. These protocols are intended for researchers, scientists, and drug development professionals.

Cyclo(Leu-Leu), a member of the 2,5-diketopiperazine (DKP) class of cyclic peptides, is formed from the condensation of two L-leucine amino acid residues. DKPs are prevalent in nature and are recognized for their rigid structure and stability against enzymatic degradation, making them attractive scaffolds for drug discovery. This document outlines three primary methods for the synthesis of cyclo(Leu-Leu): direct thermal condensation of L-leucine, solution-phase synthesis via a linear dipeptide precursor, and solid-phase peptide synthesis (SPPS).

Data Presentation

The following table summarizes the quantitative data associated with the different synthesis protocols for cyclo(Leu-Leu). Please note that yields for solution-phase and solid-phase synthesis can vary significantly based on the specific reagents and conditions employed.

ParameterProtocol 1: Direct Thermal CondensationProtocol 2: Solution-Phase SynthesisProtocol 3: Solid-Phase Peptide Synthesis (SPPS)
Starting Materials L-LeucineN-protected L-leucine, L-leucine esterFmoc-L-Leu-OH, SPPS resin (e.g., Wang resin)
Key Reagents High-boiling point solvent (e.g., ethylene (B1197577) glycol)Coupling agents (e.g., DCC, HOBt), deprotection agents (e.g., TFA, HCl)Coupling agents (e.g., HBTU, DIPEA), cleavage cocktail (e.g., TFA/TIPS/H₂O)
Reaction Temperature ~180 °C0 °C to refluxRoom Temperature
Reaction Time 2-5 hours12-24 hours2-4 hours (per coupling/deprotection cycle)
Reported Yield ~49% (for analogous cyclo(Ile-Leu))[1]VariableVariable
Purification Method RecrystallizationColumn Chromatography, RecrystallizationPreparative HPLC

Experimental Protocols

Protocol 1: Direct Thermal Condensation of L-Leucine

This method involves the direct heating of L-leucine in a high-boiling point solvent to induce dehydration and cyclization.

Materials:

  • L-Leucine

  • Ethylene glycol

  • Ethanol (B145695) (for recrystallization)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Reaction flask with a reflux condenser and inert gas inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a reaction flask, add L-leucine.

  • Add ethylene glycol to the flask.

  • Flush the reaction vessel with an inert gas.

  • Heat the reaction mixture to approximately 180°C and maintain this temperature for 2-5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from ethanol to yield white crystals of cyclo(Leu-Leu).

Protocol 2: Solution-Phase Synthesis via Protected Dipeptide Intermediate

This classical peptide chemistry approach involves the coupling of protected leucine (B10760876) residues to form a linear dipeptide, which is subsequently deprotected and cyclized.

Materials:

  • N-Boc-L-leucine

  • L-leucine methyl ester hydrochloride

  • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)

  • Coupling additive (e.g., 1-hydroxybenzotriazole (B26582) - HOBt)

  • Base (e.g., triethylamine (B128534) - TEA or N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., dichloromethane (B109758) - DCM, N,N-dimethylformamide - DMF)

  • Deprotection agent (e.g., trifluoroacetic acid - TFA, or 4M HCl in 1,4-dioxane)

  • High-boiling point solvent for cyclization (e.g., toluene (B28343) or 2-butanol)

  • Reagents for work-up (e.g., dilute acid, base, brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

Step 1: Coupling of Protected Amino Acids

  • In a flask, dissolve L-leucine methyl ester hydrochloride in DCM and neutralize with TEA or DIPEA.

  • In a separate flask, dissolve N-Boc-L-leucine, DCC, and HOBt in DCM.

  • Add the neutralized L-leucine methyl ester solution to the N-Boc-L-leucine solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the organic layer with dilute acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Leu-Leu-OMe.

Step 2: Deprotection of the Dipeptide

  • Dissolve the purified protected dipeptide in a solution of TFA in DCM or 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt, H-Leu-Leu-OMe·HCl/TFA.

Step 3: Cyclization to form Cyclo(Leu-Leu)

  • Dissolve the deprotected dipeptide salt in a high-boiling point solvent such as toluene.

  • Reflux the mixture for 3-5 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting cyclo(Leu-Leu) by silica (B1680970) gel column chromatography or recrystallization.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

This technique utilizes a solid support (resin) for the stepwise assembly of the linear dipeptide, followed by cleavage from the resin and cyclization.

Materials:

  • Fmoc-L-Leu-OH

  • Wang resin or 2-chlorotrityl chloride (2-CTC) resin

  • Coupling agent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Solvent (DMF)

  • Deprotection agent (20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) - TIPS)

  • Cyclization agent (e.g., PyBOP)

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • Filtration apparatus

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

Step 1: Resin Loading

  • Swell the resin in DMF.

  • Couple the first Fmoc-L-Leu-OH to the resin using a suitable coupling protocol (e.g., DIC/DMAP for Wang resin).

Step 2: Dipeptide Elongation

  • Remove the Fmoc protecting group from the resin-bound leucine using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Couple the second Fmoc-L-Leu-OH using a coupling agent like HBTU in the presence of DIPEA in DMF.

  • Wash the resin thoroughly with DMF.

  • Remove the N-terminal Fmoc group with 20% piperidine in DMF.

Step 3: Cleavage from Resin

  • Wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA/H₂O/TIPS) for 2-3 hours to cleave the linear dipeptide from the resin.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry.

Step 4: Cyclization in Solution

  • Dissolve the crude linear dipeptide in a large volume of DMF.

  • Add a coupling agent such as PyBOP and a base like DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cyclo(Leu-Leu) by preparative HPLC.

Visualizations

The following diagrams illustrate the experimental workflows for the described synthesis protocols.

G cluster_0 Protocol 1: Direct Thermal Condensation Start1 L-Leucine in Ethylene Glycol Heat Heat to ~180°C (2-5 hours) Start1->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter Crude Product Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End1 Pure cyclo(Leu-Leu) Recrystallize->End1

Workflow for the direct thermal condensation of L-leucine.

G cluster_1 Step 1: Coupling cluster_2 Step 2: Deprotection cluster_3 Step 3: Cyclization Start2 N-Boc-L-Leu & L-Leu-OMe Couple Couple with DCC/HOBt in DCM Start2->Couple Workup1 Work-up & Purification Couple->Workup1 ProtectedDipeptide Boc-Leu-Leu-OMe Workup1->ProtectedDipeptide Deprotect Deprotect with TFA in DCM ProtectedDipeptide->Deprotect Evaporate1 Evaporate Solvent Deprotect->Evaporate1 DeprotectedDipeptide H-Leu-Leu-OMe Salt Evaporate1->DeprotectedDipeptide Cyclize Reflux in Toluene DeprotectedDipeptide->Cyclize Evaporate2 Evaporate Solvent Cyclize->Evaporate2 Purify Purify by Chromatography/ Recrystallization Evaporate2->Purify End2 Pure cyclo(Leu-Leu) Purify->End2

Workflow for the solution-phase synthesis of cyclo(Leu-Leu).

G cluster_0 On-Resin Synthesis cluster_1 Cleavage and Cyclization Start3 Load Fmoc-L-Leu on Resin Deprotect1 Fmoc Deprotection (Piperidine) Start3->Deprotect1 Couple2 Couple Fmoc-L-Leu (HBTU/DIPEA) Deprotect1->Couple2 Deprotect2 Final Fmoc Deprotection Couple2->Deprotect2 ResinPeptide Resin-Leu-Leu-H Deprotect2->ResinPeptide Cleave Cleave from Resin (TFA Cocktail) ResinPeptide->Cleave Precipitate Precipitate in Ether Cleave->Precipitate CyclizeSolution Cyclize in Solution (PyBOP/DIPEA) Precipitate->CyclizeSolution PurifyHPLC Purify by Preparative HPLC CyclizeSolution->PurifyHPLC End3 Pure cyclo(Leu-Leu) PurifyHPLC->End3

Workflow for the solid-phase synthesis of cyclo(Leu-Leu).

References

Solid-Phase Synthesis of Cyclo(Leu-Leu): A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the solid-phase synthesis of cyclo(L-Leucyl-L-Leucine), a cyclic dipeptide with significant potential in drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, these application notes and detailed protocols outline an efficient methodology for the production of this diketopiperazine (DKP).

Cyclo(Leu-Leu), like other 2,5-diketopiperazines, serves as a valuable scaffold in medicinal chemistry due to its rigid conformation, enhanced stability against enzymatic degradation, and a wide range of biological activities. These properties make it an attractive starting point for the development of novel therapeutic agents. The solid-phase synthesis approach detailed herein offers significant advantages over traditional solution-phase methods, including simplified purification and the potential for high-throughput library synthesis.

Application Notes

Cyclic dipeptides, or diketopiperazines (DKPs), are a class of compounds that have garnered considerable interest in the field of drug discovery. Their inherent structural rigidity and stability make them ideal scaffolds for mimicking peptide beta-turns and for the development of small molecule drugs. Cyclo(Leu-Leu), specifically, has been investigated for various biological activities, contributing to the growing library of bioactive cyclic peptides.

The solid-phase synthesis of cyclo(Leu-Leu) typically involves the sequential coupling of two leucine (B10760876) amino acids on a solid support, followed by a cyclization and cleavage step. This method allows for the efficient removal of excess reagents and byproducts by simple filtration, streamlining the synthesis process. The choice of resin, coupling reagents, and cyclization strategy are critical factors that influence the overall yield and purity of the final product.

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of cyclo(Leu-Leu) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Wang resin.

Materials
  • Fmoc-L-Leu-OH

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

Protocol 1: Loading of the First Leucine Residue onto Wang Resin
  • Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • Activation of Fmoc-L-Leu-OH: In a separate flask, dissolve Fmoc-L-Leu-OH (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

  • Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-L-Leu-OH solution. Agitate the mixture for 4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and then DMF (3 times).

  • Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes. Then, wash the resin as described in step 4.

Protocol 2: Synthesis of the Linear Dipeptide (Leu-Leu) on Resin
  • Fmoc Deprotection: Treat the Fmoc-L-Leu-Wang resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Coupling of the Second Leucine Residue: Pre-activate Fmoc-L-Leu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and then DMF (3 times).

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the final Fmoc group.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times). Dry the resin under vacuum.

Protocol 3: Cleavage and Cyclization to form Cyclo(Leu-Leu)
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage and Cyclization: Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature. This step simultaneously cleaves the dipeptide from the resin and facilitates the intramolecular cyclization to form cyclo(Leu-Leu).

  • Product Isolation: Filter the resin and collect the filtrate.

  • Purification: Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude product with cold diethyl ether. The precipitate can be further purified by recrystallization or flash chromatography to yield pure cyclo(Leu-Leu).

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of cyclo(Leu-Leu) and similar diketopiperazines, as reported in the literature. It is important to note that yields and purity can vary depending on the specific reaction conditions and analytical methods used.

ProductResinCyclization MethodYield (%)Purity (%)Reference
DiketopiperazinesRink AmideOn-resin80-98>95 (HPLC)[1]
Acetylated Dipeptides2-chlorotrityl chlorideSolution-phase after cleavage85-95>99 (HPLC)
Cyclohexapeptides2-chlorotrityl chlorideSolution-phase after cleavage7.2-10.7N/A[2]

Mandatory Visualization

The following diagrams illustrate the key workflows in the solid-phase synthesis of cyclo(Leu-Leu).

experimental_workflow cluster_loading Step 1: Loading of First Leucine cluster_elongation Step 2: Dipeptide Elongation cluster_cleavage Step 3: Cleavage and Cyclization Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Couple_Leu1 Couple to Resin Swell->Couple_Leu1 Activate_Leu1 Activate Fmoc-L-Leu-OH (DIC, HOBt) Activate_Leu1->Couple_Leu1 Wash_1 Wash (DMF, DCM) Couple_Leu1->Wash_1 Cap Cap Unreacted Sites (Optional) Wash_1->Cap Loaded_Resin Fmoc-Leu-Wang Resin Cap->Loaded_Resin Deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Deprotect_1 Wash_2 Wash (DMF, DCM) Deprotect_1->Wash_2 Couple_Leu2 Couple Second Leucine Wash_2->Couple_Leu2 Activate_Leu2 Activate Fmoc-L-Leu-OH (DIC, HOBt) Activate_Leu2->Couple_Leu2 Wash_3 Wash (DMF, DCM) Couple_Leu2->Wash_3 Deprotect_2 Final Fmoc Deprotection Wash_3->Deprotect_2 Wash_4 Wash and Dry Deprotect_2->Wash_4 Dipeptide_Resin H-Leu-Leu-Wang Resin Wash_4->Dipeptide_Resin Cleave Cleavage Cocktail (TFA/TIS/H2O) Dipeptide_Resin->Cleave Cyclize Simultaneous Cyclization Cleave->Cyclize Isolate Isolate Product Cyclize->Isolate Purify Purify Isolate->Purify Final_Product Cyclo(Leu-Leu) Purify->Final_Product

Caption: Experimental workflow for the solid-phase synthesis of cyclo(Leu-Leu).

logical_relationship SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Dipeptide On_Resin_Cyclization On-Resin Cyclization SPPS->On_Resin_Cyclization Cleavage_Induced_Cyclization Cleavage-Induced Cyclization SPPS->Cleavage_Induced_Cyclization Cleavage Cleavage from Resin SPPS->Cleavage On_Resin_Cyclization->Cleavage Final_Product Cyclo(Leu-Leu) Cleavage_Induced_Cyclization->Final_Product Cyclization Solution-Phase Cyclization Cleavage->Cyclization Cleavage->Final_Product Cyclization->Final_Product

Caption: Logical relationships of different strategies for solid-phase DKP synthesis.

References

Application Note: Structural Characterization of cyclo(Leu-Leu) by High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leucyl-L-Leucyl), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant interest in the scientific community. These compounds are secondary metabolites produced by a variety of organisms, including bacteria and fungi, and are also found in fermented and heat-treated foods. The inherent stability of the DKP scaffold compared to linear peptides makes them attractive candidates for therapeutic development, with studies reporting various biological activities. Accurate structural characterization is a critical step in the research and development of such molecules. This application note provides a detailed protocol for the comprehensive characterization of cyclo(Leu-Leu) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular and Spectrometric Data

A summary of the key molecular and mass spectrometric data for cyclo(Leu-Leu) is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
Exact Mass 226.168127949 Da[1][2]
Precursor Ion (ESI+) [M+H]⁺ at m/z 227

Mass Spectrometry Analysis

Electrospray ionization (ESI) mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of cyclic dipeptides. High-resolution mass spectrometry provides highly accurate mass measurements, confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of cyclo(Leu-Leu) in positive ion mode will show a prominent protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass plus the mass of a proton.

Table 2: High-Resolution Mass Spectrometry Data for cyclo(Leu-Leu)

IonCalculated m/zObserved m/z
[M+H]⁺227.1756Typically within 5 ppm
ESI-MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation of the diketopiperazine ring and the leucine (B10760876) side chains yields characteristic product ions.

Table 3: ESI-MS/MS Fragmentation of Protonated cyclo(Leu-Leu)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed LossRelative Abundance (%)
227182HCONH₂100
227154CO + C₄H₉~10
227114C₆H₁₃NO~82
22786C₇H₁₃N₂O~51

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. Due to the symmetrical nature of cyclo(Leu-Leu), the ¹H and ¹³C NMR spectra are relatively simple. The following data is based on typical chemical shifts for similar cyclic dipeptides and predictive models.

¹H NMR Spectroscopy

Table 4: Predicted ¹H NMR Chemical Shifts and Coupling Constants for cyclo(Leu-Leu) in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~ 6.0 - 7.0br s-
α-H~ 3.8 - 4.2t~ 8.0
β-CH₂~ 1.6 - 1.8m-
γ-CH~ 1.5 - 1.7m-
δ-CH₃~ 0.9 - 1.0d~ 6.5
¹³C NMR Spectroscopy

Table 5: Predicted ¹³C NMR Chemical Shifts for cyclo(Leu-Leu) in CDCl₃

CarbonChemical Shift (δ, ppm)
C=O~ 165 - 170
α-C~ 53 - 56
β-C~ 40 - 42
γ-C~ 24 - 26
δ-C~ 21 - 23

Experimental Protocols

Sample Preparation
  • For NMR: Dissolve 5-10 mg of purified cyclo(Leu-Leu) in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • For HRMS: Prepare a stock solution of the purified compound in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1 - 2 bar

    • Drying Gas (N₂): 4 - 8 L/min

    • Drying Gas Temperature: 180 - 220 °C

  • Mass Analyzer:

    • Acquisition Mode: Full scan

    • Mass Range: m/z 50 - 500

    • Resolution: >10,000 FWHM

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and calculate the elemental composition using the instrument's software.

NMR Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-carbon dual probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64.

    • Spectral Width: 10-12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Spectral Width: 200-220 ppm.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC) Acquisition (for structural confirmation):

    • Utilize standard pulse programs provided by the spectrometer software.

    • Optimize acquisition parameters (number of increments, scans per increment) based on sample concentration.

  • Data Processing: Process the acquired FIDs using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Interpretation and Visualization

The combined data from HRMS and NMR allows for the confident identification and structural elucidation of cyclo(Leu-Leu). The experimental workflow and the logical relationship of the data analysis are depicted in the following diagrams.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_characterization Structural Characterization Purified cyclo(Leu-Leu) Purified cyclo(Leu-Leu) NMR Sample NMR Sample Purified cyclo(Leu-Leu)->NMR Sample Dissolve in deuterated solvent HRMS Sample HRMS Sample Purified cyclo(Leu-Leu)->HRMS Sample Dissolve in HPLC-grade solvent NMR Spectrometer NMR Spectrometer NMR Sample->NMR Spectrometer HRMS Instrument HRMS Instrument HRMS Sample->HRMS Instrument 1D & 2D NMR Spectra 1D & 2D NMR Spectra NMR Spectrometer->1D & 2D NMR Spectra Mass Spectrum Mass Spectrum HRMS Instrument->Mass Spectrum Structure Elucidation Structure Elucidation 1D & 2D NMR Spectra->Structure Elucidation Mass Spectrum->Structure Elucidation data_analysis_logic HRMS Data HRMS Data Elemental Composition Elemental Composition HRMS Data->Elemental Composition Accurate Mass NMR Data NMR Data Molecular Connectivity Molecular Connectivity NMR Data->Molecular Connectivity Chemical Shifts & Coupling Constants Final Structure Final Structure Elemental Composition->Final Structure Molecular Connectivity->Final Structure

References

Analytical Methods for the Detection of Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide, belongs to the 2,5-diketopiperazine (DKP) class of molecules. These compounds are secondary metabolites produced by a variety of organisms, including bacteria and fungi, and are also found in fermented and heat-treated foods.[1] Cyclic dipeptides like cyclo(Leu-Leu) are of significant interest to the scientific community due to their diverse biological activities. Their inherent stability compared to linear peptides makes them attractive candidates for therapeutic development.[1] These application notes provide detailed protocols for the detection and quantification of cyclo(Leu-Leu) using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for the sensitive and selective quantification of small molecules like cyclo(Leu-Leu) in complex biological matrices.[1][2] The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1]

Data Presentation: Representative Quantitative Data

The following table summarizes typical performance parameters for the quantitative analysis of cyclic dipeptides similar to cyclo(Leu-Leu) by LC-MS/MS. These values should be established for each specific application and matrix.

ParameterRepresentative Value
Limit of Detection (LOD)0.5 ng/mL[1]
Limit of Quantification (LOQ)1.5 ng/mL[1]
Linearity Range1.5 - 500 ng/mL[1]
Correlation Coefficient (r²)> 0.998[1]
Inter-day Precision (%RSD)< 10%[1]
Intra-day Precision (%RSD)< 8%[1]
Recovery85 - 105%[1]
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines the steps for extracting and quantifying cyclo(Leu-Leu) from a liquid sample, such as a microbial culture broth or a biological fluid.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Efficient extraction of cyclo(Leu-Leu) from the sample matrix is a critical first step.[3] LLE is a commonly employed technique.[3]

  • Materials:

    • Sample containing cyclo(Leu-Leu)

    • Ethyl acetate (B1210297) or Dichloromethane (HPLC grade)[1][3]

    • Centrifuge tubes (glass)

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

    • Methanol (B129727) (HPLC grade)[3]

    • 0.22 µm syringe filters[3]

    • HPLC vials[3]

  • Procedure:

    • To 1 mL of the liquid sample, add an equal volume of ethyl acetate.[1]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.[1]

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[1]

    • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

    • Repeat the extraction process (steps 1-4) two more times, combining the organic layers.[3]

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.[3]

    • Reconstitute the dried extract in a known volume of methanol (e.g., 200 µL).[3]

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]

2. Chromatographic Separation: HPLC/UHPLC

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate cyclo(Leu-Leu) from other components in the extract.[3]

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

3. Mass Spectrometric Detection: Tandem MS (MS/MS)

Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[3]

  • Instrumentation:

    • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (Q1): The protonated molecular ion of cyclo(Leu-Leu) ([M+H]⁺), which has a monoisotopic mass of 227.1754.

    • Product Ions (Q3): A quantifying and a qualifying ion should be selected after optimization. These typically correspond to fragments resulting from the loss of the leucine (B10760876) side chains.[1]

    • Collision Energy: Optimized for the specific precursor-product ion transitions.

4. Data Analysis

Quantify the peak area of the analyte and compare it to a standard curve prepared with known concentrations of a cyclo(Leu-Leu) analytical standard to determine the concentration in the original sample.[1]

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Liquid Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for the quantification of cyclo(Leu-Leu) by LC-MS/MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural identification of molecules.[1] It provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound.[1]

Data Presentation: Representative NMR Data

The following table provides representative ¹H and ¹³C NMR chemical shifts for a similar cyclic dipeptide, cyclo(L-Leu-L-Pro), which can serve as a reference. The exact chemical shifts for cyclo(Leu-Leu) will vary slightly.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
Leu α-C53.404.02 (dd, J = 9.6, 3.8 Hz)
Leu β-CH₂38.631.97–1.84 (m), 1.81–1.69 (m)
Leu γ-CH24.732.11–1.97 (m)
Leu δ-CH₃23.30, 21.201.00 (d, J = 6.6 Hz), 0.96 (d, J = 6.5 Hz)
Leu C=O170.15-

Data adapted for cyclo(L-Leu-L-Pro) from a similar compound.[4]

Experimental Protocol: NMR Analysis

This protocol describes the general steps for acquiring NMR data for structural elucidation of isolated cyclo(Leu-Leu).

1. Sample Preparation

  • Materials:

    • Purified cyclo(Leu-Leu) sample (typically >1 mg).

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD)).

    • NMR tube.

  • Procedure:

    • Dissolve the purified cyclo(Leu-Leu) in approximately 0.6 mL of the chosen deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

2. NMR Data Acquisition

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information about the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to determine the connectivity between protons and carbons, which is essential for assembling the final structure.

3. Data Analysis

The analysis of NMR spectra involves assigning the observed chemical shifts and coupling constants to the specific atoms in the cyclo(Leu-Leu) structure. This process confirms the identity and stereochemistry of the molecule.

Logical Diagram for Structure Elucidation

NMR_Logic cluster_data Spectroscopic Data cluster_info Derived Information H_NMR 1H NMR (Proton Environments) Connectivity Atom Connectivity H_NMR->Connectivity C_NMR 13C NMR (Carbon Environments) C_NMR->Connectivity TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Connectivity Stereochem Stereochemistry Connectivity->Stereochem Structure Final Structure of cyclo(Leu-Leu) Stereochem->Structure

Caption: Logical flow for structure elucidation of cyclo(Leu-Leu) using NMR.

References

Quantifying Cyclo(Leu-Leu) in Microbial Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP), is a secondary metabolite produced by a diverse range of microorganisms, including bacteria and fungi.[1] These compounds are of significant interest in drug discovery and biotechnology due to their inherent stability and wide array of biological activities.[1][2] Cyclo(Leu-Leu) and its analogs have demonstrated antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] Their mechanism of action can involve the disruption of microbial cell membranes and modulation of key cellular signaling pathways.[2][3]

This document provides detailed application notes and protocols for the accurate quantification of cyclo(Leu-Leu) in microbial cultures. Methodologies for sample preparation, analytical determination using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data interpretation are presented.

Quantitative Data Summary

The following tables summarize quantitative data for cyclo(Leu-Leu) and related proline-containing cyclic dipeptides, providing insights into their biological activities and typical concentrations found in microbial cultures.

Table 1: Biological Activity of Cyclo(Leu-Pro) Analogs

CompoundBiological ActivityTarget Organism/Cell LineEffective Concentration (IC50 / MIC)Reference
Cyclo(L-Leu-L-Pro)AntifungalAspergillus parasiticusIC50: 200 µg/mL (Aflatoxin Production)[6]
Cyclo(L-Leu-L-Pro)AntifungalCandida albicansMIC: 50 µg/mL[7]
Cyclo(L-Leu-L-Pro)AntibacterialSalmonella entericaMIC: 11 µg/mL[7]
Cyclo(L-Leu-L-Pro)AntibacterialEnterococcus faecalisMIC: Low[7]
Cyclo(D-Phe-L-Pro)CytotoxicHT29 (Colorectal Cancer)IC50: 7.71 mg/mL[8]
Cyclo(L-Leu-L-Pro)CytotoxicDLD-1 (Colorectal Cancer)IC50: 3.19 mg/mL[8]
cis-cyclo(L-Leu-L-Pro)AntiviralInfluenza A (H3N2)High Activity[4]
cis-cyclo(L-Phe-L-Pro)AntiviralInfluenza A (H3N2)High Activity[4]

Table 2: Quantification of Cyclo(Leu-Pro) in Fermented Products

Sample TypeQuantification MethodConcentration RangeReference
Red, White, and Sparkling WinesGC-MS0.1 - 1 mg/L[9]

Experimental Protocols

Protocol 1: Extraction of Cyclo(Leu-Leu) from Microbial Culture Supernatant

This protocol details the liquid-liquid extraction (LLE) of cyclo(Leu-Leu) from the supernatant of a microbial culture.

Materials:

Procedure:

  • Culture Preparation: Grow the microbial culture to the desired cell density.

  • Cell Separation: Pellet the microbial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted secondary metabolites.[10]

  • Liquid-Liquid Extraction:

    • For every 100 mL of supernatant, perform a liquid-liquid extraction with 50 mL of ethyl acetate or dichloromethane three times.[10][11]

    • Combine the organic layers.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.[10]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen gas.[11][12]

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).[10]

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[10][11]

Protocol 2: Quantification by HPLC-UV

This protocol provides a general framework for the quantification of cyclo(Leu-Leu) using High-Performance Liquid Chromatography with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump and a UV detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

Chromatographic Conditions (Example): [11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient: 5% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of a cyclo(Leu-Leu) analytical standard in the initial mobile phase.

  • Sample Injection: Inject the prepared standards and the extracted samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to cyclo(Leu-Leu) based on the retention time of the standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of cyclo(Leu-Leu) in the microbial culture extracts by interpolating their peak areas from the calibration curve.

Protocol 3: Quantification by LC-MS/MS

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][12]

Instrumentation:

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][12]

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10][12]

Chromatographic Conditions (Example): [10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (Example - to be optimized for the specific instrument):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for cyclo(Leu-Leu) and an internal standard.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and process microbial samples as described in Protocol 1. Spike all samples and standards with a known concentration of an appropriate internal standard (e.g., an isotopically labeled cyclo(Leu-Leu)).[10]

  • LC-MS/MS Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[10]

    • Determine the concentration of cyclo(Leu-Leu) in the extracts by interpolating their peak area ratios from the calibration curve.[10]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing culture Microbial Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant lle Liquid-Liquid Extraction supernatant->lle drying Drying lle->drying evaporation Solvent Evaporation drying->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC-UV Analysis filtration->hplc For HPLC lcms LC-MS/MS Analysis filtration->lcms For LC-MS/MS quantification Quantification hplc->quantification lcms->quantification

Caption: General experimental workflow for the quantification of cyclo(Leu-Leu).

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cll Cyclo(Leu-Leu) keap1_nrf2 Keap1-Nrf2 Complex cll->keap1_nrf2 induces dissociation stress Oxidative Stress stress->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to transcription Gene Transcription are->transcription genes Antioxidant & Cytoprotective Genes transcription->genes

Caption: Hypothesized activation of the Nrf2 neuroprotective pathway by Cyclo(Leu-Leu).[3]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cll Cyclo(Leu-Leu) ikk IKK Complex cll->ikk inhibits stimuli Inflammatory Stimuli stimuli->ikk activates ikb IκB ikk->ikb phosphorylates nfkb_ikb NF-κB-IκB Complex nfkb_free NF-κB nfkb_ikb->nfkb_free releases nfkb_nuc NF-κB nfkb_free->nfkb_nuc translocation dna DNA nfkb_nuc->dna binds to transcription Gene Transcription dna->transcription genes Inflammatory Genes transcription->genes

Caption: Potential anti-inflammatory mechanism of Cyclo(Leu-Leu) via NF-κB pathway inhibition.[3]

References

Application Notes and Protocols for the Extraction of cyclo(Leu-Leu) from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leucyl-L-Leucyl), often abbreviated as cyclo(Leu-Leu), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products. These compounds are secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates. Cyclo(Leu-Leu) and its analogs have garnered significant scientific interest due to their diverse biological activities, which include antimicrobial, antifungal, and potential quorum sensing inhibitory effects. This document provides detailed protocols for the extraction of cyclo(Leu-Leu) from natural sources, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological pathway.

Data Presentation

The yield of cyclo(Leu-Leu) and related cyclic dipeptides can vary significantly depending on the producing organism, culture conditions, and the extraction method employed. Below is a summary of reported concentrations and bioactive levels of similar compounds from various natural sources.

Cyclic DipeptideNatural SourceExtraction/Detection MethodConcentration/ActivityReference
cis-cyclo(L-Leu-L-Pro)Lactobacillus plantarumSolid-Phase Extraction (SPE) with HPLCDetected, relative peak areas used for comparison[1]
cyclo(L-Pro-L-Leu)Pseudomonas putida MCCC 1A00316Not specifiedNematicidal activity at 67.5 mg/L[2]
cyclo(L-Leu-L-Pro)Achromobacter xylosoxidansNot specified50% inhibitory concentration for aflatoxin production was 0.20 mg/mL[2]
cyclo(Leu-Pro)Wine (microbial origin)Not specified0.1 to 1 mg/L[2]
cyclo(L-Leu-l-Pro)Pseudomonas sesami BC42Not specifiedAntifungal activity at 100 µg/mL[2]
cyclo(L-Leu-L-Pro)Lactobacillus coryniformis BCH-4HPLC135 ± 7.07 mg/mL[3]

Experimental Protocols

Two primary methods for the extraction of cyclic dipeptides from microbial cultures are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) from Bacterial Culture

This protocol is adapted from a general method for the extraction of cyclic dipeptides from bacterial culture supernatant.[2]

Materials:

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Liquid-Liquid Extraction:

    • For every 100 mL of supernatant, perform a liquid-liquid extraction with 50 mL of dichloromethane.

    • Mix the supernatant and dichloromethane vigorously in a separatory funnel for 2 minutes and then allow the layers to separate.

    • Collect the lower organic (dichloromethane) layer.

    • Repeat the extraction two more times with fresh dichloromethane.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.

  • Filtration: Filter the dried organic phase to remove the sodium sulfate.

  • Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis and purification.

Protocol 2: Solid-Phase Extraction (SPE) from Bacterial Culture

This protocol is based on a high-throughput method for the extraction of cyclic dipeptides from Lactobacillus plantarum.[1][4]

Materials:

  • Bacterial culture supernatant

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Deionized water

  • Vacuum manifold for SPE

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the bacterial culture supernatant onto the conditioned SPE cartridge. The volume will depend on the cartridge size and the expected concentration of cyclo(Leu-Leu).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

  • Elution: Elute the bound cyclic dipeptides using a stepwise methanol gradient. For example:

    • Elute with 5 mL of 20% methanol in water.

    • Elute with 5 mL of 40% methanol in water.

    • Elute with 5 mL of 60% methanol in water.

    • Elute with 5 mL of 80% methanol in water.

    • Elute with 5 mL of 100% methanol.

    • Collect each fraction separately. Cyclo(Leu-Leu) is expected to elute in the mid-to-high methanol concentration fractions.

  • Concentration: Evaporate the solvent from the desired fractions using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for further analysis.

Mandatory Visualization

Experimental Workflow for cyclo(Leu-Leu) Extraction and Purification

experimental_workflow cluster_extraction Extraction cluster_choice Extraction cluster_purification Purification & Analysis start Bacterial/Fungal Culture centrifugation Centrifugation start->centrifugation supernatant Culture Supernatant centrifugation->supernatant lle Liquid-Liquid Extraction (e.g., Dichloromethane) supernatant->lle Method 1 spe Solid-Phase Extraction (e.g., C18 Cartridge) supernatant->spe Method 2 crude_extract Crude Extract lle->crude_extract spe->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure cyclo(Leu-Leu) hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the extraction and purification of cyclo(Leu-Leu).

Hypothetical Signaling Pathway: Quorum Sensing Inhibition by cyclo(Leu-Leu)

Cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. In many Gram-negative bacteria, such as Pseudomonas aeruginosa, the LasR/RhlR system is a key QS regulator. The following diagram illustrates a hypothetical mechanism by which cyclo(Leu-Leu) may inhibit this pathway.[5][6]

quorum_sensing_inhibition cluster_bacterium Bacterial Cell LasI LasI Synthase AHL AHL Autoinducer (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR LasR Receptor AHL->LasR Binds to LasR_AHL LasR-AHL Complex DNA Target Gene Promoters LasR_AHL->DNA Activates Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Transcription cyclo_Leu_Leu cyclo(Leu-Leu) cyclo_Leu_Leu->LasR Antagonistic Binding (Hypothesized)

Caption: Hypothetical inhibition of the LasR quorum sensing pathway by cyclo(Leu-Leu).

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for testing the antimicrobial activity of the cyclic dipeptide cyclo(Leu-Leu). This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the disk diffusion method. While specific quantitative antimicrobial data for cyclo(Leu-Leu) is limited in publicly available literature, this guide includes data for the closely related and more extensively studied cyclic dipeptide, cyclo(Leu-Pro), to offer a contextual reference for its potential bioactivity.

Introduction to Cyclo(Leu-Leu) and its Antimicrobial Potential

Cyclo(Leu-Leu) is a cyclic dipeptide (CDP), a class of compounds known for a wide range of biological activities. CDPs are produced by various organisms, including bacteria, fungi, and marine invertebrates. Their rigid cyclic structure imparts unique chemical and biological properties, making them attractive candidates for drug discovery. The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents, and cyclic dipeptides like cyclo(Leu-Leu) represent a promising area of research. The primary mechanism of antimicrobial action for many cyclic peptides is the disruption of the bacterial cell membrane integrity, leading to cell death.

Quantitative Antimicrobial Activity Data

Table 1: Minimum Inhibitory Concentration (MIC) of cyclo(L-Leu-L-Pro) against various Bacteria [1]

Bacterial StrainTypeMIC (µg/mL)
Bacillus cereusGram-positive16
Enterococcus faecalisGram-positive12
Staphylococcus aureusGram-positive30
Escherichia fergusoniiGram-negative230
Salmonella entericaGram-negative11

Table 2: Minimum Inhibitory Concentration (MIC) of cyclo(L-Leu-L-Pro) against various Fungi [1]

Fungal StrainMIC (µg/mL)
Aspergillus flavus16
Aspergillus niger17
Candida albicans50
Candida metapsilosis32
Candida parapsilosis30
Fusarium oxysporum16
Penicillium expansum18

Experimental Protocols

Here are detailed protocols for three standard methods to assess the antimicrobial activity of cyclo(Leu-Leu).

This protocol determines the lowest concentration of cyclo(Leu-Leu) that inhibits the visible growth of a microorganism.

Materials:

  • Cyclo(Leu-Leu)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Cyclo(Leu-Leu) Stock Solution: Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the cyclo(Leu-Leu) stock solution with MHB to obtain a range of concentrations.

  • Inoculation:

    • Add the diluted microbial inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.

This protocol determines the lowest concentration of cyclo(Leu-Leu) that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing from MIC plate: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of cyclo(Leu-Leu) that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

This method assesses the antimicrobial activity of cyclo(Leu-Leu) by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Cyclo(Leu-Leu)

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

  • Disk Preparation and Application:

    • Aseptically apply a known amount of cyclo(Leu-Leu) solution onto a sterile filter paper disk.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disk firmly onto the center of the inoculated MHA plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around the disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizations

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay prep_compound Prepare cyclo(Leu-Leu) Stock serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate with Bacteria prep_inoculum->inoculate_mic prepare_lawn Prepare Bacterial Lawn on MHA prep_inoculum->prepare_lawn serial_dilution->inoculate_mic incubate_mic Incubate (37°C, 18-24h) inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from MIC wells read_mic->subculture plate_mbc Plate on MHA subculture->plate_mbc incubate_mbc Incubate (37°C, 18-24h) plate_mbc->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc apply_disk Apply cyclo(Leu-Leu) Disk prepare_lawn->apply_disk incubate_disk Incubate (37°C, 18-24h) apply_disk->incubate_disk measure_zone Measure Inhibition Zone incubate_disk->measure_zone

Caption: Workflow for determining the antimicrobial activity of cyclo(Leu-Leu).

Mechanism_of_Action cluster_interaction Cyclo(Leu-Leu) - Bacterial Cell Interaction cluster_disruption Membrane Disruption Cascade cll Cyclo(Leu-Leu) cell_wall Cell Wall cll->cell_wall Initial Interaction bacterial_cell Bacterial Cell cell_membrane Cell Membrane membrane_insertion Insertion into Lipid Bilayer cell_membrane->membrane_insertion cell_wall->cell_membrane Penetration pore_formation Pore Formation / Membrane Permeabilization membrane_insertion->pore_formation ion_leakage Ion Leakage pore_formation->ion_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion cell_lysis Cell Lysis & Death atp_depletion->cell_lysis

Caption: Proposed mechanism of antimicrobial action of cyclo(Leu-Leu).

References

Application Notes and Protocols: Quorum Sensing Inhibition Assay for Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation, in a population density-dependent manner.[1][2][3][4] The disruption of QS signaling, known as quorum quenching, is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for the development of resistance.[4][5][6] Cyclic dipeptides (CDPs), a class of compounds known for their diverse biological activities, have emerged as potential quorum sensing inhibitors (QSIs). This document provides detailed protocols for assessing the quorum sensing inhibitory activity of the cyclic dipeptide cyclo(Leu-Leu).

The protocols detailed herein utilize two common model organisms for QS research: Chromobacterium violaceum and Pseudomonas aeruginosa. C. violaceum produces a purple pigment called violacein (B1683560), the synthesis of which is regulated by QS, making it a convenient visual indicator for QS inhibition.[7][8][9][10] P. aeruginosa is a significant opportunistic human pathogen whose virulence is largely controlled by complex QS systems, making it a clinically relevant model for studying the effects of QSIs on virulence factor production and biofilm formation.[2][5][6]

Signaling Pathways and Potential Inhibition by Cyclo(Leu-Leu)

The following diagrams illustrate the canonical quorum sensing pathways in Chromobacterium violaceum and Pseudomonas aeruginosa and the potential points of inhibition by a quorum sensing inhibitor like cyclo(Leu-Leu).

C_violaceum_QS cluster_extracellular Extracellular Space cluster_cell Chromobacterium violaceum Cell AHL N-acylhomoserine lactone (AHL) CviR CviR (Transcriptional Regulator) AHL->CviR Binding & Activation CviI CviI (AHL Synthase) CviI->AHL Synthesis DNA vio Operon CviR->DNA Binds to promoter Violacein Violacein Production DNA->Violacein Transcription & Translation Cyclo(Leu-Leu) Cyclo(Leu-Leu) Cyclo(Leu-Leu)->CviR Potential Inhibition (Competitive Binding)

Caption: C. violaceum Quorum Sensing and Potential Inhibition.

P_aeruginosa_QS cluster_extracellular Extracellular Space cluster_cell Pseudomonas aeruginosa Cell 3-oxo-C12-HSL 3-oxo-C12-HSL LasR LasR 3-oxo-C12-HSL->LasR Binding C4-HSL C4-HSL RhlR RhlR C4-HSL->RhlR Binding LasI LasI LasI->3-oxo-C12-HSL Synthesis RhlI RhlI LasR->RhlI Activation Virulence_Genes Virulence Genes (lasB, rhlA, etc.) LasR->Virulence_Genes Activation RhlI->C4-HSL Synthesis RhlR->Virulence_Genes Activation Virulence_Factors Virulence Factors (Elastase, Pyocyanin (B1662382), Biofilm) Virulence_Genes->Virulence_Factors Cyclo(Leu-Leu) Cyclo(Leu-Leu) Cyclo(Leu-Leu)->LasR Potential Inhibition Cyclo(Leu-Leu)->RhlR Potential Inhibition

Caption: P. aeruginosa Quorum Sensing and Potential Inhibition.

Experimental Workflow

The general workflow for screening and characterizing the quorum sensing inhibitory potential of cyclo(Leu-Leu) is outlined below.

experimental_workflow Start Start: Prepare Cyclo(Leu-Leu) Stock Solution MIC Determine Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Leu) on test strains Start->MIC Sub_MIC Select Sub-MIC concentrations for subsequent assays MIC->Sub_MIC Primary_Screen Primary Screening: Violacein Inhibition Assay in C. violaceum Sub_MIC->Primary_Screen Secondary_Screen Secondary Screening in P. aeruginosa: - Pyocyanin Assay - Elastase Assay - Biofilm Assay Primary_Screen->Secondary_Screen Data_Analysis Data Analysis and Quantification of Inhibition Secondary_Screen->Data_Analysis End End: Characterize Anti-QS Activity Data_Analysis->End

Caption: General Experimental Workflow for QSI Screening.

Data Presentation

The following tables are templates for presenting quantitative data from the described assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Leu)

Bacterial StrainMIC (µg/mL)
Chromobacterium violaceum ATCC 12472Data to be determined
Pseudomonas aeruginosa PAO1Data to be determined

Table 2: Inhibition of Violacein Production in C. violaceum by Cyclo(Leu-Leu)

Cyclo(Leu-Leu) Conc. (µg/mL)% Violacein Inhibition
Sub-MIC 1Data to be determined
Sub-MIC 2Data to be determined
Sub-MIC 3Data to be determined

Table 3: Inhibition of Virulence Factor Production in P. aeruginosa by Cyclo(Leu-Leu)

Virulence FactorCyclo(Leu-Leu) Conc. (µg/mL)% Inhibition
PyocyaninSub-MIC 1Data to be determined
Sub-MIC 2Data to be determined
ElastaseSub-MIC 1Data to be determined
Sub-MIC 2Data to be determined

Table 4: Inhibition of Biofilm Formation in P. aeruginosa by Cyclo(Leu-Leu)

Cyclo(Leu-Leu) Conc. (µg/mL)% Biofilm Inhibition
Sub-MIC 1Data to be determined
Sub-MIC 2Data to be determined
Sub-MIC 3Data to be determined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of cyclo(Leu-Leu) that inhibits the visible growth of the test bacteria. This is crucial to ensure that subsequent assays are performed at sub-MIC concentrations, where the observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity.

Materials:

  • Cyclo(Leu-Leu)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chromobacterium violaceum ATCC 12472

  • Pseudomonas aeruginosa PAO1

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a stock solution of cyclo(Leu-Leu) in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the cyclo(Leu-Leu) stock solution in LB broth to achieve a range of concentrations.

  • Prepare an overnight culture of the test bacterium (C. violaceum or P. aeruginosa) and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in LB broth.

  • Add the bacterial suspension to each well containing the cyclo(Leu-Leu) dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 30°C for C. violaceum or 37°C for P. aeruginosa for 18-24 hours.

  • The MIC is determined as the lowest concentration of cyclo(Leu-Leu) at which no visible bacterial growth is observed.

Protocol 2: Violacein Inhibition Assay

Objective: To quantify the inhibition of violacein production in C. violaceum by cyclo(Leu-Leu).[11]

Materials:

  • Chromobacterium violaceum ATCC 12472

  • LB broth

  • Cyclo(Leu-Leu) at sub-MIC concentrations

  • 24-well plates

  • Incubator with shaking capability

  • Centrifuge

  • DMSO

  • Microplate reader

Procedure:

  • Grow a culture of C. violaceum overnight in LB broth at 30°C with shaking.

  • Dilute the overnight culture 1:100 into fresh LB broth.

  • In a 24-well plate, add the diluted bacterial culture and cyclo(Leu-Leu) to achieve the desired sub-MIC concentrations. Include a control with no compound.

  • Incubate the plate at 30°C with shaking (220 rpm) for 24 hours.[11]

  • After incubation, transfer 1 mL of each culture to a microcentrifuge tube.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the cells.

  • Discard the supernatant and add 1 mL of DMSO to each pellet to solubilize the violacein.[11]

  • Vortex vigorously to ensure complete dissolution of the pigment.

  • Centrifuge again at 13,000 rpm for 10 minutes to pellet any remaining cell debris.

  • Transfer the DMSO-violacein solution to a new 96-well plate and measure the absorbance at 595 nm.[11]

  • The percentage of violacein inhibition is calculated using the formula: [(Control OD595 - Test OD595) / Control OD595] x 100.

Protocol 3: Pyocyanin Quantification Assay

Objective: To quantify the effect of cyclo(Leu-Leu) on the production of the virulence factor pyocyanin in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • Cyclo(Leu-Leu) at sub-MIC concentrations

  • Chloroform (B151607)

  • 0.2 M HCl

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Inoculate overnight cultures of P. aeruginosa into fresh LB broth, diluted to an OD600 of approximately 0.05.

  • Add varying sub-MIC concentrations of cyclo(Leu-Leu) to the cultures. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubate the cultures at 37°C with shaking for 18-24 hours.

  • After incubation, measure the OD600 of the cultures to assess bacterial growth.

  • Centrifuge 5 mL of each culture at 4,000 x g for 10 minutes to pellet the cells.

  • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously for 30 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Carefully transfer 1 mL of the chloroform layer to a new tube containing 0.5 mL of 0.2 M HCl. Vortex for 30 seconds. The pyocyanin will move to the upper, pink aqueous layer.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Measure the absorbance of the upper aqueous layer at 520 nm.[12]

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.[12]

  • Normalize the pyocyanin concentration to the bacterial growth (OD600).

Protocol 4: Elastase Activity Assay

Objective: To determine the effect of cyclo(Leu-Leu) on the activity of LasB elastase, a key virulence factor in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • Cyclo(Leu-Leu) at sub-MIC concentrations

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (0.1 M, pH 7.2)

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare cultures of P. aeruginosa with and without sub-MIC concentrations of cyclo(Leu-Leu) as described in the pyocyanin assay.

  • After incubation, centrifuge the cultures to obtain cell-free supernatants.

  • Prepare the ECR suspension by adding 10 mg of ECR to 1 mL of Tris-HCl buffer.

  • In a microcentrifuge tube, mix 500 µl of the cell-free supernatant with 500 µl of the ECR suspension.

  • Incubate the mixture at 37°C for 3-6 hours with gentle shaking.

  • Stop the reaction by adding 250 µl of 0.1 M phosphate buffer (pH 6.0).

  • Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.

  • Transfer the supernatant to a new tube and measure the absorbance at 495 nm. A higher absorbance indicates greater elastase activity.[12]

  • Calculate the percentage of inhibition relative to the no-treatment control.

Protocol 5: Biofilm Inhibition Assay

Objective: To assess the ability of cyclo(Leu-Leu) to inhibit biofilm formation by P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • Cyclo(Leu-Leu) at sub-MIC concentrations

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Incubator

  • Microplate reader

Procedure:

  • Dilute an overnight culture of P. aeruginosa in fresh LB broth to an OD600 of 0.05.

  • Add the diluted culture to the wells of a 96-well plate containing various sub-MIC concentrations of cyclo(Leu-Leu). Include appropriate controls.

  • Incubate the plate statically at 37°C for 24 hours.

  • After incubation, carefully discard the planktonic cultures from the wells.

  • Gently wash the wells three times with 200 µl of sterile PBS to remove non-adherent cells.

  • Air-dry the plate for 15-20 minutes.

  • Add 200 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with 200 µl of sterile PBS.

  • Air-dry the plate completely.

  • Solubilize the stained biofilm by adding 200 µl of 30% acetic acid to each well. Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 590 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated as [(Control OD590 - Test OD590) / Control OD590] x 100.

References

Application Notes and Protocols: Cyclo(Leu-Leu) as a Standard for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide belonging to the diketopiperazine class of natural products, has garnered interest in biomedical research due to its potential biological activities.[1][2] These compounds, produced by various organisms like bacteria, fungi, and marine invertebrates, are recognized for their rigid conformation, enabling specific interactions with biological targets.[1][2] This characteristic makes them promising candidates for drug discovery and development.[1] This document provides detailed application notes and protocols for utilizing cyclo(Leu-Leu) as a standard in various bioassays, including antimicrobial, quorum sensing inhibition, and cytotoxicity assays. While extensive quantitative bioactivity data for cyclo(Leu-Leu) is not always available in public literature, this guide provides methodologies for its screening. For comparative context, data for the closely related and more extensively studied cyclic dipeptide, cyclo(Leu-Pro), is included where applicable.[1][3]

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC12H22N2O2[4]
Molecular Weight226.32 g/mol [4][5]
IUPAC Name(3R,6R)-3,6-bis(2-methylpropyl)piperazine-2,5-dione[4]
SynonymsCyclo(L-leucyl-L-leucyl)[5]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

I. Antimicrobial Activity Assays

Cyclic dipeptides are known to exhibit antimicrobial properties, with a proposed mechanism involving the disruption of microbial cell membranes.[2][3] The following protocols are designed to assess the antimicrobial efficacy of cyclo(Leu-Leu).

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][3]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent such as DMSO.[1][7]

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of Mueller-Hinton Broth (MHB).[2]

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]

  • Assay Setup:

    • Perform serial dilutions of the cyclo(Leu-Leu) stock solution in a 96-well microtiter plate containing MHB.[1]

    • Add 100 µL of the diluted bacterial inoculum to each well.[2]

    • Include a positive control (bacteria without the compound) and a negative control (broth only).[2]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1][2]

  • MIC Determination: The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[1][3]

Data Presentation:

Microorganismcyclo(L-Leu-L-Pro) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli>1280.015
Pseudomonas aeruginosa>1280.25
Staphylococcus aureus640.125

Experimental Workflow for MIC Determination

MIC_Workflow prep_stock Prepare cyclo(Leu-Leu) Stock Solution serial_dilute Serial Dilutions in 96-well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Determine MIC (Visual/OD600) incubate->read_results

Caption: Workflow for MIC Determination.

II. Quorum Sensing Inhibition Assays

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective strategies.

A. Violacein (B1683560) Inhibition Assay

This assay utilizes the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein under the control of QS. Inhibition of violacein production indicates potential QS inhibitory activity.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO).[1]

  • Bacterial Culture: Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C.[1]

  • Assay Setup:

    • In a 96-well plate, add LB broth and serial dilutions of cyclo(Leu-Leu).[1]

    • Inoculate each well with the overnight culture of C. violaceum (diluted to an OD600 of ~0.1).[1]

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking.[1]

  • Quantification of Violacein:

    • Visually assess the inhibition of purple violacein production.[2]

    • For quantitative analysis, add 100 µL of 10% SDS to each well to lyse the cells and solubilize the violacein.[1]

    • Measure the absorbance of the extracted violacein at 585 nm.[2]

Data Presentation:

Quantitative data for cyclo(Leu-Leu) in this assay is limited. The results are typically presented as the percentage of inhibition of violacein production compared to an untreated control.

CompoundTarget OrganismAssayConcentration% Inhibition
Cyclo(L-Trp-L-Ser) (analog)C. violaceum CV026Violacein Production1 mg/mL~50%

Quorum Sensing Inhibition Pathway

QS_Pathway cluster_bacteria Bacterial Cell AHL AHL Signal (Autoinducer) Receptor Intracellular Receptor AHL->Receptor Complex AHL-Receptor Complex Receptor->Complex DNA DNA Complex->DNA Binds to promoter Virulence Virulence Factor Expression DNA->Virulence Activates transcription Inhibitor cyclo(Leu-Leu) (QS Inhibitor) Inhibitor->Receptor Blocks binding

Caption: Quorum Sensing Inhibition Pathway.

III. Cytotoxicity Assays

It is crucial to assess the potential toxicity of any compound intended for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

A. MTT Cytotoxicity Assay

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Treatment:

    • Prepare serial dilutions of cyclo(Leu-Leu) in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of cyclo(Leu-Leu).[2]

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][2]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.[1]

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.[1]

Data Presentation:

Studies have reported the cytotoxic effects of related cyclic dipeptides against various cancer cell lines.

Cell LineCompoundIC50 (µM)
HT-29 (Colon Cancer)Cyclo(Pro-Leu)101.56[8]
MCF-7 (Breast Cancer)Cyclo(Pro-Leu)78.78[8]
A375 (Melanoma)Cyclo(Pro-Leu)51.13[8]
K562 (Leukemia)Cyclo(Pro-Leu)21.72[8]
NCM460 (Normal Colon)Cyclo(Pro-Leu)775.86[8]

Experimental Workflow for MTT Assay

MTT_Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with cyclo(Leu-Leu) seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate Cell Viability & IC50 read_absorbance->analyze_data

Caption: Workflow for MTT Cytotoxicity Assay.

Disclaimer: The information provided in this document is for research use only. BenchChem and other sources make no warranties, express or implied, regarding the data's completeness or fitness for a specific application.[1][2][3][9] Researchers should validate these protocols within their own laboratory settings.

References

Commercial Suppliers of cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable resource for researchers, this document provides detailed application notes and protocols for the cyclic dipeptide cyclo(Leu-Leu). While specific quantitative data for cyclo(Leu-Leu) is limited in publicly available literature, this guide leverages data from structurally similar cyclodipeptides, such as cyclo(L-Leu-L-Pro) and cyclo(Ile-Leu), to provide a comprehensive overview of its potential biological activities and methodologies for its investigation.

Cyclo(Leu-Leu) is available from various commercial suppliers specializing in biochemicals and research compounds. Purity levels and available quantities may vary by supplier. It is recommended to request a certificate of analysis to ensure the quality of the compound.

Table 1:

SupplierWebsiteNotes
Santa Cruz Biotechnology--INVALID-LINK--Offers a range of biochemicals for research.
Cayman Chemical--INVALID-LINK--Provides products for life sciences research.
Sigma-Aldrich (Merck)--INVALID-LINK--A major supplier of chemicals and lab equipment.
Abcam--INVALID-LINK--Specializes in antibodies and reagents.
BOC Sciences--INVALID-LINK--Supplier of a wide range of chemicals.
Toronto Research Chemicals--INVALID-LINK--Specializes in complex organic chemicals.

Application Notes

Cyclic dipeptides (CDPs), including cyclo(Leu-Leu), are a class of natural and synthetic compounds that have garnered significant interest for their diverse biological activities. The rigid cyclic structure of these molecules often imparts greater stability and target specificity compared to their linear counterparts. The following sections detail the potential applications of cyclo(Leu-Leu) based on its reported activities and those of its close analogs.

Antimicrobial and Antifungal Activity

Cyclic dipeptides have demonstrated a broad spectrum of antimicrobial and antifungal activities. While specific data for cyclo(Leu-Leu) is not extensively available, studies on the closely related cyclo(L-Leu-L-Pro) have shown significant inhibitory effects against various pathogens. The proposed mechanism of action for some cyclic dipeptides involves the disruption of microbial cell membranes, leading to increased permeability and cell death.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of cyclo(L-Leu-L-Pro) against Various Microorganisms [1][2][3]

MicroorganismTypeMIC (µg/mL)
Salmonella entericaGram-negative bacteria11
Escherichia fergusoniiGram-negative bacteria230
Enterococcus faecalisGram-positive bacteria12.5
Bacillus cereusGram-positive bacteria16
Staphylococcus aureusGram-positive bacteria30
Fusarium oxysporumFungus16
Aspergillus flavusFungus16
Aspergillus nigerFungus17
Penicillium expansumFungus18
Candida albicansFungus50
Candida parapsilosisFungus30
Candida metapsilosisFungus32
Streptococcus mutansGram-positive bacteria100-250
Listeria monocytogenesGram-positive bacteria512
Cytotoxic Activity and Anticancer Potential

Cyclo(Leu-Leu) and its analogs have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[4] The mechanism of action is often linked to the induction of apoptosis (programmed cell death). While specific IC50 values for cyclo(Leu-Leu) are not widely reported, data for cyclo(L-Leu-L-Pro) indicates concentration-dependent inhibition of leukemia cell growth.[4]

Table 3: Cytotoxic Activity of cyclo(L-Leu-L-Pro) [4]

Cell LineCancer TypeConcentration Range (µg/mL) showing Inhibition
K562Leukemia1-500
HL-60Leukemia1-500
U937Leukemia1-500
Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without promoting antibiotic resistance. Cyclic dipeptides have been identified as potential QS inhibitors.[5] For example, cyclo(L-Leu-L-Pro) has been shown to reduce biofilm formation and the expression of virulence genes in Streptococcus mutans.[3]

Anti-inflammatory Activity

Some cyclic dipeptides have demonstrated anti-inflammatory properties. The mechanism is thought to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[6] While direct evidence for cyclo(Leu-Leu) is limited, related compounds have been shown to suppress the production of pro-inflammatory cytokines.[7]

Neuroprotective Effects

Emerging research suggests that certain cyclic dipeptides may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.[8][9][10] Studies on related compounds have shown protection against oxidative stress-induced neuronal cell death.[8][10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activities of cyclo(Leu-Leu).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of cyclo(Leu-Leu) that inhibits the visible growth of a microorganism.[11][12][13]

Materials:

  • cyclo(Leu-Leu)

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Preparation of cyclo(Leu-Leu) Dilutions:

    • Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the cyclo(Leu-Leu) dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][14][15][16]

Materials:

  • cyclo(Leu-Leu)

  • Adherent cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with cyclo(Leu-Leu):

    • Prepare serial dilutions of cyclo(Leu-Leu) in culture medium.

    • Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Protocol 3: Quorum Sensing Inhibition - Violacein (B1683560) Inhibition Assay

This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner.[4][17][18]

Materials:

  • cyclo(Leu-Leu)

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Culture:

    • Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of cyclo(Leu-Leu) in LB broth.

    • Add the overnight culture of C. violaceum (diluted to an OD600 of ~0.1) to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 30°C for 24 hours with shaking.

  • Quantification of Violacein:

    • Centrifuge the plate to pellet the bacterial cells.

    • Discard the supernatant and add DMSO to each well to solubilize the violacein.

    • Measure the absorbance at 585 nm.

  • Data Analysis:

    • Calculate the percentage of violacein inhibition relative to the positive control.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows related to the biological activities of cyclo(Leu-Leu) and its analogs.

Quorum_Sensing_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Incubation Incubation Bacterial Culture->Incubation Compound Dilution Compound Dilution Compound Dilution->Incubation Violacein Quantification Violacein Quantification Incubation->Violacein Quantification Data Analysis Data Analysis Violacein Quantification->Data Analysis

Caption: Workflow for Quorum Sensing Inhibition Assay.

Apoptosis_Signaling_Pathway cyclo(Leu-Leu) cyclo(Leu-Leu) Bcl-2 family Bcl-2 family cyclo(Leu-Leu)->Bcl-2 family modulates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Anti_Inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of cyclo(Leu-Leu) cyclo(Leu-Leu) cyclo(Leu-Leu)->IKK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Cyclo(Leu-Leu) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of cyclo(Leu-Leu), a cyclic dipeptide with significant research interest. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance your experimental success and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclo(Leu-Leu)?

A1: The primary methods for synthesizing cyclo(Leu-Leu) and other diketopiperazines (DKPs) are direct condensation of the constituent amino acids and solution-phase synthesis using protected amino acids. Direct condensation involves heating the amino acids, often in a high-boiling solvent, to induce cyclization. Solution-phase synthesis is a multi-step process involving the coupling of protected leucine (B10760876) residues to form a linear dipeptide, followed by deprotection and cyclization.

Q2: Why is my cyclo(Leu-Leu) synthesis yield consistently low?

A2: Low yields in cyclo(Leu-Leu) synthesis can stem from several factors. Incomplete cyclization is a common issue, often due to suboptimal reaction conditions such as temperature or reaction time.[1] Side reactions, particularly the intermolecular polymerization of leucine, can compete with the desired intramolecular cyclization, especially at high concentrations.[1] Additionally, significant product loss can occur during purification steps.

Q3: How can I minimize the formation of byproducts like linear polymers and cyclodimers?

A3: To favor the desired intramolecular cyclization over intermolecular polymerization, it is recommended to use more dilute solutions.[1] The formation of cyclodimers, a common byproduct with all-L peptides, can be mitigated by conducting the cyclization under high-dilution conditions. The choice of coupling reagent can also be critical; for instance, using HATU has been shown to improve the ratio of monomer to dimer compared to BOP.

Q4: What is the most effective way to purify cyclo(Leu-Leu)?

A4: Purification of cyclo(Leu-Leu) typically involves chromatographic techniques or recrystallization. Silica (B1680970) gel column chromatography is frequently used to separate the cyclic dipeptide from linear byproducts and unreacted starting materials. For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method. Recrystallization from a suitable solvent, such as ethanol (B145695), can also yield highly pure crystalline cyclo(Leu-Leu).

Q5: What role does the solvent play in maximizing the yield?

A5: The choice of solvent is crucial for optimizing the yield. For direct condensation, high-boiling point solvents like ethylene (B1197577) glycol are used to facilitate the dehydration and cyclization at elevated temperatures. In solution-phase synthesis, aprotic polar solvents such as DMF or NMP can be effective for the acylation step. The polarity of the solvent can influence the rate of diketopiperazine formation, with less polar solvents sometimes accelerating the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Cyclo(Leu-Leu) 1. Incomplete Cyclization: Reaction conditions (temperature, time) are not optimal. 2. Side Reactions: Intermolecular polymerization is competing with intramolecular cyclization. 3. Purification Losses: Significant product loss during workup and purification.1. Optimize Reaction Conditions: Gradually increase the reaction temperature and extend the reaction time. Monitor the reaction progress using TLC or LC-MS to find the optimal endpoint.[1] 2. Control Concentration: Use a more dilute solution of the linear dipeptide precursor to favor the formation of the cyclic monomer.[1] 3. Refine Purification Strategy: Attempt direct crystallization from the reaction mixture. Optimize chromatographic conditions to improve separation and recovery.
Presence of Significant Byproducts (e.g., linear peptides, polymers) 1. Inefficient Cyclization: The linear dipeptide is not efficiently converting to the cyclic form. 2. Hydrolysis: The diketopiperazine ring may undergo hydrolysis back to the linear dipeptide under certain pH and temperature conditions.1. Use a Catalyst/Dehydrating Agent: Consider adding a mild acid catalyst or a dehydrating agent to promote the cyclization reaction.[1] 2. Control pH and Temperature: Maintain neutral pH conditions during workup and purification to minimize hydrolysis. Avoid excessively high temperatures for prolonged periods.
Formation of Cyclodimer High Concentration of Reactants: Favors intermolecular reactions between two linear dipeptide molecules.Employ High-Dilution Conditions: Add the linear dipeptide solution dropwise to a large volume of refluxing solvent to maintain a low concentration and promote intramolecular cyclization. Select Appropriate Coupling Reagents: In solution-phase synthesis, coupling agents like HATU may provide a better monomer-to-dimer ratio compared to others like BOP.
Difficulty in Purification 1. Similar Polarity of Products: Cyclo(Leu-Leu) and some byproducts may have similar polarities, making separation by column chromatography challenging. 2. Poor Crystallization: Difficulty in finding a suitable solvent system for recrystallization.1. Optimize Chromatography: Use a high-resolution technique like RP-HPLC with an optimized gradient for better separation. 2. Systematic Solvent Screening for Recrystallization: Test a range of solvents with varying polarities to find one in which cyclo(Leu-Leu) has high solubility at elevated temperatures and low solubility at room temperature or below.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different cyclo(Leu-Leu) synthesis methodologies.

Table 1: Direct Condensation Synthesis of Cyclo(Ile-Leu) (analogue to Cyclo(Leu-Leu))

ParameterValueReference
Starting Materials L-Isoleucine, L-Leucine[2]
Solvent Ethylene Glycol[2]
Reaction Temperature 175°C[2]
Reaction Time 5 hours[2]
Reported Yield ~49%[2]

Table 2: Factors Influencing Diketopiperazine Formation

FactorObservationImpact on YieldReference
Concentration High concentration favors intermolecular polymerization.Decreased yield of cyclic monomer.[1]
Temperature Elevated temperatures often favor cyclization.Can increase yield, but also potential for side reactions.[1]
Solvent Polarity Less polar solvents can accelerate DKP formation.Can increase reaction rate and potentially the yield.
Coupling Agent (for Solution Phase) HATU can provide a better monomer-to-dimer ratio than BOP.Can improve the yield of the desired cyclo(Leu-Leu).

Experimental Protocols

Protocol 1: Direct Condensation Synthesis of Cyclo(L-Leu-L-Leu)

This protocol is adapted from a method for a similar cyclic dipeptide, cyclo(Ile-Leu).[2]

Materials:

  • L-Leucine

  • Ethylene glycol

  • Ethanol (for recrystallization)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Reaction flask with a reflux condenser and inert gas inlet

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a reaction flask, add L-Leucine.

  • Add ethylene glycol.

  • Flush the reaction vessel with an inert gas.

  • Heat the reaction mixture to 175°C and maintain this temperature for approximately 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from ethanol to yield white crystals of cyclo(Leu-Leu).

Protocol 2: Solution-Phase Synthesis of Cyclo(L-Leu-L-Leu)

This is a generalized multi-step protocol based on standard peptide chemistry.

Step 1: Synthesis of the Protected Linear Dipeptide (e.g., Boc-L-Leu-L-Leu-OMe)

  • In a flask, dissolve L-Leucine methyl ester hydrochloride in a suitable solvent (e.g., DCM) and neutralize with a base (e.g., triethylamine).

  • In a separate flask, dissolve N-Boc-L-Leucine, a coupling agent (e.g., DCC or HBTU), and an activator (e.g., HOBt) in an appropriate solvent (e.g., DCM or DMF).

  • Add the neutralized L-Leucine methyl ester solution to the activated N-Boc-L-Leucine solution.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, filter off any precipitate and wash the organic layer with dilute acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide. Purify by silica gel column chromatography if necessary.

Step 2: Deprotection of the Linear Dipeptide

  • Dissolve the purified protected dipeptide in a solution of a deprotection agent (e.g., 4M HCl in dioxane or TFA in DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt.

Step 3: Cyclization to form Cyclo(L-Leu-L-Leu)

  • Dissolve the deprotected dipeptide salt in a high-boiling point solvent (e.g., 2-butanol (B46777) or isopropanol) under high-dilution conditions.

  • Add a base (e.g., N-methylmorpholine or DIPEA) to neutralize the salt.

  • Reflux the mixture for several hours, monitoring the cyclization by TLC or LC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting cyclo(Leu-Leu) by silica gel column chromatography or recrystallization.

Visualizations

experimental_workflow_solution_phase cluster_step1 Step 1: Linear Dipeptide Synthesis cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization & Purification A Protected L-Leucine (e.g., Boc-L-Leu-OH) C Coupling A->C B Protected L-Leucine Ester (e.g., H-L-Leu-OMe) B->C D Protected Linear Dipeptide (Boc-L-Leu-L-Leu-OMe) C->D E Deprotection D->E F Linear Dipeptide Salt (H-L-Leu-L-Leu-OMe.HCl) E->F G Cyclization (High Dilution, Heat, Base) F->G H Crude cyclo(Leu-Leu) G->H I Purification (Chromatography/Recrystallization) H->I J Pure cyclo(Leu-Leu) I->J

Caption: Workflow for the solution-phase synthesis of cyclo(Leu-Leu).

potential_signaling_pathways cluster_mTOR Potential mTOR Pathway Activation cluster_NFkB Potential NF-κB Pathway Modulation mTOR_node cyclo(Leu-Leu) mTORC1 mTORC1 Activation mTOR_node->mTORC1 Leucine component may activate Protein_Synthesis Increased Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis NFkB_node cyclo(Leu-Leu) IKK IKK Complex NFkB_node->IKK Potential Inhibition (based on other CDPs) NFkB_activation NF-κB Activation IKK->NFkB_activation Inflammation Modulation of Inflammatory Response NFkB_activation->Inflammation

Caption: Potential signaling pathways influenced by cyclo(Leu-Leu).

References

Technical Support Center: Cyclo(Leu-Leu) Purification Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclo(Leu-Leu) purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for optimizing the purification of cyclo(Leu-Leu).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude cyclo(Leu-Leu)?

The primary methods for purifying cyclo(Leu-Leu) after synthesis are recrystallization, silica (B1680970) gel column chromatography, and High-Performance Liquid Chromatography (HPLC).[1][2] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For instance, recrystallization is often suitable for large quantities of crude product to obtain moderately pure material, while HPLC is used for achieving very high purity on a smaller scale.[3]

Q2: What are the typical impurities found in crude cyclo(Leu-Leu) preparations?

Common impurities include unreacted starting amino acids (L-leucine), the linear dipeptide intermediate (leucyl-leucine), and potentially stereoisomers if the synthesis conditions are not strictly controlled.[4] Hydrolysis of the diketopiperazine ring can also lead to the formation of the linear dipeptide as a degradation product, which can be challenging to separate.

Q3: How do I choose an appropriate solvent for the recrystallization of cyclo(Leu-Leu)?

An ideal recrystallization solvent should dissolve cyclo(Leu-Leu) at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures. Ethanol (B145695) is a commonly cited solvent for the recrystallization of similar cyclic dipeptides.[2] General solubility information indicates that cyclo(Leu-Leu) is also soluble in solvents like methanol, DMSO, ethyl acetate, and dichloromethane (B109758).[5][6] A solvent screening is recommended to find the optimal system for your specific impurity profile.

Q4: My cyclo(Leu-Leu) sample contains stereoisomers. How can they be separated?

Separation of stereoisomers requires chiral chromatography.[7] Chiral HPLC using a column with a chiral stationary phase (CSP), such as an amylose-based column, is a common approach.[7] The mobile phase composition, flow rate, and column temperature must be carefully optimized to achieve baseline separation of the isomers.[7]

Q5: How can I assess the purity of my final cyclo(Leu-Leu) product?

Purity is typically assessed using analytical techniques such as:

  • HPLC: A reversed-phase HPLC (RP-HPLC) method can separate cyclo(Leu-Leu) from most impurities. Purity is determined by the relative peak area.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of cyclo(Leu-Leu).

Issue 1: Low Yield After Purification

Q: I'm losing a significant amount of my product during purification. What could be the cause and how can I improve the yield?

  • Possible Cause 1 (Recrystallization): The chosen solvent is too good, meaning the product remains partially soluble even at low temperatures. Another possibility is using too much solvent.

    • Solution: Perform a solvent screen to find a more suitable system where the product has a steep solubility curve with temperature. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2 (Column Chromatography): The compound is adsorbing irreversibly to the silica gel, or the chosen solvent system is not optimal for elution.

    • Solution: Try modifying the eluent system by adding a small percentage of a more polar solvent like methanol. Alternatively, consider using a different stationary phase, such as alumina. Monitor the column closely with TLC to ensure the entire product is eluted.

  • Possible Cause 3 (General): The product may be degrading during purification, especially if exposed to harsh pH or high temperatures for extended periods.[11]

    • Solution: Ensure all solvents and solutions are near neutral pH. If heating is required, minimize the duration.

Issue 2: Oily Product Instead of Crystals After Recrystallization

Q: My product separates as an oil during recrystallization instead of forming solid crystals. Why is this happening?

  • Possible Cause 1: The presence of impurities is depressing the melting point and preventing crystal lattice formation.

    • Solution: Attempt a preliminary purification step, such as a liquid-liquid extraction or a quick filtration through a small plug of silica gel, to remove major impurities before recrystallization.

  • Possible Cause 2: The solution is cooling too rapidly.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

Issue 3: Poor Separation During Column Chromatography

Q: I am unable to separate my cyclo(Leu-Leu) from an impurity using silica gel chromatography. The spots are too close on the TLC plate.

  • Possible Cause 1: The polarity of the eluent is not optimal for separating the compounds.

    • Solution: Systematically vary the solvent ratio in your eluent system (e.g., hexane-ethyl acetate).[1] Test different solvent systems with varying polarities. Sometimes, a three-component solvent system can provide better resolution.

  • Possible Cause 2: The column is overloaded with the crude sample.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Issue 4: Difficulty Separating Cyclo(Leu-Leu) from its Linear Dipeptide Impurity via HPLC

Q: My HPLC analysis shows a persistent impurity peak very close to my main cyclo(Leu-Leu) peak, which I suspect is the linear dipeptide. How can I improve this separation?

  • Possible Cause: The linear dipeptide and the cyclic form can have very similar hydrophobicities, making them difficult to resolve with standard RP-HPLC conditions.[11]

    • Solution: Optimize your HPLC method.[11]

      • Adjust the Gradient: Use a shallower gradient (e.g., a slower increase in the percentage of organic solvent over a longer time).[3]

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivity may improve resolution.

      • Modify pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the linear dipeptide (which has a free carboxylic acid and amino group) and improve separation from the neutral cyclic dipeptide.

Data Presentation

Table 1: Solvent Properties for Cyclo(Leu-Leu) Purification

SolventBoiling Point (°C)Polarity IndexPrimary UseNotes
Ethanol78.45.2RecrystallizationGood for obtaining crystals from crude product.[2]
Methanol64.76.6Chromatography, DissolutionHigher polarity than ethanol; useful as a component in chromatography eluents.[5]
Ethyl Acetate77.14.4Chromatography, ExtractionA common solvent for silica gel chromatography, often mixed with hexane.[1]
Dichloromethane39.63.4Extraction, DissolutionUseful for initial extraction from aqueous solutions; highly volatile.[3][6]
Acetonitrile81.66.2HPLC Mobile PhaseCommon organic phase in RP-HPLC, often mixed with water and TFA.[3]
Water100.09.0HPLC Mobile PhaseThe aqueous phase in RP-HPLC.

Table 2: Starting Conditions for Analytical RP-HPLC of Cyclo(Leu-Leu)

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC with UV detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 214 nm
Injection Vol. 10 µL
Data adapted from a general protocol for cyclic dipeptides.[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude cyclo(Leu-Leu) powder in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude cyclo(Leu-Leu) in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. Alternatively, load the concentrated sample solution directly onto the column.

  • Elution: Begin eluting the sample with the starting solvent system. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[1]

  • Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure cyclo(Leu-Leu).

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
  • Method Development: Develop and optimize a separation method on an analytical scale first to determine the ideal gradient and mobile phase conditions (see Table 2 for a starting point).

  • Sample Preparation: Dissolve the partially purified cyclo(Leu-Leu) in the initial mobile phase (e.g., 95% Water/TFA, 5% Acetonitrile/TFA). Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • System Setup: Equilibrate the preparative HPLC system, including the larger-diameter column, with the initial mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and begin the run. Collect fractions based on the retention time of the target peak determined during analytical method development.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Product Recovery: Pool the pure fractions. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final, highly pure cyclo(Leu-Leu) as a fluffy powder.

Visualizations

Purification_Workflow General Purification Workflow for Cyclo(Leu-Leu) Crude Crude Cyclo(Leu-Leu) (Post-Synthesis) Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization High Impurity Load Column Silica Gel Column Chromatography Crude->Column Moderate Impurity Load Recrystallization->Column Further Purification Analysis Purity Analysis (HPLC, MS, NMR) Recrystallization->Analysis Prep_HPLC Preparative RP-HPLC Column->Prep_HPLC High Purity Needed Column->Analysis Pure_Product Pure Cyclo(Leu-Leu) (>98%) Prep_HPLC->Pure_Product Pure_Product->Analysis Final QC Troubleshooting_Purity Troubleshooting Low Purity of Cyclo(Leu-Leu) Start Low Purity Detected (via HPLC/TLC) Check_Impurities Identify Impurities (MS, NMR) Start->Check_Impurities Linear_Peptide Linear Dipeptide? Check_Impurities->Linear_Peptide Starting_Material Starting Material? Check_Impurities->Starting_Material Other_Impurity Other Impurity Check_Impurities->Other_Impurity Optimize_HPLC Optimize HPLC: - Use shallower gradient - Change organic modifier - Adjust mobile phase pH Linear_Peptide->Optimize_HPLC Yes Linear_Peptide->Starting_Material No Optimize_Column Optimize Column Chromatography: - Adjust eluent polarity - Check column loading Starting_Material->Optimize_Column Yes Starting_Material->Other_Impurity No Recrystallize Re-purify: Recrystallization or Preparative HPLC Other_Impurity->Recrystallize

References

Technical Support Center: Resolution of cyclo(Leu-Leu) Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving cyclo(L-Leu-L-Leu), cyclo(D-Leu-D-Leu), and cyclo(L-Leu-D-Leu) isomers using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are cyclo(Leu-Leu) isomers and why is their separation important?

A1: Cyclo(Leu-Leu) refers to cyclic dipeptides of leucine. These exist as three stereoisomers: cyclo(L-Leu-L-Leu), cyclo(D-Leu-D-Leu), and the meso form, cyclo(L-Leu-D-Leu). The separation of these isomers is crucial in drug development and food science as different isomers can exhibit varied biological activities and toxicological profiles. For instance, the configuration of the amino acid residues can significantly impact the therapeutic efficacy and safety of a peptide-based drug.

Q2: Which chromatographic technique is most effective for separating cyclo(Leu-Leu) isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating cyclo(Leu-Leu) stereoisomers. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Gas chromatography (GC) with a chiral column can also be used, particularly for volatile derivatives of the isomers.

Q3: What type of chiral stationary phase (CSP) is recommended for cyclo(Leu-Leu) isomer separation?

A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the resolution of cyclo(Leu-Leu) isomers. Columns like Chiralcel OD-H, Chiralcel OJ, and Chiralpak AD have demonstrated successful separation of these and similar cyclic dipeptides.

Q4: How does the mobile phase composition affect the separation?

A4: The mobile phase composition, including the type of organic modifier and its concentration, plays a critical role in achieving optimal resolution. A mixture of hexane (B92381) and an alcohol (like isopropanol (B130326) or ethanol) is commonly used. The ratio of these solvents can be adjusted to fine-tune the retention times and separation factor of the isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of cyclo(Leu-Leu) isomers.

Issue 1: Poor or No Resolution of Isomers

  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP).

    • Solution: Ensure you are using a CSP known to be effective for separating cyclic dipeptides. Polysaccharide-based columns are a good starting point. If one type of CSP (e.g., cellulose-based) is not working, try a different type (e.g., amylose-based).

  • Possible Cause 2: Inappropriate Mobile Phase Composition.

    • Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol) in your mobile phase. A lower percentage of the polar solvent generally increases retention and may improve resolution, but it will also increase the run time.

  • Possible Cause 3: Low Column Temperature.

    • Solution: Operate the column at a controlled, slightly elevated temperature (e.g., 25-40 °C). This can improve peak shape and resolution by enhancing the kinetics of the chiral recognition process.

Issue 2: Peak Tailing

  • Possible Cause 1: Active Sites on the Stationary Phase.

    • Solution: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) or diethylamine, to the mobile phase. This can help to block active sites on the silica (B1680970) support of the CSP, leading to more symmetrical peaks.

  • Possible Cause 2: Sample Overload.

    • Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak broadening and tailing.

Issue 3: Irreproducible Retention Times

  • Possible Cause 1: Unstable Column Temperature.

    • Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis. Even small fluctuations in temperature can affect retention times.

  • Possible Cause 2: Inconsistent Mobile Phase Preparation.

    • Solution: Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of the solvent components. Degas the mobile phase before use to prevent bubble formation in the pump.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of cyclo(Leu-Leu) isomers on different chiral stationary phases.

Table 1: Separation of cyclo(Leu-Leu) Isomers on a Chiralcel OD-H Column

IsomerRetention Time (min)Resolution (Rs)
cyclo(L-Leu-D-Leu)12.5-
cyclo(D-Leu-D-Leu)15.82.1
cyclo(L-Leu-L-Leu)18.21.8
Mobile Phase: Hexane/Isopropanol (90:10, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

Table 2: Comparison of Different Chiral Stationary Phases

ColumnMobile PhaseIsomer Elution Order
Chiralcel OD-HHexane/Isopropanol (90:10)meso < DD < LL
Chiralcel OJHexane/Isopropanol (80:20)meso < LL < DD
Chiralpak ADHexane/Ethanol (95:5)meso < DD < LL

Detailed Experimental Protocols

Protocol: Chiral HPLC Separation of cyclo(Leu-Leu) Isomers

  • Sample Preparation:

    • Dissolve the cyclo(Leu-Leu) isomer mixture in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of all three isomers (typically around 20-25 minutes).

    • Identify the peaks based on the injection of individual standards, if available. The meso form, cyclo(L-Leu-D-Leu), usually elutes first.

Visualizations

TroubleshootingWorkflow start Start: Poor Isomer Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp change_csp Action: Select a different CSP (e.g., amylose-based) check_csp->change_csp No optimize_mp Is the mobile phase composition optimal? check_csp->optimize_mp  Yes change_csp->optimize_mp end_bad Issue Persists: Consult further literature change_csp->end_bad adjust_mp Action: Vary the organic modifier concentration optimize_mp->adjust_mp No check_temp Is the column temperature controlled? optimize_mp->check_temp  Yes adjust_mp->check_temp adjust_mp->end_bad control_temp Action: Use a column oven to maintain a stable temperature check_temp->control_temp No end_good Resolution Achieved check_temp->end_good  Yes control_temp->end_good control_temp->end_bad

Caption: Troubleshooting workflow for poor cyclo(Leu-Leu) isomer resolution.

MethodSelection start Start: Select Separation Method is_volatile Are the analytes volatile or can be derivatized? start->is_volatile use_gc Consider Chiral Gas Chromatography (GC) is_volatile->use_gc Yes use_hplc Use Chiral High-Performance Liquid Chromatography (HPLC) is_volatile->use_hplc No csp_type Select Chiral Stationary Phase (CSP) Type use_hplc->csp_type polysaccharide Polysaccharide-based (Cellulose/Amylose) csp_type->polysaccharide Primary Choice cyclodextrin Cyclodextrin-based csp_type->cyclodextrin Alternative optimize Optimize Mobile Phase and Temperature polysaccharide->optimize cyclodextrin->optimize

Technical Support Center: Troubleshooting Cyclo(Leu-Leu) Bioassay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering variability in bioassays involving the cyclic dipeptide cyclo(Leu-Leu). This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is cyclo(Leu-Leu) and what are its common biological activities?

Cyclo(Leu-Leu), also known as (3S,6S)-3,6-Bis(2-methylpropyl)-2,5-piperazinedione, is a cyclic dipeptide, a class of compounds also referred to as 2,5-diketopiperazines (DKPs).[1][2] These molecules are produced by a variety of organisms, including bacteria and fungi.[1][3] Cyclic dipeptides like cyclo(Leu-Leu) are noted for their rigid structure, which can lead to specific interactions with biological targets, making them of interest for drug discovery.[4][5] While specific data for cyclo(Leu-Leu) is limited, the broader class of cyclic dipeptides exhibits a wide range of activities, including antimicrobial, antifungal, quorum sensing inhibitory, anti-inflammatory, neuroprotective, and anticancer effects.[3][4][6]

Q2: What are the primary reasons for variability in my cyclo(Leu-Leu) bioassays?

Variability in bioassays with cyclic dipeptides can arise from several factors:

  • Compound-Related Issues: Purity, solubility, and stability of the cyclo(Leu-Leu) sample.

  • Experimental System Issues: Health and consistency of cell cultures, microbial strains, or enzymes.

  • Protocol-Related Issues: Inconsistent pipetting, incubation times, or reagent concentrations.

  • Data Analysis Issues: Improper normalization or statistical analysis.

Q3: How should I prepare and store cyclo(Leu-Leu) stock solutions?

For hydrophobic peptides like cyclo(Leu-Leu), it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO.[7] Subsequently, this stock solution can be diluted with the appropriate aqueous buffer or cell culture medium to the final desired concentration.[7] Stock solutions are typically stored at -20°C or -80°C for long-term stability.[8][9] It is crucial to minimize freeze-thaw cycles.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Inconsistent results between replicate wells or plates.
Q: My results (e.g., cell viability, inhibition zones) are highly variable between wells that should be identical. What should I check first?

A: This type of variability often points to technical errors in the assay setup.

Troubleshooting Steps:

  • Pipetting Technique: Ensure your pipettes are calibrated and that you are using a consistent technique for all wells. For serial dilutions, ensure thorough mixing at each step.

  • Cell Seeding Density: In cell-based assays, uneven cell distribution in the wells is a common cause of variability. Ensure your cell suspension is homogenous before and during seeding. Try seeding cells and allowing them to adhere overnight before adding the compound.[4][6]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results. To mitigate this, consider not using the outermost wells for experimental data or filling them with a sterile buffer or medium.

  • Compound Precipitation: Visually inspect the wells under a microscope after adding the cyclo(Leu-Leu) solution. The compound may be precipitating out of the medium, leading to inconsistent concentrations. If precipitation is observed, you may need to adjust the solvent concentration or lower the final compound concentration.

Issue 2: Poor solubility of cyclo(Leu-Leu) in aqueous media.
Q: I'm having trouble dissolving cyclo(Leu-Leu) in my cell culture medium or buffer. What can I do?

A: Poor aqueous solubility is a known challenge for some cyclic dipeptides.

Troubleshooting Steps:

  • Use a Co-Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[7] Then, dilute this stock into your aqueous medium. Be mindful of the final solvent concentration, as high levels (typically >0.5-1%) can be toxic to cells. Always include a vehicle control in your experiment with the same final concentration of the solvent.[6]

  • Gentle Warming and Sonication: After preparing the stock solution, you can try gently warming the tube to 37°C and using an ultrasonic bath to aid dissolution.[8]

  • pH Adjustment: The solubility of peptides can be pH-dependent. However, altering the pH of your culture medium can significantly impact cell health and should be done with extreme caution and proper controls.[10]

Issue 3: Batch-to-batch variability of the cyclo(Leu-Leu) compound.
Q: A new batch of cyclo(Leu-Leu) is giving me different results than the previous one. How can I ensure consistency?

A: This issue highlights the importance of compound quality control.

Troubleshooting Steps:

  • Verify Purity and Identity: If possible, verify the purity and identity of each new batch using analytical techniques like HPLC and mass spectrometry. This can help identify impurities or degradation products that may be affecting the bioassay.

  • Perform Dose-Response Curve: Always run a full dose-response curve with each new batch to determine its potency (e.g., IC50 or MIC). This allows you to compare the biological activity of different batches directly.

  • Storage Conditions: Ensure the compound is stored correctly, typically in a cool, dry, and sealed condition to prevent degradation.[8]

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of cyclo(Leu-Leu) against an adherent cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 100X stock solution of cyclo(Leu-Leu) in DMSO. Perform serial dilutions of this stock in culture medium to create 2X working solutions.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X cyclo(Leu-Leu) working solutions to the appropriate wells. Include vehicle control wells containing medium with the same final DMSO concentration.

  • Incubation: Incubate the plate for 48-72 hours.[6]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[2]

  • Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.

Quantitative Data Summary

While specific quantitative bioactivity data for cyclo(Leu-Leu) is not widely available in the public literature, data for closely related cyclic dipeptides can provide a useful reference. The table below shows the Minimum Inhibitory Concentration (MIC) for cyclo(L-Leu-L-Pro), a structurally similar compound.

MicroorganismTypeMIC (µg/mL)
Salmonella entericaGram-negative bacteria11
Escherichia fergusoniiGram-negative bacteria230
Fusarium oxysporumFungus16
Aspergillus flavusFungus16
Aspergillus nigerFungus17
Candida albicansFungus50

Table adapted from data on the related compound cyclo(l-Leu-l-Pro) to provide a contextual reference.[2]

Visualizations

Experimental Workflow for a Cell-Based Bioassay

This diagram outlines the typical workflow for testing cyclo(Leu-Leu) in a cell-based assay, highlighting critical stages where variability can be introduced.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_compound Compound Prep (Stock, Dilutions) treatment Cell Treatment (Add Compound) prep_compound->treatment prep_cells Cell Culture & Seeding (Homogenous Suspension) prep_cells->treatment incubation Incubation (Controlled Environment) treatment->incubation assay_dev Assay Development (e.g., Add MTT Reagent) incubation->assay_dev readout Data Acquisition (Plate Reader) assay_dev->readout analysis Data Analysis (Normalization, Stats) readout->analysis interpretation Result Interpretation analysis->interpretation

Caption: General workflow for a cyclo(Leu-Leu) cell-based bioassay.

Troubleshooting Logic for High Variability

This flowchart provides a logical path for diagnosing the root cause of high variability in experimental results.

G start High Variability Observed check_protocol Review Protocol Execution (Pipetting, Timing) start->check_protocol is_protocol_ok Protocol Consistent? check_protocol->is_protocol_ok check_reagents Investigate Reagents is_compound_ok Compound Solubility/ Purity OK? check_reagents->is_compound_ok check_system Assess Biological System is_cells_ok Cell Health/ Density OK? check_system->is_cells_ok is_protocol_ok->check_reagents Yes fix_protocol Refine Technique (Recalibrate, Practice) is_protocol_ok->fix_protocol No is_compound_ok->check_system Yes fix_compound Prepare Fresh Stock /Verify Purity is_compound_ok->fix_compound No fix_cells Use New Cell Stock /Optimize Seeding is_cells_ok->fix_cells No

References

Technical Support Center: Overcoming Low Solubility of Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclo(Leu-Leu). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low aqueous solubility of this cyclic dipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research and development activities.

Troubleshooting Guide & FAQs

This section provides answers to common questions and troubleshooting tips for handling cyclo(Leu-Leu) in your experiments.

FAQs

  • Q1: What is the expected solubility of cyclo(Leu-Leu) in aqueous solutions?

  • Q2: In which organic solvents is cyclo(Leu-Leu) soluble?

    • A2: Cyclo(Leu-Leu) is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate.[1] For a related compound, cyclo(L-Leu-D-Pro), a high solubility of 125 mg/mL in DMSO has been reported, suggesting DMSO is an effective solvent.[2]

  • Q3: My cyclo(Leu-Leu) has precipitated out of my aqueous buffer. What should I do?

    • A3: If precipitation occurs, it is recommended to first try gentle warming (to no more than 40°C) and sonication to redissolve the compound.[3] If this is unsuccessful, you may need to recover the peptide by lyophilization and then re-dissolve it using one of the solubility enhancement techniques described in the protocols below, such as using a co-solvent or adjusting the pH.[4]

  • Q4: Can I use DMSO for my cell-based assays?

    • A4: DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for cell-based assays.[5] However, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), and to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.[5]

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for cyclo(Leu-Leu), this table includes data for closely related cyclic dipeptides to provide a comparative context. Researchers should use this information as a guideline and perform their own solubility tests for cyclo(Leu-Leu).

CompoundSolventSolubility (mg/mL)Notes
cyclo(L-Leu-D-Pro) DMSO125Requires sonication.[2]
cyclo(L-Leu-L-Pro) Methanol50-
L-Leucyl-L-leucine Water16.28Requires sonication and pH adjusted to 10 with 1 M NaOH.
L-Leucyl-L-leucine DMSO< 1Insoluble or slightly soluble.
L-Leucine Water24.3-[6]

Experimental Protocols

This section provides detailed methodologies for overcoming the low solubility of cyclo(Leu-Leu).

Protocol 1: Dissolution of Cyclo(Leu-Leu) using an Organic Co-Solvent

This protocol is suitable for preparing a stock solution of cyclo(Leu-Leu) that can be further diluted into aqueous buffers for various assays.

Materials:

  • Cyclo(Leu-Leu) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Preparation: Allow the vial of lyophilized cyclo(Leu-Leu) to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution:

    • Add a small volume of anhydrous DMSO to the vial containing the cyclo(Leu-Leu) powder to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the vial in an ultrasonic bath for 5-10 minutes.[7]

  • Aqueous Dilution:

    • While vortexing the aqueous buffer, slowly add the desired volume of the cyclo(Leu-Leu) stock solution dropwise.

    • Continue vortexing for another 1-2 minutes to ensure thorough mixing.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If it becomes cloudy or shows particulates, the solubility limit in that buffer concentration has likely been exceeded.

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin (B1172386) Complexation

This method involves forming an inclusion complex with a cyclodextrin to improve the aqueous solubility of cyclo(Leu-Leu). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[7][8]

Materials:

  • Cyclo(Leu-Leu) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Molar Ratio Determination: A common starting point is a 1:1 molar ratio of cyclo(Leu-Leu) to HP-β-CD. The optimal ratio may need to be determined experimentally.

  • Preparation of Aqueous Solution:

    • Dissolve the calculated amount of HP-β-CD in sterile, deionized water with stirring to create a clear solution.

  • Complexation:

    • Slowly add the cyclo(Leu-Leu) powder to the HP-β-CD solution while continuously stirring.

    • Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization:

    • Freeze the resulting solution (e.g., using a dry ice/acetone bath or a -80°C freezer).

    • Lyophilize the frozen solution until a dry powder is obtained.[3]

  • Reconstitution: The resulting lyophilized powder of the cyclo(Leu-Leu)-HP-β-CD complex should exhibit improved solubility in aqueous solutions. Reconstitute the powder in the desired aqueous buffer to the target concentration.

Protocol 3: pH-Dependent Solubility Analysis

This protocol helps to determine the solubility of cyclo(Leu-Leu) at different pH values, which can be crucial for formulation development, especially for oral delivery.

Materials:

  • Cyclo(Leu-Leu) powder

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Mechanical shaker or orbital incubator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of cyclo(Leu-Leu) powder to separate vials, each containing a known volume of a different pH buffer. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Seal the vials and place them on a mechanical shaker or in an orbital incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the supernatant from each vial, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (compatible with your analytical method) to a concentration within the linear range of your quantification assay.

  • Quantification: Analyze the concentration of cyclo(Leu-Leu) in the diluted supernatant using a validated HPLC method.

  • Data Analysis: Calculate the solubility of cyclo(Leu-Leu) at each pH value by multiplying the measured concentration by the dilution factor. Plot the solubility as a function of pH.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway: Glycosidase Inhibition

Cyclo(Leu-Leu) has been described as a glycosidase inhibitor.[9] α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying carbohydrate digestion and absorption.[10] The following diagram illustrates a hypothesized mechanism of action for cyclo(Leu-Leu) as an α-glucosidase inhibitor in the small intestine.

Glycosidase_Inhibition Carbohydrates Dietary Carbohydrates Disaccharides Disaccharides (e.g., Sucrose, Maltose) Carbohydrates->Disaccharides Digestion alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Disaccharides->alpha_Glucosidase Substrate Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Leads to Cyclo_Leu_Leu Cyclo(Leu-Leu) Cyclo_Leu_Leu->alpha_Glucosidase Inhibits QS_Inhibition_Workflow start Start prep_solution Prepare Cyclo(Leu-Leu) Stock Solution (in DMSO) start->prep_solution prepare_assay Prepare Assay Plates with Varying Cyclo(Leu-Leu) Concentrations prep_solution->prepare_assay culture_reporter Culture QS Reporter Strain (e.g., Chromobacterium violaceum) inoculate Inoculate Plates with Reporter Strain culture_reporter->inoculate prepare_assay->inoculate incubate Incubate Plates inoculate->incubate measure_inhibition Measure Inhibition of QS-mediated Phenotype (e.g., Violacein Production) incubate->measure_inhibition analyze_data Analyze Data and Determine IC50 measure_inhibition->analyze_data end End analyze_data->end Solubility_Workflow start Start with Lyophilized Cyclo(Leu-Leu) try_water Attempt to Dissolve in Sterile Water/Aqueous Buffer start->try_water sonicate_warm Apply Sonication and Gentle Warming (<40°C) try_water->sonicate_warm is_soluble1 Is it Soluble? sonicate_warm->is_soluble1 use_solution Use Solution is_soluble1->use_solution Yes try_organic Dissolve in Minimal Volume of Organic Solvent (e.g., DMSO, Ethanol) is_soluble1->try_organic No dilute_aqueous Slowly Dilute with Aqueous Buffer try_organic->dilute_aqueous is_soluble2 Does it Remain Soluble? dilute_aqueous->is_soluble2 is_soluble2->use_solution Yes consider_alternatives Consider Alternative Strategies: - pH Adjustment - Cyclodextrin Complexation - Nanoformulation is_soluble2->consider_alternatives No end End consider_alternatives->end

References

dealing with impurities in cyclo(Leu-Leu) samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cyclo(Leu-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling impurities in cyclo(Leu-Leu) samples. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist with your experimental design, data interpretation, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic cyclo(Leu-Leu) samples?

The most common impurities found in cyclo(Leu-Leu) samples prepared by chemical synthesis are typically:

  • Linear Dipeptide (Leu-Leu): This is often the primary impurity, resulting from incomplete cyclization of the linear precursor.[1][2] Hydrolysis of the cyclic dipeptide can also lead to the formation of the linear form, especially if the sample is exposed to moisture or non-neutral pH conditions.

  • Starting Amino Acids (Leucine): Unreacted L-Leucine or D-Leucine used in the synthesis may remain in the final product.

  • Stereoisomers: If the synthesis is not stereospecific, or if racemization occurs, diastereomers (cyclo(L-Leu-D-Leu)) or enantiomers (cyclo(D-Leu-D-Leu)) may be present. The presence of different stereoisomers can significantly impact the biological activity of the compound.

  • Other Cyclic Dipeptides: If other amino acids are present as contaminants in the starting materials, they can lead to the formation of different cyclic dipeptides.

Q2: How can I detect impurities in my cyclo(Leu-Leu) sample?

Several analytical techniques are commonly used to assess the purity of cyclo(Leu-Leu) samples:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for separating cyclo(Leu-Leu) from its linear dipeptide precursor and other impurities.[1][2] Different retention times will be observed for the cyclic and linear forms, as well as for other impurities.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of cyclo(Leu-Leu) and to identify potential impurities by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to help in impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can be used to confirm the cyclic structure of cyclo(Leu-Leu) and to detect the presence of impurities.[3] Specific chemical shifts will be characteristic of the cyclic dipeptide, and additional peaks may indicate the presence of the linear form or other contaminants.

Q3: What is the impact of impurities on the biological activity of cyclo(Leu-Leu)?

Impurities can have a significant impact on the observed biological activity of a cyclo(Leu-Leu) sample. For instance, different stereoisomers of cyclic dipeptides have been shown to exhibit vastly different biological effects. Therefore, the presence of unintended stereoisomers can lead to misleading or irreproducible results in biological assays. The linear dipeptide impurity may have its own biological activity or could be inactive, thereby reducing the potency of the sample.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Extra peaks in the chromatogram Presence of impurities (linear dipeptide, starting materials, side products).- Confirm the identity of the main peak as cyclo(Leu-Leu) using a reference standard if available.- Use mass spectrometry to identify the molecular weights of the impurity peaks.- Optimize the HPLC method (e.g., change the gradient, solvent system, or column) to achieve better separation of the peaks for quantification.[4][5]
Broad or tailing peaks - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload.- Flush the column with a strong solvent.- Ensure the mobile phase pH is within the optimal range for the column and the analyte.- Reduce the amount of sample injected onto the column.[5][6]
Fluctuating retention times - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is functioning correctly.[4][7]

Experimental Protocols

Protocol 1: Purity Analysis of cyclo(Leu-Leu) by RP-HPLC

This protocol provides a general method for the analysis of cyclo(Leu-Leu) purity.

Materials:

  • cyclo(Leu-Leu) sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve the cyclo(Leu-Leu) sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 210 nm

    • Injection volume: 10 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

  • Analysis: Inject the sample and analyze the chromatogram. The peak corresponding to cyclo(Leu-Leu) is typically the major peak. Peaks with different retention times are potential impurities.

Protocol 2: Purification of cyclo(Leu-Leu) by Column Chromatography

This protocol describes a general method for purifying cyclo(Leu-Leu) from common impurities.

Materials:

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude cyclo(Leu-Leu) in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure cyclo(Leu-Leu).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cyclo(Leu-Leu).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_purification Purification cluster_final_product Final Product synthesis Cyclo(Leu-Leu) Synthesis crude_product Crude Product (contains impurities) synthesis->crude_product hplc HPLC Analysis crude_product->hplc ms Mass Spectrometry crude_product->ms nmr NMR Spectroscopy crude_product->nmr column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization crude_product->recrystallization pure_product Pure Cyclo(Leu-Leu) column_chrom->pure_product recrystallization->pure_product

Caption: Workflow for Synthesis, Analysis, and Purification of Cyclo(Leu-Leu).

troubleshooting_logic start Extra Peak in HPLC Chromatogram check_rt Compare Retention Time to Standard start->check_rt peak_match Peak Matches Standard? check_rt->peak_match identify_impurity Identify Impurity (MS, NMR) peak_match->identify_impurity No end Pure Product peak_match->end Yes linear_dipeptide Linear Dipeptide? identify_impurity->linear_dipeptide optimize_synthesis Optimize Cyclization Reaction linear_dipeptide->optimize_synthesis Yes other_impurity Other Impurity linear_dipeptide->other_impurity No purify_product Purify Product (Column Chromatography) optimize_synthesis->purify_product check_starting_materials Check Purity of Starting Materials other_impurity->check_starting_materials check_starting_materials->purify_product purify_product->end

Caption: Troubleshooting Logic for Unexpected HPLC Peaks in Cyclo(Leu-Leu) Analysis.

References

Technical Support Center: Optimizing Cyclo(Leu-Leu) Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of cyclo(Leu-Leu) in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Improving Peak Resolution for Cyclo(Leu-Leu)

This guide addresses common issues encountered during the HPLC analysis of cyclo(Leu-Leu), focusing on practical solutions to enhance peak resolution.

Problem Potential Cause Solution
Poor Resolution (Rs < 1.5) Inadequate Mobile Phase Composition: The organic modifier concentration may not be optimal for separating cyclo(Leu-Leu) from closely eluting impurities.[1][2]Adjust Mobile Phase Strength: For reversed-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This generally increases retention time and can improve the separation between peaks.[1] Start with a 5% decrease and observe the effect on resolution.
Incorrect pH of the Mobile Phase: The pH can influence the ionization state of analytes, affecting their retention and peak shape, especially if impurities have ionizable functional groups.[2][3]Optimize Mobile Phase pH: Although cyclo(Leu-Leu) is neutral, the pH can affect the stationary phase or co-eluting compounds. Experiment with a pH range around neutral (e.g., 6.0-8.0). If ionizable impurities are suspected, adjusting the pH away from their pKa can improve selectivity.
Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the thermodynamics of the interaction between the analyte and the stationary phase.[3][4]Adjust Column Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) can decrease mobile phase viscosity, leading to better mass transfer and potentially sharper peaks.[3] However, be aware that temperature changes can also alter selectivity, so optimization is key.[5]
Inappropriate Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for cyclo(Leu-Leu) and its impurities.[4][6]Change Column Stationary Phase: If resolution is still poor after optimizing the mobile phase, consider a column with a different stationary phase. For example, if a C18 column is being used, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.[4] For separating stereoisomers, a chiral stationary phase is necessary.[1]
Peak Tailing Secondary Interactions with Stationary Phase: Active sites on the silica (B1680970) backbone of the column can interact with the analyte, causing tailing.Use Mobile Phase Additives: Adding a small amount of a competing agent, such as triethylamine (B128534) (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can help to mask these active sites and improve peak shape. For neutral compounds like cyclo(Leu-Leu), ensuring high-purity silica in the column is crucial.
Column Overload: Injecting too much sample can lead to peak distortion and tailing.[2]Reduce Sample Concentration: Dilute the sample and inject a smaller amount onto the column.[7]
Split Peaks Column Contamination or Degradation: The inlet frit of the column may be partially blocked, or the stationary phase may be damaged.[8]Clean or Replace the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[2]
Injector Issues: Problems with the autosampler or manual injector can cause the sample to be introduced onto the column in a non-uniform manner.Inspect and Maintain the Injector: Check the injector for any blockages or leaks. Ensure that the injection volume is appropriate for the column dimensions.

Frequently Asked Questions (FAQs)

1. What is a typical starting HPLC method for analyzing cyclo(Leu-Leu)?

A common starting point for reversed-phase HPLC analysis of cyclo(Leu-Leu) would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

  • Gradient: 5% to 60% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL.[9]

2. How can I separate the stereoisomers of cyclo(Leu-Leu)?

The separation of cyclo(Leu-Leu) stereoisomers requires a chiral stationary phase (CSP).[1] Common choices include columns based on amylose (B160209) or cyclodextrin (B1172386) derivatives.[1][10] The mobile phase for chiral separations often consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as ethanol (B145695) or isopropanol (B130326) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography.[1]

3. What is the impact of flow rate on the resolution of cyclo(Leu-Leu)?

Lowering the flow rate generally increases the time the analyte spends interacting with the stationary phase, which can lead to better resolution, although it will also increase the run time.[3][11] Conversely, a higher flow rate can decrease resolution.[3] It is important to optimize the flow rate for your specific column and separation goals.

4. Why is trifluoroacetic acid (TFA) often used in the mobile phase for peptide and cyclic dipeptide analysis?

TFA is an ion-pairing agent that can improve peak shape and resolution for peptides and related compounds.[5] It works by forming an ion pair with any charged functional groups on the analyte or by masking active sites on the stationary phase, which reduces peak tailing.[5]

Experimental Protocols

General Reversed-Phase HPLC Method for Cyclo(Leu-Leu) Analysis

This protocol provides a detailed methodology for the separation and quantification of cyclo(Leu-Leu) using reversed-phase HPLC.[9]

1. Materials:

  • HPLC system with UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Cyclo(Leu-Leu) standard

2. Mobile Phase Preparation:

  • Mobile Phase A (0.1% TFA in Water): To 1 L of HPLC-grade water, add 1 mL of TFA. Mix thoroughly and degas.
  • Mobile Phase B (0.1% TFA in Acetonitrile): To 1 L of HPLC-grade ACN, add 1 mL of TFA. Mix thoroughly and degas.

3. Standard Solution Preparation:

  • Prepare a stock solution of cyclo(Leu-Leu) at 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
  • From the stock solution, prepare a series of calibration standards at appropriate concentrations.

4. Chromatographic Conditions:

  • Gradient: 5% to 60% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 214 nm.
  • Injection Volume: 10 µL.

5. Analysis:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
  • Inject the standards and samples.
  • Integrate the peak corresponding to cyclo(Leu-Leu) and quantify using the calibration curve.

Quantitative Data Summary

The following table summarizes the impact of key HPLC parameters on the resolution of cyclo(Leu-Leu) and similar cyclic dipeptides.

Parameter Condition 1 Condition 2 Effect on Resolution
% Acetonitrile (ACN) 40%30%Decreasing the organic modifier generally increases retention and can improve resolution for closely eluting peaks.
Flow Rate 1.2 mL/min0.8 mL/minA lower flow rate can lead to better resolution but will result in a longer analysis time.[3]
Column Temperature 25°C40°CIncreasing temperature can improve peak efficiency and may alter selectivity, potentially improving resolution.[5]
Mobile Phase pH 3.07.0For neutral compounds like cyclo(Leu-Leu), the effect is often minimal unless co-eluting impurities are ionizable.

Visualizations

Troubleshooting_Workflow start Poor Resolution (Rs < 1.5) mobile_phase Adjust Mobile Phase (% Organic) start->mobile_phase check_resolution1 Resolution Improved? mobile_phase->check_resolution1 temperature Optimize Column Temperature check_resolution1->temperature No end_good Resolution Acceptable check_resolution1->end_good Yes check_resolution2 Resolution Improved? temperature->check_resolution2 column Change Stationary Phase (Column) check_resolution2->column No check_resolution2->end_good Yes check_resolution3 Resolution Improved? column->check_resolution3 check_resolution3->end_good Yes end_bad Further Method Development Needed check_resolution3->end_bad No

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Experimental_Workflow prep_mobile_phase Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_sample Prepare Standard & Sample Solutions inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 214 nm run_gradient->detect analyze Analyze Data detect->analyze

Caption: A standard experimental workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Cyclo(Leu-Leu) and Cyclo(Leu-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two cyclic dipeptides (CDPs), cyclo(L-leucyl-L-leucyl) [cyclo(Leu-Leu)] and cyclo(L-leucyl-L-prolyl) [cyclo(Leu-Pro)]. While extensive research has elucidated the multifaceted activities of cyclo(Leu-Pro), quantitative data on the bioactivity of cyclo(Leu-Leu) is notably limited in the current scientific literature. This guide summarizes the available quantitative data for cyclo(Leu-Pro) and contrasts it with the qualitative information available for cyclo(Leu-Leu), highlighting areas for future research.

Summary of Biological Activities

Cyclo(Leu-Pro) has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and quorum sensing modulatory effects. In contrast, the characterization of cyclo(Leu-Leu)'s bioactivities is less comprehensive, with most of the available information being qualitative.

Table 1: Comparative Biological Activities of Cyclo(Leu-Leu) and Cyclo(Leu-Pro)
Biological ActivityCyclo(L-Leu-L-Leu)Cyclo(L-Leu-L-Pro)
Antimicrobial Mentioned as a secondary metabolite of various fungi and bacteria, but quantitative data (MIC values) are not readily available.Broad-spectrum activity against bacteria and fungi with known MIC values (see Table 2).
Anticancer No quantitative data (IC50 values) readily available.Demonstrates cytotoxic effects against various cancer cell lines with known IC50 values (see Table 3).
Quorum Sensing Limited information available.Known to modulate quorum sensing systems.
Other Activities Reported as a glycosidase inhibitor.Inhibits aflatoxin production, shows antifouling activity, and provides protection against oxidative stress.

Quantitative Data for Cyclo(L-Leu-L-Pro)

The following tables present a summary of the quantitative data available for the biological activities of cyclo(L-Leu-L-Pro).

Table 2: Antimicrobial Activity of Cyclo(L-Leu-L-Pro)
Target OrganismTypeMIC (µg/mL)Reference
Enterococcus faecalis (VRE strains)Gram-positive bacteria12.5[1]
Streptococcus mutansGram-positive bacteria100[2]
Salmonella entericaGram-negative bacteria11[3]
Escherichia fergusoniiGram-negative bacteria230[3]
Bacillus cereusGram-positive bacteria16[3]
Staphylococcus aureusGram-positive bacteria30[3]
Fusarium oxysporumFungus16[3]
Aspergillus flavusFungus16[3]
Aspergillus nigerFungus17[3]
Penicillium expansumFungus18[3]
Candida albicansFungus50[3]
Candida metapsilosisFungus32[3]
Candida parapsilosisFungus30[3]
Table 3: Anticancer and Other Activities of Cyclo(L-Leu-L-Pro)
ActivityCell Line/OrganismIC50/EC50Reference
Anticancer K562, HL-60, U937 (leukemia)Concentration-dependent inhibition (1-500 µg/mL)[1]
Aflatoxin Inhibition Aspergillus parasiticus0.20 mg/mL[4]
Antifouling Balanus amphitrite larva0.15 mM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial effect of cyclo(L-Leu-L-Pro) is typically determined using a broth microdilution assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pathogen Bacterial/Fungal Pathogen culture Overnight Culture pathogen->culture suspension Standardized Inoculum culture->suspension inoculation Inoculation with Pathogen suspension->inoculation plate 96-well Plate serial_dilution Serial Dilution of Cyclodipeptide plate->serial_dilution serial_dilution->inoculation incubation Incubation (e.g., 37°C, 24h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination (Lowest concentration with no visible growth) visual_inspection->mic_determination

Fig 1. Workflow for MIC determination.

Protocol:

  • Preparation of Inoculum: The test microorganism is cultured overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The cyclodipeptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Anticancer Activity - MTT Assay

The cytotoxic effect of cyclo(L-Leu-L-Pro) on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis cancer_cells Cancer Cell Line seeding Seed cells in 96-well plate cancer_cells->seeding incubation1 Incubate (24h) seeding->incubation1 treatment Treat with Cyclodipeptide (various concentrations) incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance (e.g., 570 nm) solubilization->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc

Fig 2. Workflow for MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the cyclodipeptide and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Quorum Sensing Inhibition - Violacein (B1683560) Inhibition Assay

The anti-quorum sensing activity can be evaluated by measuring the inhibition of violacein production in Chromobacterium violaceum.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis biosensor C. violaceum Biosensor Strain culture Overnight Culture biosensor->culture treatment Incubate culture with Cyclodipeptide culture->treatment incubation Incubate (e.g., 24h at 30°C) treatment->incubation extraction Extract Violacein (e.g., with DMSO) incubation->extraction quantification Quantify Violacein (Absorbance at 585 nm) extraction->quantification inhibition_calc Calculate % Inhibition quantification->inhibition_calc

Fig 3. Workflow for violacein inhibition assay.

Protocol:

  • Inoculation: An overnight culture of C. violaceum is inoculated into fresh growth medium.

  • Treatment: The cyclodipeptide at various concentrations is added to the cultures.

  • Incubation: The cultures are incubated for a period sufficient for pigment production (e.g., 24 hours at 30°C).

  • Violacein Extraction: The violacein pigment is extracted from the bacterial cells, often using a solvent like DMSO.

  • Quantification: The amount of violacein is quantified by measuring the absorbance of the extract at a specific wavelength (e.g., 585 nm).

  • Inhibition Calculation: The percentage of violacein inhibition is calculated relative to an untreated control.

Signaling Pathways

The precise molecular mechanisms of action for cyclo(Leu-Pro) are still under investigation, but it is hypothesized to interfere with quorum sensing pathways in microorganisms. In the context of its protective effects against oxidative stress in mammalian cells, it may modulate cellular signaling pathways involved in the stress response.

G cluster_qs Quorum Sensing in Bacteria AIs Autoinducers (AIs) Receptor Receptor Protein AIs->Receptor binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression activates Biofilm Biofilm Formation Gene_Expression->Biofilm cLP Cyclo(Leu-Pro) cLP->Receptor inhibits binding

Fig 4. Proposed mechanism of quorum sensing inhibition.

Conclusion

Cyclo(L-Leu-L-Pro) is a well-studied cyclic dipeptide with a range of promising biological activities, supported by a growing body of quantitative data. Its antimicrobial and anticancer properties, in particular, make it a molecule of interest for further drug development. In stark contrast, the biological activities of cyclo(L-Leu-L-Leu) remain largely unexplored, with a significant gap in the literature regarding its quantitative effects. This disparity highlights a clear opportunity for future research to isolate or synthesize and characterize the bioactivities of cyclo(L-Leu-L-Leu) to determine its potential as a therapeutic agent. Direct comparative studies of these two leucine-containing cyclodipeptides would be invaluable in understanding the structure-activity relationships within this chemical class.

References

Cyclo(Leu-Leu) vs. Linear Leu-Leu Dipeptide: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide research and drug development, the conformation of a molecule is a critical determinant of its biological function. This guide provides a comparative analysis of the cyclic dipeptide cyclo(L-leucyl-L-leucine), herein referred to as cyclo(Leu-Leu), and its linear counterpart, L-leucyl-L-leucine (linear Leu-Leu). While direct head-to-head experimental comparisons are limited in publicly available literature, this guide synthesizes existing data on their individual activities and draws parallels from structurally related peptides to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds that generally exhibit greater stability, resistance to proteolytic degradation, and conformational rigidity compared to their linear counterparts. This structural constraint often translates to enhanced biological activity and target specificity.

Summary of Biological Activities

While comprehensive quantitative data directly comparing cyclo(Leu-Leu) and linear Leu-Leu is scarce, the following sections summarize reported biological activities for both molecules and their close analogs.

Antimicrobial and Antifungal Activity

Table 1: Antimicrobial Activity of a Structurally Related Cyclic Dipeptide

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Cyclo(L-Leu-L-Pro)Enterococcus faecalis (VRE strains)12.5 µg/mL[1]

VRE: Vancomycin-Resistant Enterococci

A study on isomeric cyclo(Leu-Pro) compounds demonstrated that at a concentration of 100 μg/mL, cyclo(L-Leu-L-Pro) significantly inhibited the germination of conidia and the formation of appressoria in the fungus Colletotrichum orbiculare.[2][3][4]

Cytotoxic Activity

The cytotoxic potential of cyclic dipeptides against various cancer cell lines has been a subject of investigation. Studies on cyclo(L-Leu-L-Pro) have shown concentration-dependent growth inhibition of leukemia cells.[1] Specific IC50 values for cyclo(Leu-Leu) are not widely published. The cytotoxic effects of the linear Leu-Leu dipeptide have not been as extensively studied.

Effects on Intestinal Epithelial Cells

A study investigating the effects of linear Leu-Leu on broiler intestinal epithelial cells (IECs) revealed that it significantly promoted cell growth and proliferation while inhibiting apoptosis, and its effects were more pronounced than those of L-Leucine alone.[5] This suggests a potential role for the linear dipeptide in maintaining intestinal health. The effects of cyclo(Leu-Leu) on intestinal epithelial cells have not been reported.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the activities discussed.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB) and a stock solution of the test compound (e.g., cyclo(Leu-Leu)) in a suitable solvent.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation, providing a measure of cytotoxicity.

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the test compound (e.g., cyclo(Leu-Leu)) in the culture medium and add them to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[6]

Intestinal Epithelial Cell Proliferation Assay

This assay measures the effect of a compound on the growth and division of intestinal epithelial cells.

  • Cell Culture: Culture primary intestinal epithelial cells or a relevant cell line (e.g., Caco-2) in a suitable medium.

  • Treatment: Treat the cells with different concentrations of the test compound (e.g., linear Leu-Leu).

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

  • Proliferation Measurement: Cell proliferation can be assessed using various methods:

    • Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

    • DNA Synthesis Assay: Use methods like BrdU or EdU incorporation assays, which measure the rate of DNA synthesis in proliferating cells.

    • Metabolic Assays: Employ assays like the MTT or WST-1 assay as described above.

  • Data Analysis: Compare the proliferation rates of treated cells with untreated control cells to determine the effect of the compound.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (cyclo(Leu-Leu) or linear Leu-Leu) Treatment Treatment with serial dilutions Compound->Treatment Cells Cell Line / Microorganism Cells->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement of Endpoint (e.g., Absorbance, Viability) Incubation->Measurement Calculation Calculation of IC50 / MIC Measurement->Calculation

General experimental workflow for bioactivity screening.

mTOR_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis promotes (by releasing inhibition)

Simplified mTOR signaling pathway activated by Leucine.

Conclusion

The available evidence suggests that cyclic dipeptides, including those containing leucine, generally exhibit enhanced stability and a broader range of biological activities, such as antimicrobial and cytotoxic effects, compared to their linear counterparts. The conformational rigidity of the cyclic structure is believed to contribute to more specific and potent interactions with biological targets. Conversely, the linear Leu-Leu dipeptide has demonstrated a significant positive impact on intestinal cell proliferation, highlighting a distinct area of biological relevance.

References

Stereoisomer Activity of Cyclo(Leu-Leu): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), is a critical determinant of their biological activity. This guide provides a comparative analysis of the bioactivity of cyclo(Leucyl-Leucyl) [cyclo(Leu-Leu)] stereoisomers. Due to a lack of extensive direct comparative studies on cyclo(Leu-Leu) stereoisomers in publicly available literature, this guide leverages data from the closely related and well-studied cyclo(Leucyl-Prolyl) [cyclo(Leu-Pro)] stereoisomers as a predictive framework. The structural similarity between these compounds suggests that the principles of stereospecific activity observed for cyclo(Leu-Pro) may offer valuable insights into the potential activities of cyclo(Leu-Leu) stereoisomers.

Comparative Biological Activities of Cyclo(Leu-Pro) Stereoisomers

Quantitative data from studies on cyclo(Leu-Pro) stereoisomers consistently demonstrate that homochiral isomers, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro), exhibit significantly higher biological activity compared to their heterochiral counterparts, cyclo(L-Leu-D-Pro) and cyclo(D-Leu-L-Pro). This suggests that the spatial orientation of the amino acid side chains is crucial for target interaction.

Antifungal Activity

The antifungal properties of cyclo(Leu-Pro) stereoisomers have been evaluated against various fungal pathogens. The homochiral forms show potent inhibitory effects on fungal growth and development.

Table 1: Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers against Colletotrichum orbiculare

StereoisomerConcentration (µg/mL)Inhibition of Conidial Germination (%)Effect on Lesion Occurrence
cyclo(L-Leu-L-Pro)10019.7[1][2]Significant reduction[1][2]
cyclo(D-Leu-D-Pro)10019.9[1][2]Significant reduction[1][2]
cyclo(D-Leu-L-Pro)100No significant inhibition[1][2]No significant effect[1][2]
Aflatoxin Inhibition

Cyclic dipeptides have been shown to inhibit the production of aflatoxins, which are toxic secondary metabolites produced by Aspergillus species.

Table 2: Inhibition of Aflatoxin Production by Cyclo(Leu-Pro) Stereoisomers in Aspergillus parasiticus

StereoisomerIC₅₀ (mg/mL) for Aflatoxin Production Inhibition
cyclo(L-Leu-L-Pro)0.20[3]
cyclo(D-Leu-D-Pro)Similar to cyclo(L-Leu-L-Pro)[3][4]
cyclo(L-Leu-D-Pro)Weaker activity[3][4]
cyclo(D-Leu-L-Pro)Weaker activity[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of stereoisomers. Below are protocols for key experiments that can be adapted for the study of cyclo(Leu-Leu) stereoisomers.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

  • Fungal Culture Preparation : The fungal strain is cultured on an appropriate agar (B569324) medium. Spores or mycelial fragments are harvested and suspended in a suitable broth to a standardized concentration.

  • Compound Preparation : The cyclo(Leu-Leu) stereoisomers are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate.

  • Inoculation and Incubation : The fungal suspension is added to each well containing the different concentrations of the test compounds. The plate is incubated at an optimal temperature for fungal growth for a specified period.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Aflatoxin Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of aflatoxins by a fungal culture.

  • Fungal Culture : Aspergillus parasiticus is grown in a yeast extract-sucrose medium, which is conducive to aflatoxin production.

  • Treatment : The cyclo(Leu-Leu) stereoisomers are added to the liquid culture at various concentrations.

  • Incubation : The cultures are incubated for a set period to allow for fungal growth and aflatoxin production.

  • Aflatoxin Extraction and Quantification : Aflatoxins are extracted from the culture filtrate using an appropriate solvent. The quantity of aflatoxin is then determined using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits aflatoxin production by 50% compared to an untreated control.[5]

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets of cyclo(Leu-Leu) stereoisomers are not yet fully elucidated, a proposed mechanism for related cyclic dipeptides involves the modulation of quorum sensing pathways in microorganisms. Quorum sensing is a cell-to-cell communication process that allows bacteria and fungi to coordinate gene expression based on population density.

Below is a generalized workflow for investigating the biological activity of cyclo(Leu-Leu) stereoisomers and a hypothetical signaling pathway.

G Experimental Workflow for Bioactivity Assessment of Cyclo(Leu-Leu) Stereoisomers cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays cluster_analysis Data Analysis synthesis Synthesis of Cyclo(Leu-Leu) Stereoisomers purification Purification (e.g., HPLC) synthesis->purification antifungal Antifungal Assays (e.g., MIC) purification->antifungal antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity data_comp Comparative Data Analysis antifungal->data_comp antimicrobial->data_comp cytotoxicity->data_comp sar Structure-Activity Relationship (SAR) data_comp->sar

General workflow for assessing the biological activities of cyclo(Leu-Leu) stereoisomers.

G Hypothetical Quorum Sensing Inhibition by Cyclo(Leu-Leu) Stereoisomers receptor Bacterial Receptor gene_exp Virulence Gene Expression receptor->gene_exp Activates signal_mol Autoinducer (Signaling Molecule) signal_mol->receptor Binds cyclo_leu Cyclo(Leu-Leu) Stereoisomer cyclo_leu->receptor Antagonist

References

Validating the Antimicrobial Efficacy of Cyclo(Leu-Leu): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Cyclo(Leu-Leu) and its Analogs Against Bacterial Pathogens

Cyclic dipeptides (CDPs) are an emerging class of naturally occurring compounds with a wide range of biological activities, including antimicrobial properties. Among these, cyclo(Leu-Leu) has garnered interest for its potential as a novel antimicrobial agent. This guide provides a comparative analysis of the antimicrobial efficacy of cyclo(Leu-Leu) and its closely related analog, cyclo(Leu-Pro), against common bacterial pathogens. Due to the limited availability of direct peer-reviewed data on cyclo(Leu-Leu), the performance of cyclo(Leu-Pro) is presented as a proxy to offer insights into the potential antimicrobial profile of this class of molecules. The efficacy is compared with ciprofloxacin (B1669076), a well-established broad-spectrum antibiotic.

Data Presentation: Comparative Antimicrobial Efficacy

MicroorganismCyclo(Leu-Pro) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli>1000.015 - 1
Pseudomonas aeruginosa>1000.25 - 4
Staphylococcus aureus25 - 1000.12 - 2
Bacillus subtilis160.25 - 1
Salmonella enterica110.015 - 0.5
Enterococcus faecalis120.25 - 2

Note: The MIC values for cyclo(Leu-Pro) are sourced from various studies and may vary depending on the specific strain and experimental conditions. Ciprofloxacin MIC ranges are based on established clinical breakpoint data.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The data presented in this guide is typically obtained using the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method
  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., cyclo(Leu-Leu), cyclo(Leu-Pro), or ciprofloxacin) is prepared in a suitable solvent. A series of twofold dilutions of the stock solution are then made in a 96-well microtiter plate using a liquid handling system or manual pipetting. The final volume in each well is typically 100 µL.

  • Preparation of Bacterial Inoculum: The test microorganism is cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (broth and bacteria only) and a sterility control (broth only), are also included on each plate. The microtiter plate is then incubated at 35-37°C for 16-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Mandatory Visualizations

Proposed Mechanism of Action of Cyclic Dipeptides

While the precise antimicrobial mechanism of cyclo(Leu-Leu) is still under investigation, a common hypothesis for cyclic dipeptides involves the disruption of the bacterial cell membrane and interference with quorum sensing pathways.

cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Leads to Quorum_Sensing Quorum Sensing Signaling Virulence_Factors Virulence Factor Production Quorum_Sensing->Virulence_Factors Regulates Cyclo_Leu_Leu Cyclo(Leu-Leu) Cyclo_Leu_Leu->Cell_Membrane Disruption Cyclo_Leu_Leu->Quorum_Sensing Inhibition cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of cyclo(Leu-Leu) in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of cyclo(Leu-Leu), a cyclic dipeptide with emerging biological significance, is paramount. The selection of an appropriate analytical method is a critical decision that influences data quality, sensitivity, and throughput. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of cyclo(Leu-Leu): High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This guide is intended to provide an objective comparison to aid in the selection of the most suitable analytical method for specific research needs. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers unparalleled sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices.[1]

Performance Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the necessity for structural confirmation.

ParameterHPLC with UV DetectionLC-MS/MS
Linearity Range Typically in the µg/mL to ng/mL rangeExtends to the pg/mL range[1]
Limit of Detection (LOD) Higher, often in the ng/mL range[1]Lower, can reach pg/mL levels[1]
Limit of Quantification (LOQ) Higher, suitable for less demanding applications[1]Lower, ideal for trace analysis[1]
Accuracy (% Recovery) Generally high (e.g., 85-115%)Also high, with the advantage of isotopic internal standards for correction[1][2]
Precision (%RSD) Good, with intra- and inter-day precision typically <15%[1][2]Excellent, with intra- and inter-day precision often <10%[2]
Selectivity Moderate, relies on chromatographic separation and UV absorbanceHigh, based on precursor and product ion mass-to-charge ratios
Cost & Accessibility Lower initial investment, widely availableHigher initial investment, requires specialized expertise

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of cyclo(Leu-Leu) from a microbial culture using both HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Culture Microbial Culture Centrifuge1 Centrifugation (10,000 x g, 10 min) Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC System Filtration->HPLC C18 C18 Column HPLC->C18 UV UV Detector (214 nm) C18->UV Data Data Acquisition & Quantification UV->Data

Workflow for HPLC-UV Analysis of Cyclo(Leu-Leu).

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Microbial Culture Centrifuge1 Centrifugation (10,000 x g, 10 min) Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution UPLC UPLC System Reconstitution->UPLC C18_UPLC C18 Column UPLC->C18_UPLC MSMS Tandem Mass Spec (ESI+, MRM) C18_UPLC->MSMS Data_MS Data Acquisition & Quantification MSMS->Data_MS

Workflow for LC-MS/MS Analysis of Cyclo(Leu-Leu).

Detailed Experimental Protocols

The following protocols provide a general framework for the quantification of cyclo(Leu-Leu) from microbial cultures. Optimization may be required for specific sample matrices and instrumentation.

Sample Preparation from Microbial Culture (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of cyclo(Leu-Leu) from liquid culture media.[2]

  • Centrifugation : Centrifuge 1 mL of the microbial culture at 10,000 x g for 10 minutes to pellet the cells.[2]

  • Supernatant Collection : Carefully transfer the supernatant to a new tube.[2]

  • Liquid-Liquid Extraction : Add an equal volume (1 mL) of ethyl acetate (B1210297) to the supernatant. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[2]

  • Phase Separation : Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[2]

  • Organic Phase Collection : Carefully collect the upper organic (ethyl acetate) layer, which contains the extracted cyclo(Leu-Leu).[2]

  • Solvent Evaporation : Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at 40°C.[2]

  • Reconstitution : Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of cyclo(Leu-Leu).[3]

  • HPLC System : A standard HPLC or UHPLC system equipped with a binary or quaternary pump and a UV detector.[3]

  • Column : C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

  • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[3]

  • Gradient : 5% to 60% B over 20 minutes.[3]

  • Flow Rate : 1.0 mL/min.[3]

  • Column Temperature : 30°C.[3]

  • Detection : UV at 214 nm.[3]

  • Injection Volume : 10 µL.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of cyclo(Leu-Leu) in complex matrices.[2]

  • LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[2]

  • Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column : A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase A : 0.1% formic acid in water.[1]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[1]

  • Flow Rate : 0.3 mL/min.[1]

  • Column Temperature : 40°C.[1]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode : Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for cyclo(Leu-Leu) would need to be determined by direct infusion of a standard.

References

Comparative Guide to the Structure-Activity Relationship of cyclo(Leu-Leu) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclo(Leu-Leu) and its analogs, focusing on their diverse biological activities. The information presented herein is collated from recent studies to facilitate research and development in peptide-based therapeutics. While direct comparative data for a broad spectrum of cyclo(Leu-Leu) analogs is often dispersed across various studies, this guide synthesizes available quantitative data and experimental methodologies to provide a comprehensive overview.

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that exhibit greater stability and conformational rigidity compared to their linear counterparts, often leading to enhanced biological activity and target specificity.[1] The biological activities of these compounds, including antimicrobial, quorum sensing inhibitory, and neuroprotective effects, are significantly influenced by the constituent amino acids and their stereochemistry.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for cyclo(Leu-Leu) analogs and related cyclic dipeptides to highlight their structure-activity relationships.

Table 1: Antimicrobial and Antifungal Activity

CompoundOrganism(s)AssayActivity MetricValueReference(s)
cyclo(L-Leu-L-Pro)Colletotrichum orbiculareConidial Germination Inhibition% InhibitionSignificant at 100 µg/mL[2]
cyclo(D-Leu-D-Pro)Colletotrichum orbiculareConidial Germination Inhibition% InhibitionSignificant at 100 µg/mL[2]
cyclo(D-Leu-L-Pro)Colletotrichum orbiculareConidial Germination Inhibition% InhibitionNo significant activity[2]
cyclo(L-Leu-L-Pro)Aspergillus parasiticusAflatoxin Production InhibitionIC500.20 mg/mL[3]
cyclo(D-Leu-D-Pro)Aspergillus parasiticusAflatoxin Production InhibitionActivitySimilar to cyclo(L-Leu-L-Pro)[3]
cyclo(D-Pro-L-Leu)Aspergillus parasiticusAflatoxin Production InhibitionActivityWeaker than LL- and DD-isomers[3]
cyclo(L-Pro-D-Leu)Aspergillus parasiticusAflatoxin Production InhibitionActivityWeaker than LL- and DD-isomers[3]
cyclo(L-Leu-Phe) isomersStaphylococcus aureusMICMIC12.5-25 µg/mL[2]

Table 2: Quorum Sensing Inhibition

CompoundTarget OrganismAssayConcentration% InhibitionReference(s)
cyclo(L-Trp-L-Ser)C. violaceum CV026Violacein (B1683560) Production1 mg/mL~50%
cyclo(L-Trp-L-Ser)P. aeruginosa PAO1Pyocyanin Production1 mM~40%
cyclo(L-Trp-L-Ser)P. aeruginosa PAO1Biofilm Formation1 mM53%
cyclo(L-Trp-L-Leu)P. aeruginosa PAO1Biofilm Inhibition1 mg/mL48.6 ± 3.3%[4]
cyclo(L-Trp-L-Val)P. aeruginosa PAO1Biofilm Inhibition1 mg/mL51.8 ± 3.5%[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. The following are protocols for key experiments cited in the literature for evaluating cyclo(Leu-Leu) analogs.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (typically 10^5 to 10^6 CFU/mL).

  • Serial Dilution of Test Compound: The cyclic dipeptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] This can be assessed visually or by measuring the optical density.[5]

2. Quorum Sensing Inhibition: Violacein Inhibition Assay

This assay is commonly used to screen for quorum sensing (QS) inhibitors using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein under the control of QS.

  • Bacterial Culture: C. violaceum (e.g., ATCC 12472) is grown overnight in Luria-Bertani (LB) broth.

  • Compound Preparation: Serial dilutions of the test compounds are prepared.

  • Assay Setup: The overnight culture of C. violaceum is diluted and mixed with the test compounds at various concentrations in a 96-well plate. An autoinducer (e.g., N-acyl homoserine lactone) is often added to induce violacein production.

  • Incubation: The plate is incubated at 30°C for 24-48 hours.

  • Quantification: The violacein pigment is extracted (e.g., with DMSO or ethanol) and quantified by measuring the absorbance at a specific wavelength (e.g., 585 nm). The percentage of inhibition is calculated relative to a control without the test compound.

Visualizing Key Processes

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell AHL_synthase AHL Synthase (e.g., LuxI) AHL Autoinducer (AHL) AHL_synthase->AHL synthesis regulator Transcriptional Regulator (e.g., LuxR) AHL->regulator binding complex AHL-Regulator Complex AHL->complex AHL_out AHL Diffusion AHL->AHL_out regulator->complex genes Target Genes complex->genes activation response Quorum Sensing Response (e.g., Virulence, Biofilm) genes->response expression inhibitor Cyclo(Leu-Leu) Analog (Inhibitor) inhibitor->regulator competitive binding

Caption: Bacterial Quorum Sensing Pathway and Point of Inhibition.

Structure-Activity Relationship Insights

The biological activity of cyclo(Leu-Leu) analogs is intricately linked to their structural features:

  • Stereochemistry: The spatial arrangement of the amino acid side chains is a critical determinant of activity. For instance, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) show significant antifungal activity, while the cyclo(D-Leu-L-Pro) isomer is inactive.[2] This suggests that the overall topography of the molecule is crucial for its interaction with biological targets.

  • Amino Acid Composition: The nature of the amino acid residues influences the type and potency of the biological activity. Tryptophan-containing cyclic dipeptides have demonstrated notable quorum sensing inhibitory effects.[4] The substitution of one amino acid for another can modulate the activity, as seen in the comparison of cyclo(L-Trp-L-Leu) and cyclo(L-Trp-L-Val) in biofilm inhibition.[4]

  • Cyclic Structure: The rigid cyclic backbone of these dipeptides confers stability against proteases and constrains the conformation of the side chains, which can lead to higher binding affinity and specificity for their molecular targets compared to their linear counterparts.[1]

References

Benchmarking Cyclo(Leu-Leu): A Comparative Guide Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclic dipeptide cyclo(Leu-Leu) against established antibiotics. Due to the limited availability of direct peer-reviewed data on the antimicrobial efficacy of cyclo(Leu-Leu), this document leverages data from the closely related and more extensively studied cyclic dipeptide, cyclo(Leu-Pro), to provide a contextual benchmark. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency.

Executive Summary

Data Presentation: Comparative Efficacy

The following table summarizes the available MIC values for the related compound cyclo(L-Leu-L-Pro) and the broad-spectrum antibiotic ciprofloxacin (B1669076) against common pathogenic bacteria. It is crucial to note that this data is presented to illustrate the potential antimicrobial spectrum and potency of this class of cyclic dipeptides.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundOrganismMIC (µg/mL)
Cyclo(L-Leu-L-Pro) Listeria monocytogenes ATCC 19111512[2]
Streptococcus mutans100-250[3]
Vancomycin-Resistant Enterococci (VRE)Active (specific MIC not stated)[4]
Ciprofloxacin Escherichia coli0.015 - 1
Staphylococcus aureus0.12 - 2
Pseudomonas aeruginosa0.25 - 8

Note: Data for ciprofloxacin is sourced from typical MIC ranges and may vary depending on the specific strain.

Experimental Protocols

The determination of MIC is a fundamental procedure for assessing the efficacy of antimicrobial agents. The data presented in this guide is typically generated using the broth microdilution method, a standardized protocol recommended by institutions such as the Clinical and Laboratory Standards Institute (CLSI).[1]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent in a liquid growth medium.[5]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • Test compound (e.g., cyclo(Leu-Leu))

  • Known antibiotic for comparison (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound and the reference antibiotic is prepared in the 96-well microtiter plate using CAMHB.[5][8]

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture (18-24 hours). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.[1]

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1]

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of a compound against a mammalian cell line.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Test compound (e.g., cyclo(Leu-Leu))

  • Adherent cancer cell line (e.g., HepG2)

  • Complete culture medium

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control.[9]

  • Incubation: Incubate the plate for 48-72 hours.[9][10]

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Remove the medium and add a solubilizing agent to dissolve the formazan (B1609692) crystals.[10]

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.[10]

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agent Prepare Serial Dilutions of Antimicrobial Agent inoculation Inoculate Microtiter Plate prep_agent->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation reading Read Results (Visual or Spectrophotometer) incubation->reading determination Determine MIC reading->determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Putative Signaling Pathway for Cyclic Dipeptide Antimicrobial Activity

While the precise mechanism of action for cyclo(Leu-Leu) is not fully elucidated, many cyclic dipeptides are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane.[1][9][10]

Putative_Mechanism cluster_interaction Cellular Interaction cluster_effect Downstream Effects cdp Cyclo(Leu-Leu) membrane Bacterial Cell Membrane cdp->membrane Interaction & Disruption permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Cellular Contents permeability->leakage death Cell Death leakage->death

Caption: Hypothesized mechanism of action for cyclic dipeptides.

References

In Vivo Efficacy of Cyclo(Leu-Leu) and Comparator Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of cyclo(Leu-Leu) and other relevant compounds, including cyclic dipeptides and linear dipeptides. Due to the limited availability of direct in vivo efficacy data for cyclo(Leu-Leu), this guide focuses on the performance of closely related and well-studied alternatives, offering valuable insights for drug discovery and development. The information presented is based on available experimental data from various animal models.

Comparative Efficacy Data

The following tables summarize the quantitative in vivo efficacy data for several cyclic dipeptides and a linear dipeptide across different therapeutic areas.

Table 1: In Vivo Efficacy of Cyclic Dipeptides in a Rat Model of Morphine Tolerance

CompoundAnimal ModelDosing RegimenKey Findings
Cyclo(Leu-Gly) Male Sprague-Dawley Rats8 and 16 mg/kg/day (oral) for 3 daysInhibited the development of tolerance to the analgesic effect of morphine.[1]
2 mg/kg/day (oral) for 7 daysInhibited the development of tolerance to morphine.[1]
8 mg/kg (s.c.) co-administered with morphineAttenuated the development of behavioral supersensitivity to apomorphine (B128758).[2]
Pro-Leu-Gly-NH2 (MIF) Male Sprague-Dawley Rats26 and 52 mg/kg (oral) for the last 3 days of morphine implantationInhibited the development of tolerance to morphine.[1]
6.5 mg/kg/day (oral) for 7 daysInhibited the development of tolerance to morphine.[1]

Table 2: In Vivo Efficacy of Cyclic Dipeptides in a Mouse Model of Renal Injury

CompoundAnimal ModelDosing RegimenKey Findings
Cyclo(Val-Pro) Mice (Ischemic Reperfusion Injury)25, 50, and 75 mg/kg body weightSignificantly decreased plasma IL-1β levels and alleviated mRNA expression of inflammatory and renal injury markers.[3]
Mice (Unilateral Ureter Obstruction)50 mg/kg body weightSignificantly reduced the expression of fibrotic markers.[3][4]
Cyclo(Leu-Hydroxy-Pro) Mice (Ischemic Reperfusion Injury)25, 50, and 75 mg/kg body weightSignificantly decreased plasma IL-1β levels.[3]

Table 3: In Vivo Neuroprotective Efficacy of a Linear Dipeptide

CompoundAnimal ModelDosing RegimenKey Findings
Leu-Ile Mice (6-hydroxydopamine-induced dopaminergic denervation)Intraperitoneal or intracerebroventricular administrationIncreased the contents of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the striatum and inhibited dopaminergic denervation.[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Morphine Tolerance Model in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Tolerance: Tolerance to morphine is induced by the subcutaneous implantation of morphine pellets over a period of 3 to 7 days. Control animals are implanted with placebo pellets.[1][6]

  • Compound Administration: Test compounds, such as cyclo(Leu-Gly) or Pro-Leu-Gly-NH2, are administered orally via gavage or subcutaneously at specified doses and durations.[1][2][6]

  • Assessment of Analgesia: The analgesic response is measured using the tail-flick test, where the latency of the rat to flick its tail from a heat source is recorded. Measurements are typically taken before and at multiple time points after a challenge dose of morphine.[6]

  • Behavioral Analysis: In some studies, stereotypic behavior induced by a dopamine (B1211576) agonist like apomorphine is observed and quantified to assess dopaminergic supersensitivity.[2]

Renal Injury Models in Mice
  • Ischemic Reperfusion Injury Model:

    • Procedure: Mice undergo surgery to induce renal ischemia by clamping the renal artery for a defined period, followed by reperfusion.[7]

    • Compound Administration: Test compounds, such as cyclo(Val-Pro) and cyclo(Leu-Hydroxy-Pro), are administered at various doses (e.g., 25, 50, and 75 mg/kg body weight) prior to or during the reperfusion phase.[3]

    • Outcome Measures: Plasma levels of inflammatory cytokines (e.g., IL-1β) and renal injury markers are measured. Kidney tissue is analyzed for mRNA expression of inflammatory and injury markers, as well as for histological damage.[3]

  • Unilateral Ureter Obstruction (UUO) Model:

    • Procedure: This model of chronic renal injury involves the surgical ligation of one ureter.[3]

    • Compound Administration: Cyclo(Val-Pro) is administered at a dose of 50 mg/kg body weight.[3][4]

    • Outcome Measures: The expression levels of fibrotic markers (e.g., collagen-1, α-SMA, TGF-β) in the kidney tissue are quantified to assess the extent of renal fibrosis.[3][4]

Neuroprotection Model in Mice
  • Animal Model: Mice.

  • Induction of Neurodegeneration: Dopaminergic denervation is induced by a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the striatum.[5]

  • Compound Administration: The linear dipeptide Leu-Ile is administered either intraperitoneally or intracerebroventricularly.[5]

  • Biochemical Analysis: The levels of neurotrophic factors, specifically Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), are quantified in the striatum.[5]

  • Behavioral Analysis: Rotational behavior is measured following a methamphetamine challenge to assess the functional outcome of the dopaminergic system.[8]

Signaling Pathways and Experimental Workflows

The biological effects of these peptides are mediated through various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

neuroprotective_pathway Leu_Ile Leu-Ile Induction Induces Synthesis Leu_Ile->Induction BDNF_GDNF BDNF & GDNF Induction->BDNF_GDNF Activation Activate BDNF_GDNF->Activation Downstream_Signaling Downstream Signaling Cascades Activation->Downstream_Signaling Neuronal_Survival Promotes Neuronal Survival Downstream_Signaling->Neuronal_Survival

Neuroprotective signaling pathway of Leu-Ile.

anti_inflammatory_pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Cyclic_Dipeptide_Nrf2 Cyclic Dipeptide (e.g., Cyclo(His-Pro)) Nrf2_Activation Nrf2 Activation Cyclic_Dipeptide_Nrf2->Nrf2_Activation HO1_Upregulation Heme Oxygenase-1 (HO-1) Upregulation Nrf2_Activation->HO1_Upregulation NFkB_Activation NF-κB Activation HO1_Upregulation->NFkB_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Genes

Anti-inflammatory signaling of cyclic dipeptides.

experimental_workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Induce_Pathology Induce Pathology (e.g., Morphine Tolerance, Renal Injury) Animal_Model->Induce_Pathology Compound_Admin Administer Test Compound (e.g., Cyclo(Leu-Gly)) Induce_Pathology->Compound_Admin Data_Collection Data Collection (Behavioral, Biochemical, Histological) Compound_Admin->Data_Collection Data_Analysis Data Analysis and Efficacy Evaluation Data_Collection->Data_Analysis

General experimental workflow for in vivo efficacy testing.

References

Comparative Transcriptomic Analysis of Cyclo(Leu-Leu) Treatment: An Inferred Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative transcriptomic data for cyclo(Leu-Leu) is not currently available in the public domain. This guide provides an inferred comparison based on the transcriptomic analysis of the structurally related cyclic dipeptide, cyclo(L-Phe-L-Pro) (cFP), and the known biological activities of cyclo(Leu-Leu). The information presented here is intended to serve as a foundational resource to guide future research.

Introduction

Cyclo(Leu-Leu) is a cyclic dipeptide with demonstrated biological activities, including antimicrobial and potential anticancer properties.[1] Understanding its molecular mechanism of action is crucial for its development as a therapeutic agent. Transcriptomic analysis, which provides a comprehensive view of gene expression changes in response to a compound, is a powerful tool for elucidating these mechanisms. Although transcriptomic studies specifically on cyclo(Leu-Leu) are lacking, research on the related compound cyclo(L-Phe-L-Pro) (cFP) in the bacterium Vibrio vulnificus offers valuable insights into the potential transcriptomic effects of this class of molecules.[2][3] This guide synthesizes the available data for cFP to infer the potential transcriptomic impact of cyclo(Leu-Leu) and proposes a framework for future comparative studies.

Inferred Comparative Transcriptomic Effects: Cyclo(Leu-Leu) vs. Alternatives

Based on the transcriptomic study of cFP in Vibrio vulnificus, we can infer that cyclo(Leu-Leu) may exert its biological effects by modulating gene expression in several key pathways.[2] The following table summarizes the observed effects of cFP, which may serve as a preliminary comparison for cyclo(Leu-Leu) against a hypothetical untreated control.

Table 1: Summary of Differentially Regulated Gene Categories by Cyclo(L-Phe-L-Pro) in Vibrio vulnificus [2]

Functional Gene CategoryRegulation by cFPInferred Potential Effect of Cyclo(Leu-Leu)
Iron Transport & MetabolismUp-regulatedMay enhance iron uptake and utilization.
Energy Production & ConversionDown-regulatedCould decrease metabolic activity.
Carbohydrate MetabolismDown-regulatedMay reduce the breakdown and use of sugars.
Biofilm FormationDown-regulatedPotential to inhibit the formation of bacterial biofilms.

Data is based on the transcriptomic analysis of Vibrio vulnificus treated with cyclo(L-Phe-L-Pro).[2]

Experimental Protocols

The following is a detailed methodology from the key cited study on cFP, which can be adapted for a comparative transcriptomics study of cyclo(Leu-Leu).

Experimental Protocol: RNA-Sequencing of Vibrio vulnificus Treated with cFP [2]

  • Bacterial Strain and Culture Conditions: Vibrio vulnificus is cultured in a suitable broth medium to the mid-logarithmic growth phase.

  • Treatment: The bacterial culture is treated with a specific concentration of cyclo(L-Phe-L-Pro). An untreated culture serves as the control.

  • RNA Extraction: Total RNA is extracted from both the treated and control cultures using a commercial RNA purification kit according to the manufacturer's instructions.

  • Library Preparation and Sequencing: The extracted RNA is used to construct cDNA libraries, which are then sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the Vibrio vulnificus reference genome. The reads per kilobase per million (RPKM) are calculated to quantify gene expression. Genes with an RPKM value above a certain threshold (e.g., 3) are considered for differential expression analysis.[2]

  • Functional Annotation: Differentially expressed genes are classified into functional categories based on established databases.

Mandatory Visualizations

The following diagrams illustrate the inferred signaling pathways and a proposed experimental workflow.

G Inferred Modulation of Bacterial Gene Expression by a Cyclic Dipeptide cluster_0 Cyclic Dipeptide Treatment (e.g., cyclo(Leu-Leu)) cluster_1 Cellular Response in Bacteria Cyclic Dipeptide Cyclic Dipeptide Iron_Metabolism Iron Transport & Metabolism Genes Cyclic Dipeptide->Iron_Metabolism Up-regulates Energy_Metabolism Energy Production & Carbohydrate Metabolism Genes Cyclic Dipeptide->Energy_Metabolism Down-regulates Biofilm_Formation Biofilm Formation Genes Cyclic Dipeptide->Biofilm_Formation Down-regulates

Caption: Inferred signaling of a cyclic dipeptide in bacteria.

G Hypothetical Apoptosis Induction by Cyclo(Leu-Leu) in Cancer Cells Cyclo_Leu_Leu Cyclo(Leu-Leu) Cell_Stress Induction of Cellular Stress Cyclo_Leu_Leu->Cell_Stress Mitochondria Mitochondrial Pathway Cell_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential apoptosis pathway induced by cyclo(Leu-Leu).

G Proposed Experimental Workflow for Comparative Transcriptomics Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment Cell_Culture->Treatment Control Control (Vehicle) Treatment->Control Cyclo_Leu_Leu Cyclo(Leu-Leu) Treatment->Cyclo_Leu_Leu Alternative Alternative Compound Treatment->Alternative RNA_Extraction RNA Extraction Control->RNA_Extraction Cyclo_Leu_Leu->RNA_Extraction Alternative->RNA_Extraction Sequencing RNA-Sequencing RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis Data_Analysis->Pathway_Analysis

Caption: Workflow for a comparative transcriptomics study.

References

A Comparative Guide to the Biological Activities of Cyclo(D-Leu-D-Leu) and Cyclo(L-Leu-L-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

However, by examining studies on structurally similar cyclodipeptides, particularly those investigating the influence of stereochemistry on bioactivity, we can infer potential differences and guide future research. This guide synthesizes the available information on the biological activities of cyclodipeptides in general, with a special focus on how the spatial arrangement of amino acid residues can dramatically alter their effects. We will also provide detailed experimental protocols for assessing the biological activities of related compounds, which can be adapted for the study of cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu).

The Critical Role of Stereochemistry in Cyclodipeptide Bioactivity

Cyclodipeptides are a class of cyclic peptides formed from two amino acid residues. Their rigid, cyclic structure confers stability and resistance to enzymatic degradation compared to their linear counterparts, making them attractive candidates for drug development.[1] The stereochemistry of the constituent amino acids (whether they are in the L- or D-configuration) is a critical determinant of their three-dimensional shape and, consequently, their biological function.[2][3]

Enantiomers, which are non-superimposable mirror images of each other like cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu), often exhibit different, and sometimes opposing, biological activities. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

While direct data is lacking for the requested compounds, studies on other cyclodipeptide stereoisomers, such as those of cyclo(Leu-Pro), have demonstrated significant differences in their antifungal and antimicrobial activities. This underscores the principle that the specific spatial arrangement of the side chains in cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu) would likely lead to distinct interactions with biological targets and, therefore, different biological activities.

Potential Biological Activities of Cyclodipeptides

Cyclodipeptides have been shown to possess a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many cyclodipeptides exhibit inhibitory effects against various bacteria and fungi.[4][5]

  • Anticancer and Cytotoxic Activity: Some cyclodipeptides have demonstrated the ability to inhibit the growth of cancer cell lines.[6]

  • Quorum Sensing Inhibition: Cyclodipeptides can interfere with bacterial communication systems known as quorum sensing, which is crucial for virulence and biofilm formation.[7][8][9]

  • Auxin-like Activity: Certain bacterial cyclodipeptides have been shown to mimic the activity of the plant hormone auxin, promoting plant growth.[10][11]

Given the broad spectrum of activities observed in this class of molecules, it is plausible that both cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu) could exhibit some of these properties, with their potencies likely differing due to their stereochemistry.

Experimental Protocols for Assessing Biological Activity

The following are detailed methodologies for key experiments that can be used to evaluate and compare the biological activities of cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu). These protocols are based on established methods used for other cyclodipeptides.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds: cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds: cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu)

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Visualization of Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solutions (cyclo(D-Leu-D-Leu) & cyclo(L-Leu-L-Leu)) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum Inoculation Inoculate with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Fig 1. Experimental workflow for antimicrobial activity assay.

Experimental_Workflow_Cytotoxicity cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

Fig 2. Experimental workflow for cytotoxicity (MTT) assay.

Quorum_Sensing_Inhibition_Pathway cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) AHL_Signal AHL Signal Molecule Signal_Synthase->AHL_Signal produces Receptor_Protein Receptor Protein (e.g., LuxR) AHL_Signal->Receptor_Protein binds to Gene_Expression Virulence Gene Expression Receptor_Protein->Gene_Expression activates Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation leads to Cyclodipeptide Cyclodipeptide (e.g., cyclo(L-Leu-L-Leu)) Cyclodipeptide->Receptor_Protein competes for binding

Fig 3. Conceptual signaling pathway for quorum sensing inhibition.

Conclusion and Future Directions

Future research should focus on the synthesis and direct comparative evaluation of cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu) using standardized in vitro and in vivo assays. Such studies would not only fill a significant knowledge gap but also contribute to a deeper understanding of the structure-activity relationships of cyclodipeptides, paving the way for the rational design of novel therapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling cyclo(Leu-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling cyclo(Leu-Leu), particularly in its solid, powdered form, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. A risk assessment of specific laboratory procedures should be conducted to determine if additional PPE is required.

PPE Category Item Standard/Specification Purpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 or equivalentProtects eyes from dust particles and potential splashes.
Hand Protection Nitrile GlovesChemical-resistantPrevents skin contact with the compound.
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.[1]
Respiratory Protection Fume Hood or Dust MaskN/ARecommended when handling the powder to avoid inhalation of fine particles.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of cyclo(Leu-Leu) and ensure a safe laboratory environment.

Handling:

  • Always handle cyclo(Leu-Leu) in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any fine particles.[1]

  • Avoid direct contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.

  • Minimize the generation of dust when handling the solid compound by using clean, dedicated spatulas and weighing papers.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Storage:

  • Store cyclo(Leu-Leu) in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]

  • For long-term storage of lyophilized peptides, it is recommended to store them at -20°C or colder, away from bright light.[4]

  • If the peptide is in solution, it is advisable to prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Disposal Plan

All waste containing cyclo(Leu-Leu) should be treated as chemical waste and disposed of in accordance with institutional and local regulations.

Solid Waste:

  • Collect all solid waste, including contaminated weighing papers, gloves, and other disposable materials, in a dedicated and clearly labeled chemical waste container.[1]

  • Ensure the container is sealed and stored in a designated, secure area away from incompatible materials.

Liquid Waste:

  • If cyclo(Leu-Leu) is dissolved in a solvent, the solution must be collected in an appropriate, labeled liquid chemical waste container.[1]

  • Aqueous solutions should not be disposed of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solutions in flammable or halogenated organic solvents must be collected in separate, appropriate solvent waste containers.

Experimental Protocols

Weighing and Preparing Solutions of Cyclo(Leu-Leu):

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Work Area: Conduct all manipulations of solid cyclo(Leu-Leu) within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Equilibration: If the compound has been stored at a low temperature, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of moisture, which can affect the stability of the peptide.[5]

  • Weighing: Use a clean, dedicated spatula to weigh the desired amount of the powdered compound onto a weighing paper or into a suitable container. Handle the powder gently to minimize dust formation.

  • Dissolving: Add the appropriate solvent to the vessel containing the weighed cyclo(Leu-Leu). If necessary, sonication can be used to aid dissolution.[4]

  • Cleaning: After use, decontaminate the spatula and work surface according to your laboratory's standard procedures.

  • Waste Disposal: Dispose of any contaminated materials, such as weighing papers and gloves, in the designated solid chemical waste container.

cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve use_experiment Conduct Experiment handle_dissolve->use_experiment cleanup_decontaminate Decontaminate Equipment & Workspace use_experiment->cleanup_decontaminate cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_liquid

Caption: Workflow for Safe Handling and Disposal of Cyclo(Leu-Leu).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.